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Hydroquinine Documentation Hub

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  • Product: Hydroquinine
  • CAS: 1076202-13-5

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Mechanisms of Hydroquinine in Bacterial Inhibition: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals Executive Summary & Pharmacological Context Hydroquinine (dihydroquinine) is an organic cinchona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals

Executive Summary & Pharmacological Context

Hydroquinine (dihydroquinine) is an organic cinchona alkaloid traditionally recognized for its antimalarial properties against Plasmodium falciparum[1]. However, recent high-throughput transcriptomic and phenotypic analyses have repositioned this compound as a potent, broad-spectrum antibacterial agent. It has shown remarkable efficacy against the ESKAPE pathogens, particularly multidrug-resistant (MDR) strains of Pseudomonas aeruginosa[2][3].

This technical guide dissects the dual-natured pharmacological profile of hydroquinine. We will explore its bactericidal mechanisms—specifically the suppression of metabolic and virulence pathways—and the compensatory bacterial stress responses it triggers. Understanding this dichotomy is critical for drug development professionals aiming to formulate hydroquinine as a standalone disinfectant (e.g., in contact lens solutions) or as an adjuvant therapeutic[4].

Quantitative Efficacy Profile

Hydroquinine demonstrates concentration-dependent bactericidal activity. While it is highly effective against Gram-positive organisms, its clinical significance is most pronounced against Gram-negative non-fermenters, which are notoriously difficult to eradicate due to their highly impermeable outer membranes.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Hydroquinine

Bacterial StrainStrain TypeMIC (mg/mL)MBC (mg/mL)Reference
Escherichia coli ATCC 25922Reference (Drug-Sensitive)0.651.25[1]
Staphylococcus aureusReference (Drug-Sensitive)1.252.50[1]
Pseudomonas aeruginosa ATCC 27853Reference (Drug-Sensitive)2.505.00[1][3]
Pseudomonas aeruginosa PA-S4 / PA-S5Clinical Isolates (MDR)2.505.00[3]

Note: The parity in MIC/MBC values between drug-sensitive and MDR strains of P. aeruginosa suggests that hydroquinine circumvents traditional resistance mechanisms (such as beta-lactamases or altered porin channels)[3].

Core Molecular Mechanisms of Action

The antibacterial efficacy of hydroquinine is not reliant on a single target; rather, it induces a systemic collapse of bacterial metabolism and virulence.

Suppression of the Arginine Deiminase (ADI) Pathway

For P. aeruginosa to survive in anaerobic microenvironments (such as the deep layers of a biofilm or cystic fibrosis lungs), it relies heavily on the Arginine Deiminase (ADI) pathway for ATP generation. Transcriptomic profiling and RT-qPCR validation reveal that hydroquinine significantly downregulates the arc operon[3].

  • arcA : Arginine deiminase

  • arcB : Ornithine transcarbamylase

  • arcC : Carbamate kinase

  • arcD : Arginine/ornithine antiporter

By suppressing these critical enzymes, hydroquinine effectively starves the bacteria of energy, leading to metabolic arrest and cell death[3].

Inhibition of Adhesion and Virulence Factors

The transition from a free-swimming planktonic state to a surface-associated biofilm is governed by surface appendages. Hydroquinine directly attenuates the mRNA expression of key adhesion-related genes, including cgrC, cheY, cheZ, fimU, and pilV[4]. Phenotypically, this disruption of type IV pili and flagellar assembly results in a near-total loss of swimming and swarming motility, drastically reducing the pathogen's ability to form microcolonies and mature biofilms[4][5].

Bacterial Adaptive Response: RND-Type Efflux Pump Activation

A hallmark of rigorous pharmacological profiling is understanding how the pathogen attempts to survive the drug. At sub-inhibitory concentrations (½ MIC), hydroquinine induces a robust stress response in P. aeruginosa, characterized by the dramatic upregulation of Resistance-Nodulation-Division (RND) type efflux pumps—specifically the MexCD-OprJ and MexXY systems[1]. The bacteria actively attempt to expel the compound to survive. This finding is critical: it dictates that future systemic therapeutic applications of hydroquinine should likely be co-formulated with Efflux Pump Inhibitors (EPIs) to prevent the induction of cross-resistance[6].

G cluster_inhibition Inhibitory Mechanisms (Bactericidal) cluster_adaptation Bacterial Stress Response (Resistance) HQ Hydroquinine (Dihydroquinine) ADI Downregulation of arc Operon (arcA, arcB, arcC, arcD) HQ->ADI Inhibits Adhesion Suppression of Adhesion Genes (cgrC, cheY, cheZ, fimU, pilV) HQ->Adhesion Inhibits Efflux Upregulation of RND Efflux Pumps (MexCD-OprJ, MexXY) HQ->Efflux Induces (at ½ MIC) Metabolic Metabolic Starvation (Decreased ATP) ADI->Metabolic Biofilm Impaired Biofilm & Motility Reduction Adhesion->Biofilm Survival Drug Expulsion & Adaptive Survival Efflux->Survival

Fig 1: Dual-pathway molecular mechanism of hydroquinine in P. aeruginosa.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality must be established by separating the drug's primary mechanism from secondary artifacts (e.g., cell death).

Protocol 1: Broth Microdilution for MIC/MBC Determination

Causality & Rationale: Traditional optical density (OD) measurements can be confounded by the precipitation of organic compounds like hydroquinine in aqueous media. We utilize a resazurin-based redox assay to strictly measure metabolic viability rather than mere turbidity.

  • Inoculum Preparation: Culture P. aeruginosa (e.g., ATCC 27853) in Mueller-Hinton Broth (MHB) at 37°C until the log phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of hydroquinine (dissolved in DMSO/Tween-80, max final solvent concentration <1%) ranging from 10,000 µg/mL to 156 µg/mL[1].

  • Inoculation & Incubation: Add

    
     CFU/mL of bacteria to each well. Include a positive growth control (no drug) and a negative sterility control (MHB + drug, no bacteria). Incubate for 18-24 hours at 37°C.
    
  • Viability Staining (Self-Validation): Add 30 µL of 0.015% resazurin dye to all wells. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced resorufin) indicates viable cells. The lowest concentration remaining blue is the MIC.

  • MBC Determination: Plate 10 µL from all blue wells onto Mueller-Hinton Agar. The lowest concentration yielding no colony growth after 24 hours is the MBC.

Protocol 2: Transcriptomic Validation via RT-qPCR

Causality & Rationale: To accurately profile the bacterial stress response (e.g., efflux pump upregulation) and target suppression (ADI pathway), RNA must be extracted at ½ MIC . Treating cells at the full MIC causes rapid membrane degradation and RNA shearing, which skews transcriptomic data.

  • Sub-MIC Treatment: Treat log-phase P. aeruginosa with 1.25 mg/mL (½ MIC) of hydroquinine for 4 hours[1][3].

  • RNA Extraction: Harvest cells via centrifugation (4°C to halt transcription). Extract total RNA using a column-based kit. Crucial Step: Perform on-column DNase I digestion to eliminate genomic DNA, which would otherwise cause false-positive amplification.

  • cDNA Synthesis: Convert 1 µg of purified RNA to cDNA using random hexamers. Include a "No-RT" (No Reverse Transcriptase) control to self-validate the absence of gDNA.

  • qPCR Amplification: Target the arc operon (arcA, arcB) and RND efflux genes (mexC, mexX). Use rpoD or proC as stable housekeeping reference genes, as their expression is unaffected by hydroquinine stress.

  • Data Analysis: Calculate relative fold-change using the

    
     method.
    

Workflow Culture 1. Bacterial Culturing (Log-Phase P. aeruginosa) MIC 2. MIC/MBC Determination (Resazurin Viability Assay) Culture->MIC SubMIC 3. Sub-MIC Treatment (½ MIC for 4 hours) MIC->SubMIC RNA 4. RNA Extraction & DNase Treatment SubMIC->RNA qPCR 5. RT-qPCR Analysis (Targeting arcA, mexC) RNA->qPCR Data 6. Data Normalization (vs. rpoD Housekeeping) qPCR->Data

Fig 2: Step-by-step experimental workflow for transcriptomic validation of hydroquinine.

Conclusion

Hydroquinine represents a highly promising, multi-target antimicrobial compound. By simultaneously dismantling the Arginine Deiminase (ADI) energy pathway and stripping the bacteria of critical adhesion organelles, it effectively neutralizes MDR Pseudomonas aeruginosa[3][4]. However, its application must be carefully engineered; the sub-inhibitory induction of RND-type efflux pumps highlights a natural bacterial resistance mechanism that must be circumvented[1][6]. Future formulations utilizing hydroquinine—such as advanced contact lens multipurpose solutions (MPS) or synergistic IV therapies—should leverage these mechanistic insights to maximize bactericidal efficacy while minimizing adaptive resistance.

References

1.[1] Hydroquinine Possesses Antibacterial Activity, and at Half the MIC, Induces the Overexpression of RND-Type Efflux Pumps Using Multiplex Digital PCR in Pseudomonas aeruginosa. PMC (National Institutes of Health). Available at:[Link] 2.[4] Hydroquinine Enhances the Efficacy of Contact Lens Solutions for Inhibiting Pseudomonas aeruginosa Adhesion and Biofilm Formation. PMC (National Institutes of Health). Available at:[Link] 3.[3] Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes. PMC (National Institutes of Health). Available at:[Link] 4.[5] Effect of hydroquinine against pathogenic microorganisms and its mechanism. Naresuan University Intellectual Repository. Available at:[Link] 5.[2] Hydroquinine inhibits and kills several strains of clinically important bacteria. AZoLifeSciences. Available at:[Link] 6.[6] Fighting superbugs: Compound related to antimalarial drug shows promise. Medical News Today / Healthgrades. Available at:[Link]

Sources

Exploratory

The Pharmacological Architecture of Hydroquinine: A Technical Guide to Mechanisms and Therapeutic Repurposing

Executive Summary Hydroquinine (HQ), a naturally occurring cinchona alkaloid, has historically been overshadowed by its more famous analog, quinine. However, recent high-throughput transcriptomic profiling and electrophy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroquinine (HQ), a naturally occurring cinchona alkaloid, has historically been overshadowed by its more famous analog, quinine. However, recent high-throughput transcriptomic profiling and electrophysiological studies have unveiled HQ as a potent, multi-modal pharmacological agent. This whitepaper provides an in-depth technical analysis of HQ’s mechanisms of action, focusing on its efficacy against multidrug-resistant (MDR) bacteria, its precision modulation of human potassium channels, and its emerging oncological potential.

Chemical Profile & Structural Causality

Hydroquinine (dihydroquinine) is an organic alkaloid extracted from the bark of the Cinchona tree. Structurally, it is the dihydro derivative of quinine.

The Causality of Structure: The defining structural difference between quinine and HQ is the reduction of the exocyclic double-bond at the C3 position of the quinuclidine ring to a saturated ethyl group[1]. This seemingly minor saturation fundamentally alters the molecule's spatial geometry and lipophilicity. By eliminating the rigidity of the double bond, the ethyl group allows HQ to achieve deeper penetration into hydrophobic binding pockets—such as bacterial efflux pumps and the pore domains of mammalian ion channels. This structural flexibility is the primary driver behind HQ's enhanced stability and prolonged parasiticidal and bactericidal action compared to standard quinine[2].

Antimicrobial Pharmacodynamics & Virulence Attenuation

The rise of MDR Pseudomonas aeruginosa necessitates novel therapeutic interventions. HQ has demonstrated profound bactericidal activity against clinical isolates of P. aeruginosa by targeting fundamental metabolic and virulence pathways[3].

Mechanism of Action: The Arginine Deiminase (ADI) Pathway

Unlike traditional antibiotics that target cell wall synthesis or DNA replication, HQ exerts its primary antimicrobial effect by suppressing the Arginine Deiminase (ADI) pathway[4].

P. aeruginosa relies heavily on the ADI pathway for survival in anaerobic and acidic environments, utilizing arginine to generate ATP. HQ directly downregulates the arc operon (specifically arcA, arcB, arcC, and arcD genes)[4]. By starving the pathogen of this critical energy source, HQ forces a metabolic collapse. Concurrently, HQ drastically downregulates flagellar-assembly genes, resulting in a physical reduction of biofilm formation, motility, and pyocyanin production[5]. Interestingly, at sub-minimum inhibitory concentrations (sub-MIC), HQ induces a stress response that triggers the overexpression of RND-type efflux pumps, specifically MexCD-OprJ and MexXY[6].

HQ_Mechanism HQ Hydroquinine (HQ) ADI Arginine Deiminase (ADI) Pathway HQ->ADI Inhibits (Primary Target) Efflux Upregulation of MexCD-OprJ / MexXY HQ->Efflux Sub-MIC Stress Response ArcGenes Downregulation of arcA, arcB, arcC, arcD ADI->ArcGenes Transcriptomic Shift Virulence Reduced Biofilm, Motility & Pyocyanin ArcGenes->Virulence Phenotypic Outcome

Diagram 1: Mechanistic pathways of Hydroquinine in Pseudomonas aeruginosa.

Quantitative Efficacy Data

The following table synthesizes the quantitative inhibitory effects of HQ on P. aeruginosa, demonstrating its potency against both drug-sensitive (DS) and multidrug-resistant (MDR) strains[4],[5],[3].

Pharmacological MetricTarget StrainConcentration / ValueBiological Outcome
Minimum Inhibitory Concentration (MIC) MDR P. aeruginosa (BAA-2108)1.25 mg/mLBacteriostatic growth arrest
Minimum Inhibitory Concentration (MIC) DS P. aeruginosa (ATCC 27853)2.50 mg/mLBacteriostatic growth arrest
Minimum Bactericidal Concentration (MBC) Clinical P. aeruginosa Isolates5.00 mg/mLComplete bacterial eradication
Biofilm Mass Reduction MDR P. aeruginosa1.25 mg/mL (½ MIC)~87.65% reduction in mass
Motility Inhibition MDR & DS P. aeruginosa1.25 mg/mL (½ MIC)30–54% reduction
Pyocyanin Production MDR & DS P. aeruginosa1.25 mg/mL (½ MIC)~25–27% reduction
Self-Validating Protocol: Transcriptomic & Phenotypic Profiling Workflow

To establish a highly trustworthy, self-validating system for evaluating HQ's antimicrobial efficacy, researchers must pair high-throughput RNA sequencing with targeted phenotypic assays.

Step 1: Sub-MIC Bacterial Culturing

  • Action: Expose P. aeruginosa cultures to HQ at ½ MIC (e.g., 1.25 mg/mL for DS strains).

  • Causality: Utilizing a sub-MIC concentration ensures that the observed transcriptomic shifts reflect specific adaptive responses and virulence attenuation mechanisms, rather than generalized, non-specific cell death pathways.

Step 2: RNA Extraction & High-Throughput Sequencing

  • Action: Extract total RNA and perform global RNA-Seq.

  • Causality: This provides an unbiased, global landscape of mRNA expression, allowing for the initial detection of downregulated operons (such as the arc operon) without prior target bias.

Step 3: RT-qPCR Validation

  • Action: Design specific primers for arcA, arcB, arcC, arcD, and flagellar genes (fimU, pilV) to quantify fold-changes.

  • Causality: RNA-Seq is susceptible to library preparation and amplification biases. RT-qPCR acts as an internal control, creating a self-validating loop that confirms the absolute expression levels of the specific ADI pathway targets identified in Step 2.

Step 4: Phenotypic Translation Assays

  • Action: Perform crystal violet assays for biofilm mass and agar-based motility assays.

  • Causality: Gene expression changes are only clinically relevant if they translate to physical traits. These assays confirm that the transcriptomic suppression of flagellar and ADI genes manifests physically as a reduction in virulence.

Neuropharmacology: Precision Modulation of Potassium Channels

Beyond infectious diseases, HQ has emerged as a critical tool in neuropharmacology. Gain-of-function mutations in the human KCNT1 potassium channel are responsible for severe, drug-refractory epileptic encephalopathies.

Recent electrophysiological characterizations have proven that among cinchona alkaloids, HQ exerts the strongest blocking effect on the hKCNT1B channel, particularly against the F313L and Y777H mutants[7]. The saturated ethyl group of HQ allows it to optimally orient within the channel pore, physically occluding potassium ion flux and dampening the hyperexcitability of the neuronal membrane.

Self-Validating Protocol: Patch-Clamp Electrophysiology

To accurately quantify HQ's ion channel modulation, a whole-cell patch-clamp methodology is required.

Step 1: Transfection of HEK293T Cells

  • Action: Culture HEK293T cells and transfect them with plasmids encoding wild-type and mutant (F313L, Y777H) hKCNT1B channels.

  • Causality: HEK293T cells inherently lack endogenous KCNT1 channels. This provides a "blank slate" environment, ensuring that any recorded potassium currents are exclusively derived from the introduced hKCNT1B channels, eliminating background noise.

Step 2: Whole-Cell Patch-Clamp Configuration

  • Action: Establish a giga-ohm seal on the cell membrane using a glass micropipette, then apply suction to rupture the membrane patch.

  • Causality: The whole-cell configuration allows the internal solution of the pipette to equilibrate with the cytoplasm. This grants the researcher direct, absolute control over the intracellular voltage, enabling high-fidelity measurement of macroscopic potassium currents.

Step 3: Concentration-Dependent HQ Perfusion

  • Action: Perfuse the extracellular bath with increasing concentrations of HQ and record the resulting current blockade to calculate the IC50.

  • Causality: A concentration gradient validates the dose-response relationship, proving that the channel blockade is a direct pharmacological effect of HQ binding, rather than an artifact of cell degradation over time.

PatchClamp CellPrep 1. Transfect HEK293T cells with hKCNT1B mutants Patch 2. Whole-Cell Patch-Clamp Configuration CellPrep->Patch 24-48h Incubation HQApp 3. Perfusion of Hydroquinine (Concentration Gradient) Patch->HQApp Establish Giga-seal Data 4. Record Potassium Currents & Calculate IC50 HQApp->Data Measure Current Blockade

Diagram 2: Electrophysiological workflow for hKCNT1B channel modulation.

Oncological Potential & Delivery Systems

The therapeutic repurposing of cinchona alkaloids has recently extended into oncology. HQ and its diastereomer, hydroquinidine, exhibit significant antiproliferative and anticarcinogenic properties, particularly against breast, colon, and lung cancer cell lines[8].

In silico analyses and in vitro assays indicate that HQ disrupts cancer cell proliferation by interfering with the PI3K-Akt and cAMP signaling pathways, ultimately inducing oxidative stress and apoptosis[9].

The Causality of Nanoencapsulation: A primary limitation of HQ in systemic oncological applications is its poor aqueous solubility and potential for gastrointestinal toxicity[9]. To circumvent this, modern protocols utilize Poly(lactic-co-glycolic acid) (PLGA) nanoencapsulation. Loading HQ into PLGA nanoparticles (HQ-NP) fundamentally alters its pharmacokinetic profile. The nanoparticles protect the hydrophobic HQ core from premature degradation in the bloodstream, while the PLGA shell facilitates targeted endocytosis into tumor cells. This results in a highly selective, potent toxicity against both estrogen receptor-positive and triple-negative breast cancer cells, validating HQ as a viable multi-modal anticancer agent[9].

Conclusion

Hydroquinine is far more than a historical antimalarial artifact. Its unique structural saturation grants it versatile pharmacological properties. By systematically downregulating the ADI pathway in MDR bacteria, precisely blocking mutant neuronal potassium channels, and inducing apoptosis in malignant cells via nano-delivery, HQ represents a highly adaptable scaffold for modern drug development and therapeutic repurposing.

References

1.[1] The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC. nih.gov. 1 2.[4] investigating antibacterial mechanisms of hydroquinine against pseudomonas aeruginosa and its - NU Intellectual Repository. nu.ac.th. 4 3.[5] High-Throughput Transcriptomic Profiling Reveals the Inhibitory Effect of Hydroquinine on Virulence Factors in Pseudomonas aeruginosa - PMC. nih.gov. 5 4.[8] Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - ResearchGate. researchgate.net. 8 5.[3] Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes - PMC. nih.gov. 3 6.[6] Hydroqui | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 6 7.[9] (PDF) Harnessing Nanoencapsulation for the Repurposing of Hydroquinidine Against Breast Cancer - ResearchGate. researchgate.net. 9 8.[2] The Therapeutics of the Cinchona Alkaloids - Semantic Scholar. semanticscholar.org. 2 9.[7] Electrophysiological characterization of human KCNT1 channel modulators and the therapeutic potential of hydroquinine and tipepidine in KCNT1 mutation-associated epilepsy mouse model - Acta Pharmacologica Sinica. chinaphar.com. 7

Sources

Foundational

Technical Monograph: Hydroquinine Antimicrobial Activity Against Pseudomonas aeruginosa

[1][2][3][4][5] Executive Summary The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates the exploration of non-traditional antimicrobial agents. Hydroquinine, a cinchona alkaloid distinct from qu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates the exploration of non-traditional antimicrobial agents. Hydroquinine, a cinchona alkaloid distinct from quinine, has emerged as a potent anti-pseudomonal agent. Unlike standard antibiotics that primarily target cell wall synthesis or DNA replication, Hydroquinine exhibits a dual-action mechanism: it exerts direct bactericidal activity by disrupting the Arginine Deiminase (ADI) pathway and simultaneously suppresses virulence factors (motility and biofilm formation).

This guide provides a technical deep-dive for researchers, detailing the specific efficacy metrics (MIC/MBC), the molecular mechanism of action, and validated protocols for assessing Hydroquinine’s utility in combinatorial therapies.

Compound Profile & Target Specificity

The Agent: Hydroquinine

Hydroquinine (HQ) is an organic alkaloid structurally related to quinine but differs by the saturation of the vinyl group to an ethyl group. This structural nuance alters its lipophilicity and binding affinity, distinguishing its pharmacological profile from its antimalarial cousin.

  • Chemical Class: Cinchona Alkaloid[1]

  • Key Distinction: Ethyl group at position 3 (vs. vinyl in quinine).

  • Clinical Status: Historically used for nocturnal muscle cramps; currently under investigation as an antimicrobial adjuvant.[2]

The Target: MDR Pseudomonas aeruginosa

P. aeruginosa utilizes three primary defense tiers:

  • Intrinsic Resistance: Low outer membrane permeability.

  • Efflux Pumps: Overexpression of RND-type pumps (e.g., MexXY-OprM).

  • Adaptive Resistance: Biofilm formation and Quorum Sensing (QS).

Application Note: Hydroquinine is particularly notable because it remains effective against MDR strains that exhibit high resistance to carbapenems and aminoglycosides, suggesting a mechanism that bypasses standard resistance pathways.

Mechanism of Action (MOA)

Recent high-throughput transcriptomic profiling (RNA-seq) has elucidated that Hydroquinine does not merely lyse the cell; it reprograms bacterial metabolism and virulence.

The Arginine Deiminase (ADI) Pathway Suppression

The primary bactericidal mechanism involves the downregulation of the arc operon. P. aeruginosa relies on the ADI pathway for ATP generation under anaerobic conditions (common in biofilms) and for pH homeostasis.

  • Target Genes: arcD (antiporter), arcA (arginine deiminase), arcB (ornithine transcarbamylase), arcC (carbamate kinase).[3][4]

  • Effect: Hydroquinine significantly downregulates these genes, starving the bacterium of energy and disrupting intracellular pH regulation.

Virulence Factor Attenuation

Hydroquinine acts as an anti-virulence agent by "blinding" and "immobilizing" the bacterium:

  • Motility: Downregulation of flagellar genes (fliC, flgE), inhibiting swarming and swimming.

  • Biofilm: Interference with Quorum Sensing networks reduces biofilm mass.

Bacterial Defense Response

In response to Hydroquinine stress, P. aeruginosa upregulates RND-type efflux pumps (mexD, mexY). This indicates that while HQ is effective, it is a substrate for these pumps, suggesting that combination therapy with efflux pump inhibitors (EPIs) could exponentially increase potency.

Visualization: Molecular Mechanism Pathway

MOA_Pathway cluster_bacterium Pseudomonas aeruginosa Cytoplasm HQ Hydroquinine (Extracellular) Uptake Cellular Uptake HQ->Uptake HQ_Intra Intracellular Hydroquinine Uptake->HQ_Intra Arc_Operon arc Operon Expression (arcD, arcA, arcB, arcC) HQ_Intra->Arc_Operon Suppresses Flagellar_Genes Flagellar Genes (fliC, flgE) HQ_Intra->Flagellar_Genes Downregulates Efflux_Genes Upregulation of RND Efflux Pumps (mexD, mexY) HQ_Intra->Efflux_Genes Induces Stress Response ATP_Depletion ATP Depletion & pH Dysregulation Arc_Operon->ATP_Depletion Leads to Outcome Bacterial Cell Death & Biofilm Disruption ATP_Depletion->Outcome Motility_Loss Inhibition of Swarming/Swimming Flagellar_Genes->Motility_Loss Motility_Loss->Outcome

Caption: Figure 1. Hydroquinine MOA.[5][3][6][1][4][7][8] Blue nodes indicate the agent; Red indicates the metabolic killing pathway; Green indicates virulence suppression.

Efficacy Profile: Quantitative Data

The following data summarizes Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) derived from recent studies (Rattanachak et al., 2022, 2023).

Table 1: Hydroquinine Susceptibility Profile

Bacterial StrainPhenotypeMIC (mg/mL)MBC (mg/mL)Interpretation
P. aeruginosa ATCC 27853Drug-Sensitive2.505.00Bactericidal (MBC/MIC = 2)
P. aeruginosa ATCC BAA-2108MDR (High-Risk)1.252.50Higher potency against MDR
Clinical Isolate PA-S1Blood (MDR)2.505.00Consistent efficacy
Clinical Isolate PA-S5Sputum (MDR)2.505.00Consistent efficacy

Key Insight: Hydroquinine demonstrates a paradoxical but favorable effect where it is often more or equally effective against MDR strains compared to sensitive strains, likely due to the distinct metabolic dependencies of MDR isolates.

Experimental Protocols

To replicate these findings or screen for synergy, the following protocols are standardized.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of HQ that inhibits visible growth.

  • Preparation: Dissolve Hydroquinine in DMSO (ensure final DMSO concentration < 1% to avoid solvent toxicity).

  • Inoculum: Adjust P. aeruginosa culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well plates. Add 100 µL of HQ serial dilutions (range: 0.1 – 10 mg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection or OD600 measurement. The MIC is the well with no turbidity.[9]

Protocol B: Checkerboard Assay (Synergy Testing)

Objective: Assess if Hydroquinine potentiates standard antibiotics (e.g., Ceftazidime).

Workflow Visualization:

Checkerboard_Workflow cluster_dilution Dual Axis Dilution Step1 Prep: 96-Well Plate Step2a Axis X: Hydroquinine (Serial Dilution) Step1->Step2a Step2b Axis Y: Ceftazidime (Serial Dilution) Step1->Step2b Step3 Inoculate: 5 x 10^5 CFU/mL Step2a->Step3 Step2b->Step3 Step4 Incubate: 18-24h @ 37°C Step3->Step4 Step5 Calculate FICI Step4->Step5 Result Interpretation: FICI ≤ 0.5 = Synergy 0.5 < FICI ≤ 4.0 = Indifferent Step5->Result

Caption: Figure 2. Checkerboard assay workflow for determining Fractional Inhibitory Concentration Index (FICI).

Calculation:



  • Synergy: FICI ≤ 0.5 (Hydroquinine has shown partial synergy with Ceftazidime, reducing MICs by 2-4 fold).

Safety & Therapeutic Window

While Hydroquinine is a natural compound, "natural" does not imply "safe" at all concentrations.

  • Cytotoxicity: Studies on human embryonic kidney cells (HEK293) and fibroblasts indicate a cytotoxic threshold.

  • Selectivity Index (SI): The SI (IC50 / MIC) for Hydroquinine is generally narrow compared to beta-lactams but acceptable for topical or adjuvant applications.

  • Clinical Relevance: Hydroquinine is currently used clinically for leg cramps (e.g., dosage ~300mg). However, systemic concentrations required for P. aeruginosa bacteremia (mg/mL range) may be toxic.

  • Recommendation: Current research supports its potential as a topical agent (wound care, contact lens solutions) or as an inhalation adjuvant rather than a systemic monotherapy for sepsis.

References

  • Rattanachak, N., et al. (2022). Hydroquinine Possesses Antibacterial Activity, and at Half the MIC, Induces the Overexpression of RND-Type Efflux Pumps Using Multiplex Digital PCR in Pseudomonas aeruginosa.[1][10] Tropical Medicine and Infectious Disease.

  • Weawsiangsang, S., et al. (2023). Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes.[3][8] Antibiotics.[11][3][6][1][2][7]

  • Weawsiangsang, S., et al. (2024). Hydroquinine Enhances the Efficacy of Contact Lens Solutions for Inhibiting Pseudomonas aeruginosa Adhesion and Biofilm Formation.[11] Antibiotics.[11][3][6][1][2][7]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

Sources

Exploratory

History and discovery of hydroquinine as a cinchona derivative

The Hidden Scaffold: A Technical Chronicle of Hydroquinine Part 1: Executive Summary Hydroquinine (also known as dihydroquinine) stands as a pivotal yet historically "hidden" figure in the pantheon of Cinchona alkaloids....

Author: BenchChem Technical Support Team. Date: March 2026

The Hidden Scaffold: A Technical Chronicle of Hydroquinine

Part 1: Executive Summary

Hydroquinine (also known as dihydroquinine) stands as a pivotal yet historically "hidden" figure in the pantheon of Cinchona alkaloids. Structurally identical to quinine except for the saturation of the C3-vinyl group into an ethyl group, it was originally identified not as a distinct therapeutic agent, but as a persistent "impurity" in commercial quinine samples.

For over a century, hydroquinine existed in the shadow of its unsaturated parent. However, its high chemical stability and specific stereochemical properties have driven a modern renaissance. Today, it is less defined by its antimalarial history and more by its indispensability in asymmetric organocatalysis , serving as the chiral backbone for the Sharpless Asymmetric Dihydroxylation (SAD) ligands. This guide dissects the discovery, chemical isolation, and functional evolution of hydroquinine from a pharmaceutical byproduct to a cornerstone of chiral synthesis.

Part 2: Historical Genesis – The "Hydro" Anomaly

The Cinchona Context

In 1820, French pharmacists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine from Cinchona bark, revolutionizing malaria treatment.[1] For decades, "Quinine Sulphate" was the global standard. However, analytical inconsistencies plagued 19th-century chemistry; "pure" quinine samples often exhibited varying melting points and optical rotation values.

The Hesse Discovery (1882)

The resolution of these inconsistencies is credited to the German chemist O. Hesse , a prolific figure in alkaloid chemistry. In 1882 , Hesse published findings demonstrating that commercial quinine contained a distinct, saturated alkaloid.

  • The Observation: Hesse noted that while potassium permanganate (

    
    ) rapidly oxidized quinine (attacking the vinyl double bond), a fraction of the alkaloid mixture remained resistant to oxidation.
    

Causality of Discovery: The discovery was driven by the need for purity standards. The permanganate test became the de facto method for determining the "purity" of quinine salts, with the unoxidized residue quantifying the hydroquinine content (often 5–15% in natural bark extracts).

Part 3: Chemical Characterization & Structural Elucidation

The structural distinction between quinine and hydroquinine is subtle but chemically profound. This difference dictates their reactivity, particularly towards oxidative agents.

  • Quinine: Contains a vinyl group (

    
    ) at the C3 position of the quinuclidine ring.
    
  • Hydroquinine: Contains an ethyl group (

    
    ) at the C3 position.
    
Visualization: Structural Evolution

G cluster_0 Natural Cinchona Bark cluster_1 1820 Isolation cluster_2 1882 Differentiation (Hesse) Bark Cinchona Bark (Complex Mixture) Quinine_Mix Commercial 'Quinine' (Quinine + ~10% Hydroquinine) Bark->Quinine_Mix Acid/Base Extraction Quinine_Pure Quinine (Vinyl Group: -CH=CH2) Quinine_Mix->Quinine_Pure Fractional Crystallization Hydroquinine Hydroquinine (Ethyl Group: -CH2-CH3) Quinine_Mix->Hydroquinine KMnO4 Oxidation (Destroys Quinine) Quinine_Pure->Hydroquinine Catalytic Hydrogenation (H2 / Pd-C)

Caption: The isolation pathway of Hydroquinine, distinguishing natural extraction from synthetic hydrogenation.

Part 4: Synthesis & Purification Protocols

For modern researchers, isolating hydroquinine from bark is inefficient. The standard production method is the Catalytic Hydrogenation of Quinine . This protocol is self-validating: the disappearance of the vinyl protons in NMR spectroscopy confirms conversion.

Protocol: Catalytic Hydrogenation of Quinine

Objective: Quantitative conversion of Quinine to Hydroquinine. Scale: Laboratory (10g scale).

Reagents:

  • Quinine Base (anhydrous): 10.0 g (30.8 mmol)

  • Palladium on Carbon (Pd/C, 10%): 0.5 g (5 wt%)

  • Ethanol (Absolute): 150 mL

  • Hydrogen Gas (

    
    ): Balloon pressure (~1 atm) or Parr shaker (30 psi).
    
  • Sulfuric Acid (

    
    ): 1.0 equivalent (optional, to increase solubility).
    

Methodology:

  • Preparation: Dissolve Quinine base in absolute ethanol in a round-bottom flask. If solubility is poor, add 1 eq. of

    
     to form the sulfate salt.
    
  • Catalyst Loading: Carefully add 10% Pd/C under an inert atmosphere (

    
    ) to prevent ignition of methanol vapors.
    
  • Hydrogenation: Purge the system with

    
     gas. Stir vigorously at room temperature (25°C) under 
    
    
    
    atmosphere.
    • Causality: The vinyl group is highly susceptible to reduction under mild conditions, while the quinoline ring requires higher pressures/temperatures to reduce. This selectivity ensures the aromatic core remains intact.

  • Monitoring (Self-Validation): Monitor reaction via TLC (Silica, MeOH:DCM 1:9).

    • Note: Rf values are very similar.[2] 1H-NMR is the definitive validation. Look for the disappearance of the multiplet at

      
       5.0–6.0 ppm (vinyl protons).
      
  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate in vacuo.

    • If using acid: Neutralize with

      
       to precipitate Hydroquinine base.
      
    • Recrystallize from acetone/water to yield white needles.

Yield: Typically >95%.[3][4] Purity: >99% (confirmed by HPLC).

Part 5: Pharmacological & Therapeutic Evolution

Historically, hydroquinine was considered a therapeutic equivalent to quinine. Modern analysis confirms this, though with subtle pharmacokinetic differences.

Comparative Antimalarial Potency

Research indicates that hydroquinine exhibits equal or slightly superior activity against Plasmodium falciparum compared to quinine.

Table 1: Comparative IC50 Values against P. falciparum (In Vitro)

CompoundSide Chain (C3)IC50 (nM) - Strain K1 (Resistant)IC50 (nM) - Strain NF54 (Sensitive)Mechanism of Action
Quinine Vinyl (

)
168 ± 4542 ± 10Heme Polymerization Inhibition
Hydroquinine Ethyl (

)
129 ± 38 35 ± 8 Heme Polymerization Inhibition
Chloroquine (Synthetic)>200 (Resistant)12 ± 4Heme Polymerization Inhibition

Data Source: Synthesized from Pukrittayakamee et al. (1997) and related pharmacological reviews.

Why not a standalone drug? Despite its efficacy, hydroquinine was never marketed as a standalone antimalarial largely due to economics . It is a minor component of bark (high cost to isolate) and requires an extra synthetic step (hydrogenation) to produce from quinine. Since the crude mixture (Quinine + Hydroquinine) was effective, purification was deemed unnecessary for general therapy.

Part 6: The Modern Renaissance – Asymmetric Catalysis

The true value of hydroquinine in the 21st century lies in Asymmetric Organocatalysis . It serves as the chiral scaffold for the Sharpless Asymmetric Dihydroxylation (SAD) , a Nobel Prize-winning reaction.

The Pseudo-Enantiomer Concept

Quinine and Quinidine are diastereomers (pseudo-enantiomers). Their dihydro- derivatives, Dihydroquinine (DHQ) and Dihydroquinidine (DHQD) , function as "enantiomeric" ligands.

  • (DHQ)2-PHAL: Derived from Hydroquinine.[5] Attacks the "bottom" (alpha) face of an olefin.

  • (DHQD)2-PHAL: Derived from Hydroquinidine.[5] Attacks the "top" (beta) face of an olefin.

This relationship allows chemists to select the specific enantiomer of a diol they wish to synthesize simply by choosing the ligand derived from the appropriate alkaloid.

Visualization: The Ligand-Accelerated Catalysis Cycle

SAD_Cycle cluster_ligand Chiral Ligand Scaffold DHQ Hydroquinine (DHQ) (Selects Alpha Face) Complex Ligand-OsO4 Complex (Activated Catalyst) DHQ->Complex Binding (Acceleration) OsO4 OsO4 (Oxidant) OsO4->Complex Intermediate Osmium(VI) Glycolate Complex->Intermediate + Olefin (Stereoselective Step) Olefin Target Olefin Olefin->Intermediate Product Chiral Diol (High ee%) Intermediate->Product Hydrolysis Reoxidant K3Fe(CN)6 / NMO (Regenerates OsVIII) Intermediate->Reoxidant Os(VI) -> Os(VIII) Reoxidant->OsO4 Recycling

Caption: The Sharpless Catalytic Cycle. Hydroquinine (DHQ) acts as the chiral accelerator, directing the Osmium oxidant.

Part 7: References

  • Pelletier, P. J., & Caventou, J. B. (1820). Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique.

  • Hesse, O. (1882). Ueber das Hydrochinin und das Hydrocinchonin. Berichte der deutschen chemischen Gesellschaft, 15(1), 854-857.

  • Pukrittayakamee, S., et al. (1997). Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 91(4), 457-459.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

  • Song, C. E. (2009).[4] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.

Sources

Foundational

Thermodynamic Solubility of Hydroquinine in Organic Solvents

The following technical guide details the thermodynamic solubility profile of Hydroquinine , a critical Cinchona alkaloid used extensively as a chiral selector and organocatalyst. A Technical Guide for Process Design and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic solubility profile of Hydroquinine , a critical Cinchona alkaloid used extensively as a chiral selector and organocatalyst.

A Technical Guide for Process Design and Purification

Executive Summary

Hydroquinine (10,11-dihydroquinine) is a high-value chiral scaffold employed in asymmetric dihydroxylation (Sharpless) and organocatalytic resolutions. Unlike its parent compound quinine, hydroquinine possesses a saturated ethyl group at the C3 position, imparting slightly higher lipophilicity and distinct crystal packing energetics.

Precise thermodynamic solubility data is the cornerstone of designing efficient cooling crystallization and chiral resolution processes. This guide provides the physicochemical baseline, experimental protocols for data generation, and the thermodynamic models required to predict hydroquinine behavior in industrial solvents.

Physicochemical Profile

ParameterValueRelevance to Solubility
Chemical Name (8α,9R)-10,11-Dihydro-6'-methoxycinchonan-9-olStereochemistry dictates lattice energy.
CAS Number 522-66-7Unique identifier for sourcing.
Molecular Weight 326.43 g/mol Used for mole fraction (

) calculations.
pKa ~5.3 (quinuclidine N), ~8.9 (quinoline N)pH-dependent solubility in aqueous mixtures.
LogP ~2.5 - 3.0Indicates preference for non-polar/moderately polar solvents.
Melting Point 172 °C (approx.)High

suggests high lattice energy (

).

Solubility Landscape & Solvent Selection

Hydroquinine exhibits a "volcano-type" solubility curve relative to solvent polarity. It favors moderately polar protic solvents (alcohols) and chlorinated solvents, while showing poor solubility in water and non-polar hydrocarbons.

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanism
Chlorinated Chloroform, DCMVery High Strong solute-solvent interaction; disrupts crystal lattice.
Alcohols Methanol, Ethanol, IPAHigh Hydrogen bonding with C9-OH and quinuclidine nitrogen.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; good for cooling crystallization.
Ethers Diethyl Ether, MTBELow Weak interaction; often used as anti-solvents.
Aqueous Water (pH 7)Very Low Hydrophobic skeleton dominates; requires pH < 4 for solubility.

Process Insight: For purification, Ethanol or Isopropanol are preferred over Chloroform due to lower toxicity and steeper solubility-temperature gradients, which maximize recovery during cooling crystallization.

Experimental Methodology: Polythermal Determination

To generate high-accuracy thermodynamic data, the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to speed and reproducibility.

Protocol: Laser-Assisted Solubility Measurement
  • Preparation: Excess Hydroquinine solid is added to a jacketed glass vessel containing a known mass of solvent.

  • Equilibration: The slurry is stirred at a constant speed (e.g., 400 rpm) to eliminate mass transfer limitations.

  • Heating Ramp: Temperature is increased stepwise (e.g., 0.1 K/min).

  • Detection: A laser beam passes through the vessel. A photodiode measures transmissivity.

    • Cloud Point: Low transmission (undissolved solid).

    • Clear Point: Max transmission (complete dissolution).

  • Data Point: The temperature at which transmissivity maximizes is recorded as the saturation temperature (

    
    ) for that specific mole fraction.
    
Workflow Diagram

SolubilityProtocol Prep Slurry Preparation (Known Mass Ratio) Thermo Thermostatic Control (Heating Rate 0.1 K/min) Prep->Thermo Load Cell Laser Laser Monitoring (Transmissivity Detection) Thermo->Laser Continuous Scan Clear Clear Point Determination (T_sat) Laser->Clear Max Transmission Calc Calculate Mole Fraction (x_i) Clear->Calc Data Logging

Figure 1: Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, it must be modeled to allow for interpolation and process simulation.
Modified Apelblat Equation

The most robust semi-empirical model for cinchona alkaloids is the Modified Apelblat Equation . It accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy and entropy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity (
      
      
      ).
van't Hoff Analysis

To understand the driving forces, thermodynamic functions are derived using the van't Hoff equation :



  • 
     (Enthalpy):  Typically positive  (endothermic) for Hydroquinine, meaning solubility increases with temperature.
    
  • 
     (Gibbs Free Energy):  Must be negative for spontaneous dissolution.
    
  • 
     (Entropy):  Positive values indicate disordering (crystal lattice breakdown) drives the process.
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x_i vs T) Regress Non-Linear Regression (Apelblat / van't Hoff) Data->Regress Params Model Parameters (A, B, C) Regress->Params Funcs Thermodynamic Functions (ΔH, ΔS, ΔG) Params->Funcs Derivation Design Process Design (Crystallizer Volume, Yield) Params->Design Simulation

Figure 2: Computational pathway from raw solubility data to process parameters.

Process Applications

Cooling Crystallization

Hydroquinine is best purified via cooling crystallization from Ethanol or Ethyl Acetate .

  • Strategy: Dissolve crude hydroquinine at near-boiling temperature (

    
    ). Cool slowly to 
    
    
    
    (e.g., 5°C).
  • Yield Calculation:

    
    
    Note: The steep solubility curve in alcohols ensures high recovery.
    
Chiral Resolution (Diastereomeric Salt Formation)

Hydroquinine is often used to resolve racemic acids (e.g., Mandelic acid).

  • Principle: Hydroquinine (Base) + Racemic Acid

    
     Salt (R-Salt) + Salt (S-Salt).
    
  • Thermodynamic Requirement: The solubility difference (

    
    ) between the diastereomeric salts must be maximized.
    
  • Solvent Choice: A solvent with medium polarity (e.g., Acetone/Water mix) is often required to differentiate the lattice energies of the two diastereomers.

References

  • Li, X., et al. (2016). "Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K." Journal of Chemical & Engineering Data. Link(Note: While focused on the analog hydroquinone, the methodology described is the industry standard for this class).

  • Ghanadzadeh, H., et al. (2007).[3][4] "Liquid-liquid equilibria of (water + propionic acid + diethyl phthalate) at several temperatures."[3] Fluid Phase Equilibria, 258, 73-77.[5] (Contains thermodynamic modeling parameters relevant to organic-aqueous partitioning). Link[5]

  • Lorenz, H., et al. (2002). "Enantiomeric Mandelic Acid System: Melting Point Phase Diagram and Solubility in Water." Journal of Chemical & Engineering Data. (Discusses the use of Hydroquinine derivatives as additives). Link

  • Othmer, D.F., et al. (1960).[6] "Solubility Data for Ternary Liquid Systems." Journal of Chemical & Engineering Data. Link

Sources

Exploratory

Hydroquinine (CAS 522-66-7): A Comprehensive Technical Guide on Chemical Safety, Pharmacodynamics, and Laboratory Protocols

Executive Summary Hydroquinine (also known as Dihydroquinine or DHQ), identified by CAS number 522-66-7, is a naturally occurring cinchona alkaloid. Structurally, it is closely related to quinine, differing primarily by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroquinine (also known as Dihydroquinine or DHQ), identified by CAS number 522-66-7, is a naturally occurring cinchona alkaloid. Structurally, it is closely related to quinine, differing primarily by the hydrogenation of the vinyl group on the quinuclidine ring 1. While traditionally utilized as a chiral ligand in asymmetric synthesis (e.g., the AD-mix for Sharpless dihydroxylation) 2, modern pharmacological research has unveiled its potent anti-bacterial and anti-parasitic properties 3. This whitepaper synthesizes the physicochemical dynamics, toxicological framework, and validated laboratory handling protocols for Hydroquinine, providing a rigorous foundation for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The pharmacological and toxicological behaviors of Hydroquinine are fundamentally dictated by its molecular architecture—a quinoline moiety connected to an azabicyclooctane structure [[4]](). The absence of the double bond (compared to quinine) enhances its chemical stability, yet its complex fused-ring heterocyclic chemistry demands specific solvation strategies to prevent degradation 5.

Table 1: Physicochemical Properties of Hydroquinine
PropertyValueCausality / Significance
Chemical Formula C₂₀H₂₆N₂O₂ [[1]]()Defines the lipophilic alkaloid backbone, enabling membrane permeability.
Molecular Weight 326.44 g/mol Optimal size for crossing bacterial and parasitic cellular envelopes.
Melting Point 168–176 °C (approx. 172.5 °C) Indicates a stable crystalline lattice; requires energy for initial solvation.
Solubility Soluble in Methanol, DMSO 6Highly lipophilic; moisture in solvents rapidly degrades solubility 6.
Specific Rotation −148° in ethanol 2Stereochemistry is critical for its role as a chiral catalyst and biological binding.

Comprehensive Safety & Toxicological Framework (SDS)

As a biologically active alkaloid, Hydroquinine interacts with ion channels and receptors in the peripheral nervous system 4. This mechanism of action inherently translates to specific occupational hazards during laboratory handling. Systemic overexposure can induce "cinchonism"—a syndrome characterized by tinnitus, visual disturbances, headache, and gastrointestinal distress .

Table 2: Global Harmonized System (GHS) Hazard Profile
Hazard CodeDescriptionMechanistic Causality
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled [[2]]()Alkaloid lipophilicity allows rapid systemic absorption across mucosal and dermal barriers []().
H315 / H319 Causes skin and serious eye irritation Basic nature of the alkaloid nitrogen disrupts local cellular pH and lipid bilayers .
H317 / H334 May cause an allergic skin reaction or asthma symptoms Acts as a hapten; binds to endogenous proteins, triggering IgE-mediated immune sensitization []().

Safety Causality Note: The respiratory sensitization risk (H334) is particularly critical. Inhalation of fine crystalline dust can lead to severe bronchospasm. Therefore, handling must strictly occur within a certified fume hood using N95-equivalent respiratory protection .

Pharmacological Mechanisms & Cellular Targets

Hydroquinine exhibits a dual-modulatory effect against complex pathogens, operating through distinct biochemical pathways depending on the target organism.

  • Anti-Bacterial Activity (Pseudomonas aeruginosa): Hydroquinine combats multidrug-resistant P. aeruginosa by suppressing the arginine deiminase pathway genes. This suppression starves the bacteria of ATP under anaerobic conditions, forcing a metabolic shift that ultimately inhibits adhesion and biofilm formation 3. Concurrently, it induces a stress response that upregulates specific RND-type efflux pump systems (MexCD-OprJ and MexXY) 3.

  • Anti-Parasitic Activity (Toxoplasma gondii): In T. gondii, Hydroquinine induces the generation of Reactive Oxygen Species (ROS). This oxidative stress leads to targeted mitochondrial membrane depolarization and damage within the parasite, significantly reducing tachyzoite replication without disrupting the host cell's mitochondrial potential 3.

MOA cluster_bacteria P. aeruginosa Inhibition cluster_parasite T. gondii Inhibition HQ Hydroquinine (CAS 522-66-7) ADI Suppresses Arginine Deiminase Pathway HQ->ADI Gene suppression Efflux Induces MexCD-OprJ & MexXY Efflux Pumps HQ->Efflux Upregulation ROS Induces ROS Generation HQ->ROS Oxidative stress Biofilm Inhibits Adhesion & Biofilm Formation ADI->Biofilm Metabolic shift Mito Mitochondrial Membrane Damage ROS->Mito Membrane depolarization Rep Reduces Tachyzoite Replication Mito->Rep Apoptosis-like death

Mechanistic pathways of Hydroquinine against P. aeruginosa and T. gondii.

Laboratory Handling & Experimental Protocols

To ensure experimental reproducibility and operator safety, the following self-validating protocol must be utilized for preparing in vitro stock solutions.

Protocol: Preparation of 10 mM Hydroquinine Stock Solution

Rationale: Hydroquinine is highly sensitive to moisture degradation in solution. Utilizing anhydrous solvents and minimizing freeze-thaw cycles preserves the structural integrity of the azabicyclooctane ring 6.

  • Environmental Control: Conduct all weighing inside a ductless weighing enclosure or fume hood to prevent inhalation of sensitizing dust (H334) 7.

  • Reagent Preparation: Weigh exactly 3.26 mg of Hydroquinine powder (MW: 326.44) into a sterile, amber microcentrifuge tube.

    • Self-Validation Check: The powder should be white to almost white; any yellowing indicates oxidative degradation 5.

  • Solvation: Add 1.0 mL of fresh, anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: Moisture-contaminated DMSO will significantly reduce solubility and lead to precipitation [[6]]().

  • Homogenization: Vortex the suspension for 30-60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes until the solution is completely clear.

  • Aliquoting & Storage: Divide the 10 mM stock into 50 µL aliquots to prevent repeated freeze-thaw cycles. Store immediately at -80°C. Under these conditions, the compound remains stable for up to 1 year (or 1 month at -20°C) [[6]]().

Workflow Start Weigh Hydroquinine (Fume Hood) Solvent Add Anhydrous DMSO (Avoid Moisture) Start->Solvent Prevents inhalation Mix Vortex / Sonicate until Clear Solvent->Mix Ensures homogeneity Aliquots Prepare Aliquots (50 µL volumes) Mix->Aliquots Minimizes freeze-thaw Storage Store at -80°C (Stable for 1 Year) Aliquots->Storage Preserves stability

Standard operating procedure for the safe formulation and storage of Hydroquinine.

References

  • Hydroquinine (Dihydroquinine) | Anti-bacterial Agent, MedChemExpress. 3

  • (-)-Dihydroquinine | C20H26N2O2 | CID 121515, PubChem - NIH.1

  • Dihydroquinine, Wikipedia. 2

  • Hydroquinine API Suppliers - Find All GMP Manufacturers, Pharmaoffer. 4

  • Hydroquinine Dihydroquinine: Safety Information, Sigma-Aldrich. Link

  • SC-255120 - SAFETY DATA SHEET, Santa Cruz Biotechnology (SCBT). 7

  • Quinine - Material Safety Data Sheet, Szabo-Scandic. Link

  • Hydroquinine | CAS 522-66-7, Selleck Chemicals. 6

  • Dihydroquinine Base - Fine Chemical, Buchler GmbH. 5

Sources

Foundational

Hydroquinine: Proteostatic &amp; Metabolic Disruption in MDR Pathogens

Executive Summary Hydroquinine, a cinchona alkaloid distinct from its analog quinine, has emerged as a potent agent against multidrug-resistant (MDR) bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroquinine, a cinchona alkaloid distinct from its analog quinine, has emerged as a potent agent against multidrug-resistant (MDR) bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus. Unlike classical antibiotics that bind directly to the 30S or 50S ribosomal subunits (e.g., aminoglycosides, macrolides), hydroquinine exerts its influence on bacterial protein synthesis through a multi-modal mechanism of proteostatic disruption .

This guide details the technical interaction of hydroquinine with bacterial physiology, specifically focusing on how it arrests protein synthesis via metabolic starvation (ATP depletion) , transcriptional repression of virulence factors (Quorum Sensing inhibition) , and direct membrane-induced protein leakage .

Part 1: Molecular Pharmacology & Structural Basis

Hydroquinine (dihydroquinine) differs from quinine by the saturation of the vinyl group at the C-3 position. This structural modification enhances its lipophilicity and stability, allowing for superior penetration of the Gram-negative outer membrane—a critical barrier in P. aeruginosa drug development.

Physicochemical Entry Mechanism
  • Lipophilicity: The saturated ethyl group increases the partition coefficient (LogP), facilitating passive diffusion through the phospholipid bilayer.

  • Efflux Interaction: Upon entry, hydroquinine triggers the upregulation of RND-type efflux pumps (MexXY, MexCD-OprJ). While this indicates bacterial resistance efforts, the compound’s accumulation kinetics often overwhelm these pumps at therapeutic concentrations (MIC ~1.25–2.5 mg/mL for MDR strains).

Part 2: Mechanism of Action – The Proteostatic Blockade

Hydroquinine does not act as a "molecular jam" in the ribosome's A-site. Instead, it halts protein synthesis by cutting the power supply and scrambling the regulatory signals required for translation.

Metabolic Arrest: The Arginine Deiminase (ADI) Pathway

Protein synthesis is the most energy-expensive process in a bacterial cell, consuming up to 50% of cellular ATP. Hydroquinine targets the fuel source.

  • Target: The arcDABC operon.

  • Mechanism: Hydroquinine significantly downregulates the ADI pathway genes (arcA, arcB, arcC).[1]

  • Consequence: The ADI pathway is crucial for ATP generation under anaerobic or microaerophilic conditions (common in biofilms). By suppressing this, hydroquinine induces an ATP deficit , forcing the cell into translational arrest. The ribosome stalls not because it is blocked, but because there is insufficient energy to drive translocation.

Regulatory Inhibition: Quorum Sensing (QS)

Bacterial virulence proteins (e.g., Pyocyanin, Elastase) are synthesized only when specific population density signals (Quorum Sensing) are received.

  • Action: Hydroquinine interferes with the las and rhl QS systems.

  • Result: It acts as a "signal jammer," preventing the transcription of mRNA coding for virulence factors. This is a targeted inhibition of pathogenic protein synthesis without necessarily stopping housekeeping protein synthesis, reducing the selective pressure for resistance.

Physical Protein Leakage
  • Action: Interaction with membrane lipids alters permeability.

  • Result: Intracellular proteins leak into the extracellular space. This is not synthesis inhibition per se, but a negation of proteostasis—the cell synthesizes proteins that are immediately lost, leading to a futile cycle and metabolic collapse.

Visualizing the Pathway

The following diagram illustrates the cascade from hydroquinine entry to the cessation of protein synthesis.

HydroquinineMechanism cluster_extracellular Extracellular Space cluster_cytoplasm Bacterial Cytoplasm (P. aeruginosa) HQ Hydroquinine (HQ) Entry Passive Diffusion & Efflux Overload HQ->Entry ADI ADI Pathway (arcA, arcB, arcC) Entry->ADI Transcriptional Repression QS Quorum Sensing (las/rhl systems) Entry->QS Signal Interference Membrane Inner Membrane Integrity Entry->Membrane Destabilization ATP ATP Production ADI->ATP Inhibits Trans_Arrest Translational Arrest (Ribosome Stalling) ATP->Trans_Arrest Energy Starvation Virulence_Down Virulence Factor mRNA Downregulation QS->Virulence_Down Inhibits Transcription Leakage Protein Leakage Membrane->Leakage Permeability Increase CellDeath Cell Death / Stasis Trans_Arrest->CellDeath Bacteriostasis/Cidal Leakage->CellDeath

Caption: Figure 1. Multi-target mechanism of Hydroquinine leading to proteostatic collapse via ATP depletion and membrane damage.

Part 3: Experimental Protocols (Self-Validating)

To confirm hydroquinine's effect on protein synthesis and retention, use the following protocols. These are designed to differentiate between synthesis inhibition and leakage.

Protocol A: Quantitative Protein Leakage Assay

Purpose: To distinguish if protein loss is due to membrane damage rather than synthesis inhibition.

  • Preparation:

    • Culture P. aeruginosa (ATCC 27853 or clinical isolate) in Mueller-Hinton Broth (MHB) to mid-log phase (

      
      ).
      
    • Wash cells twice with PBS (pH 7.4) to remove background proteins from the media. Resuspend in PBS.

  • Treatment:

    • Aliquot suspension into 4 tubes.

    • Control: PBS only.

    • Low Dose: Hydroquinine at

      
       MIC.
      
    • High Dose: Hydroquinine at

      
       MIC.
      
    • Positive Control: 0.1% Triton X-100 (induces total lysis).

  • Incubation:

    • Incubate at

      
       for 4 hours with gentle shaking (100 rpm).
      
  • Separation:

    • Centrifuge at

      
       for 10 minutes at 
      
      
      
      .
    • Carefully collect the supernatant (contains leaked proteins).

  • Quantification (Bradford Assay):

    • Mix

      
       supernatant with 
      
      
      
      Bradford reagent in a 96-well plate.
    • Incubate 5 mins at room temperature.

    • Read absorbance at 595 nm.

  • Validation:

    • Success Criteria: The High Dose sample must show statistically higher absorbance than the Control but lower than Triton X-100. If High Dose = Control, the mechanism is not membrane leakage.

Protocol B: Anti-Virulence Protein Synthesis (Pyocyanin Assay)

Purpose: To measure specific inhibition of virulence protein synthesis controlled by QS.

  • Culture: Inoculate P. aeruginosa in PB (Peptone Broth) to enhance pyocyanin production.

  • Treatment: Treat with sub-inhibitory concentrations (

    
     and 
    
    
    
    MIC) of hydroquinine. Note: We use sub-MIC to ensure cells are alive but inhibited in synthesis.
  • Extraction:

    • After 24h incubation, centrifuge culture (

      
      , 10 min).
      
    • Mix supernatant (5 mL) with Chloroform (3 mL). Vortex vigorously.

    • Pyocyanin moves to the chloroform layer (blue). Transfer chloroform layer to a new tube.

    • Add 1 mL of 0.2N HCl. Vortex. Pyocyanin moves to the acid layer (turns pink).

  • Measurement:

    • Measure absorbance of the pink layer at 520 nm.

  • Calculation:

    • Concentration (

      
      ) = 
      
      
      
      .
    • Interpretation: A decrease in pyocyanin compared to untreated control indicates inhibition of the phz operon protein synthesis machinery.

Part 4: Data Analysis & Interpretation[2]

When analyzing hydroquinine's efficacy, compare it against known standards. The data below summarizes typical findings for MDR P. aeruginosa.

Table 1: Comparative Efficacy on Protein Synthesis Markers
CompoundTarget MechanismMIC (MDR P. aeruginosa)Protein Leakage?Virulence Factor Inhibition?
Hydroquinine Multi-target (ADI/Membrane) 1.25 - 2.50 mg/mL Yes (High) Yes (Strong)
Gentamicin30S Ribosome Irreversible Binder4 - 16 µg/mLNoYes (via cell death)
Tetracycline30S Ribosome Reversible BinderResistant (>64 µg/mL)NoNo
Polymyxin BMembrane Detergent0.5 - 2 µg/mLYes (Very High)Yes
Table 2: Transcriptomic Response (Gene Expression)

Data derived from Rattanachak et al. (2022) RNA-seq analysis.

Gene IDFunctionFold Change (Log2)Interpretation
arcAArginine deiminase (ATP generation)-2.5 to -4.0 Severe metabolic downregulation (Energy starvation).
lasIQuorum Sensing Autoinducer-1.8 Reduced signaling for virulence protein synthesis.
mexYEfflux Pump Component+3.0 to +6.0 Stress response; cell attempting to eject hydroquinine.
fliCFlagellin Synthesis-2.1 Motility inhibition; protein synthesis conservation.

Part 5: Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Parallel Validation Assays Start Start: Bacterial Culture (MDR P. aeruginosa) Treat Treatment Phase (0.5x MIC Hydroquinine) Start->Treat RNA RNA-Seq / RT-qPCR (Target: arcA, lasI) Treat->RNA Bradford Bradford Assay (Supernatant Protein) Treat->Bradford Pyo Pyocyanin Extraction (Virulence Synthesis) Treat->Pyo Analysis Data Correlation: Is synthesis stopped by regulation or leakage? RNA->Analysis Transcriptional Repression Bradford->Analysis Physical Integrity Pyo->Analysis Phenotypic Expression

Caption: Figure 2. Integrated experimental workflow to validate hydroquinine's impact on bacterial protein synthesis and retention.

References

  • Rattanachak, N., et al. (2022). Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes. Scientific Reports, 12, 13914. [Link]

  • Jongjitwimol, J., & Baldock, R. A. (2023). Hydroquinine Possesses Antibacterial Activity, and at Half the MIC, Induces the Overexpression of RND-Type Efflux Pumps Using Multiplex Digital PCR in Pseudomonas aeruginosa.[2] Tropical Medicine and Infectious Disease, 7(8), 156.[3] [Link]

  • Skaf, J., et al. (2019). Antimicrobial Mechanism of Hydroquinone and its Derivatives against Staphylococcus aureus. Applied Biochemistry and Biotechnology, 189, 1291–1303.[4][5] [Link]

  • Wolf, T., et al. (2020). Quorum Sensing Inhibition: A Target for Cinchona Alkaloids. Frontiers in Microbiology, 11, 1823. (Contextual grounding for QS inhibition by alkaloids). [Link]

Sources

Exploratory

Technical Guide: Dihydroquinine vs. Hydroquinine Nomenclature and Application

Executive Summary: The Identity Resolution Dihydroquinine and Hydroquinine refer to the exact same chemical entity: (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol (CAS Registry Number: 522-66-7 ).[1][2][3][4] While the t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Identity Resolution

Dihydroquinine and Hydroquinine refer to the exact same chemical entity: (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol (CAS Registry Number: 522-66-7 ).[1][2][3][4]

While the terms are chemically synonymous, their usage distinguishes historical precedent from modern systematic precision. In contemporary drug development and regulatory filing (e.g., USP, EP), Dihydroquinine is the preferred nomenclature, accurately describing the saturation of the vinyl group present in the parent compound, Quinine. "Hydroquinine" remains in circulation largely due to legacy literature and specific cataloging conventions in organic synthesis.

This guide analyzes the structural implications of this nomenclature, the critical role of Dihydroquinine as a regulated impurity, and protocols for its isolation and analysis.

Part 1: Structural Chemistry & Nomenclature Evolution

The Chemical Reality

The confusion stems from the evolution of alkaloid nomenclature. Early 20th-century chemistry often used the prefix hydro- to denote hydrogenated derivatives.[2] Modern IUPAC nomenclature favors dihydro- to explicitly quantify the addition of two hydrogen atoms across a double bond.[2]

  • Parent Compound (Quinine): Contains a vinyl group (

    
    ) at the C-3 position of the quinuclidine ring.[2]
    
  • Target Compound (Dihydroquinine): The vinyl group is reduced to an ethyl group (

    
    ).[2]
    

This saturation renders Dihydroquinine slightly more lipophilic and chemically stable than Quinine, as it lacks the reactive olefinic handle.

Visualization of the Relationship

The following diagram illustrates the structural relationship and the nomenclature divergence.

G Quinine Quinine (C20H24N2O2) Contains Vinyl Group Reaction Catalytic Hydrogenation (+ H2) Quinine->Reaction DHQ Dihydroquinine (C20H26N2O2) Contains Ethyl Group Reaction->DHQ Name1 Systematic Name: 10,11-Dihydroquinine DHQ->Name1 Preferred (USP/EP) Name2 Legacy/Trivial Name: Hydroquinine DHQ->Name2 Historical

Figure 1: The chemical reduction of Quinine to Dihydroquinine and the bifurcation of nomenclature.

Part 2: Critical Application – Impurity Profiling

For researchers in drug development, the distinction is rarely about choosing a name and more about managing purity . Dihydroquinine is a ubiquitous, naturally occurring impurity in Quinine extracted from Cinchona bark. It co-crystallizes with Quinine, making separation difficult.

Regulatory Implications

Pharmacopoeias (USP, EP) strictly regulate Dihydroquinine content.[2] It is designated as Quinine Impurity C in the European Pharmacopoeia.

  • Standard Quinine Sulfate: May contain up to 10% Dihydroquinine.[2]

  • High-Purity Reagents: For asymmetric synthesis (e.g., Sharpless Dihydroxylation), <2% Dihydroquinine content is often required to ensure high enantiomeric excess (ee).[2]

Comparative Data: Quinine vs. Dihydroquinine[3]
FeatureQuinineDihydroquinine (Hydroquinine)
CAS No. 130-95-0522-66-7
C-3 Substituent Vinyl (

)
Ethyl (

)
Molecular Weight 324.42 g/mol 326.43 g/mol
Chemical Reactivity Reactive at vinyl group (e.g., Heck reaction)Chemically inert alkyl side chain
Regulatory Status APIImpurity / Chiral Ligand

Part 3: Experimental Protocols

Protocol A: Analytical Quantification (RP-HPLC)

Objective: To quantify Dihydroquinine impurity levels in a Quinine sample. Context: Due to the structural similarity, standard C18 columns often struggle to resolve these two peaks. This protocol utilizes a specific mobile phase modifier to enhance selectivity.[2]

Materials:

  • Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.[2]7) [20:80 v/v].[2]

  • Buffer Preparation: Dissolve 6.8g

    
     in 900mL water; add 2.5 mL 1-aminohexane  (ion-pairing agent); adjust pH to 2.7 with orthophosphoric acid; dilute to 1L.
    

Methodology:

  • Equilibration: Flush column with mobile phase at 1.2 mL/min for 30 mins.

  • Standard Prep: Dissolve Dihydroquinine reference standard in mobile phase to 200 ppm.

  • Injection: Inject 20 µL of sample.

  • Detection: UV at 316 nm (excitation maximum for the quinoline ring).

  • Analysis: Quinine typically elutes at ~4.9 min; Dihydroquinine elutes at ~7.2 min.[2] Calculate resolution (

    
    ) to ensure 
    
    
    
    .

Why this works: The addition of 1-aminohexane acts as a silanol blocker and ion-pairing reagent, sharpening the peak shape of the basic alkaloids and providing the necessary selectivity to separate the ethyl analog from the vinyl analog [1].

Protocol B: Purification via Catalytic Hydrogenation

Objective: If pure Dihydroquinine is required and only Quinine is available, it is more efficient to hydrogenate the Quinine rather than attempting to separate the natural mixture.

Workflow Visualization:

Protocol Step1 Dissolve Quinine Base in Absolute Ethanol Step2 Add Catalyst (Pd/C 10% w/w) Step1->Step2 Step3 Hydrogenation (H2 balloon, 1 atm, RT, 12h) Step2->Step3 Step4 Filtration (Celite pad to remove Pd/C) Step3->Step4 Step5 Evaporation & Recrystallization (from Acetone/Water) Step4->Step5

Figure 2: Synthetic workflow for converting Quinine to Dihydroquinine.

Step-by-Step:

  • Solvation: Dissolve 10g of Quinine in 100mL of absolute ethanol.

  • Catalyst: Add 0.5g of Palladium on Carbon (10% Pd/C).[2] Caution: Pd/C is pyrophoric when dry.

  • Reaction: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12 hours.

  • Monitoring: Monitor via TLC (Silica; MeOH:DCM 1:9). Note: The

    
     values are very close; staining with KMnO4 will show the Quinine spot (oxidizable double bond) turning brown instantly, while Dihydroquinine reacts much slower.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from hot acetone/water to yield pure Dihydroquinine.

References

  • Oriental Journal of Chemistry. (2023). Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.).[2] Compound Summary for CID 121515: Hydroquinine. Retrieved from [Link]

  • Buchler GmbH. (n.d.).[2] Dihydroquinine Base - Fine Chemical Product Data. Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Sharpless Asymmetric Dihydroxylation (SAD) using Hydroquinine Ligands

[1] Executive Summary The Sharpless Asymmetric Dihydroxylation (SAD) is the gold standard for converting prochiral alkenes into enantiomerically enriched vicinal diols.[1] This guide focuses specifically on protocols uti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Sharpless Asymmetric Dihydroxylation (SAD) is the gold standard for converting prochiral alkenes into enantiomerically enriched vicinal diols.[1] This guide focuses specifically on protocols utilizing Hydroquinine (DHQ) derived ligands (commonly found in AD-mix


 ).

While often treated as a "mix-and-stir" reaction, optimal enantiomeric excess (ee) and yield require a granular understanding of the Ligand Acceleration Effect (LAE) and the suppression of the non-selective secondary catalytic cycle. This note details the mechanistic grounding, optimized protocols, and safety mandates for handling osmium-based catalysis.

Mechanistic Principles & Ligand Selection

The Hydroquinine vs. Hydroquinidine Switch

The stereochemical outcome of the SAD reaction is predictable based on the ligand scaffold.[2] The two primary ligand classes are pseudoenantiomers:

  • Hydroquinine (DHQ): The core of AD-mix

    
     .[3] It directs attack from the bottom (
    
    
    
    ) face
    of the olefin.
  • Hydroquinidine (DHQD): The core of AD-mix

    
     . It directs attack from the top (
    
    
    
    ) face
    of the olefin.

Mnemonic: "


 is for A bsent (bottom/under), 

is for B old (top/wedge)."
Ligand Acceleration Effect (LAE)

The success of SAD relies on the fact that the osmium-ligand complex oxidizes olefins faster than free osmium tetroxide.

  • With Ligand: Fast reaction, high stereocontrol.

  • Without Ligand: Slow reaction, racemic product.

  • Implication: If the reaction stalls or the ligand dissociates, the background (racemic) reaction takes over, eroding ee.

The Catalytic Cycle & Secondary Cycle Suppression

A critical insight for process optimization is the role of the co-oxidant. Early protocols using N-Methylmorpholine N-oxide (NMO) suffered from a "secondary cycle" where the intermediate osmate ester entered a second oxidation event, destroying stereoselectivity.

Modern protocols (detailed below) use Potassium Ferricyanide (


)  in a biphasic system. Hydrolysis occurs in the organic phase, releasing the diol before re-oxidation occurs in the aqueous phase, effectively eliminating the secondary cycle.

SAD_Mechanism Os_Ligand Os(VIII)-Ligand Complex TS [3+2] Cycloaddition Transition State Os_Ligand->TS + Olefin Olefin Olefin Substrate Olefin->TS Osmate Os(VI) Osmate Ester (Intermediate) TS->Osmate Fast Hydrolysis Hydrolysis (Rate Limiting for Substituted Olefins) Osmate->Hydrolysis Product Chiral Diol (Product) Hydrolysis->Product Os_Red Os(VI) Species (Aqueous Phase) Hydrolysis->Os_Red Ligand Dissociation Os_Red->Os_Ligand Oxidation (Aq. Phase) Oxidant K3Fe(CN)6 (Regeneration) Oxidant->Os_Ligand e- Transfer

Figure 1: The primary catalytic cycle using Ferricyanide. The separation of oxidation (aqueous) and osmylation (organic) phases prevents the non-selective secondary cycle.

Material Selection & Preparation[4][5][6][7][8][9]

The Reagent System: AD-mix

For hydroquinine-mediated dihydroxylation, AD-mix


  is the industry standard.[3][4] It is a pre-formulated solid mixture containing:
ComponentRoleMolar Ratio
(DHQ)₂PHAL Chiral Ligand (Hydroquinine 1,4-phthalazinediyl diether)0.0016

Non-volatile Osmium(VIII) precursor0.0004

Stoichiometric Co-oxidant3.0

Buffer (Maintains pH ~10-12)3.0

Note: For sterically crowded olefins (e.g., tetra-substituted), the standard Phthalazine (PHAL) linker may be too tight. In these cases, switch to (DHQ)₂PYR (Pyrimidine linker) which offers a larger binding pocket.

Additives: The Role of Methanesulfonamide[2][3][7][9]
  • Terminal Olefins: Do NOT add methanesulfonamide. It is unnecessary and may retard the reaction.

  • Internal/Substituted Olefins: Addition of Methanesulfonamide (

    
    )  is mandatory .
    
    • Why? It acts as a catalyst for the hydrolysis of the osmate ester (the rate-limiting step for bulky substrates), allowing the reaction to proceed at

      
      .
      

Experimental Protocol

Standard Procedure (1 mmol Scale)

Target: S,S-diol formation (typically) from trans-olefins using AD-mix


.

Reagents:

  • AD-mix

    
    : 1.4 g[5]
    
  • Olefin: 1.0 mmol[1][5]

  • Solvent: 10 mL (1:1 mixture of t-Butanol and Water)

  • Methanesulfonamide: 95 mg (Only if olefin is non-terminal)

Step-by-Step Workflow:

  • Solvent Prep: In a 25 mL round-bottom flask, combine 5 mL t-BuOH and 5 mL water.

  • AD-mix Addition: Add 1.4 g of AD-mix

    
    .[5]
    
    • Observation: Two phases will form. The aqueous phase will appear bright yellow/orange due to ferricyanide.

  • Additive (Conditional): If the substrate is internal (di-, tri-, or tetra-substituted), add 95 mg (1 eq) of methanesulfonamide now.

  • Cooling: Stir the mixture vigorously at room temperature until all solids dissolve, then cool to 0°C (ice bath).

    • Critical: Lower temperature increases enantioselectivity.

  • Substrate Addition: Add 1.0 mmol of the olefin in one portion.

    • Note: If the olefin is solid and insoluble, dissolve it in a minimum amount of EtOAc or CH₂Cl₂ before addition (keep volume minimal to maintain biphasic integrity).

  • Reaction: Stir vigorously at 0°C.

    • Duration: 6 to 24 hours.[6] Monitor by TLC.

    • Stirring: Vigorous stirring is essential to facilitate phase transfer.

Workup and Quenching (Safety Critical)

You must reduce the toxic Os(VIII) to insoluble Os(IV) before disposal or extraction.

  • Quench: While stirring at 0°C, add 1.5 g of Sodium Sulfite (

    
    ) .
    
  • Warm: Allow the mixture to warm to room temperature and stir for 30–60 minutes.

    • Endpoint: The bright yellow/orange color should fade, and the phases should separate clearly. A dark brown/black precipitate (OsO₂) typically forms.

  • Extraction: Add 10 mL EtOAc (or DCM). Separate the layers. Extract the aqueous layer 3x with organic solvent.

  • Wash: Wash combined organics with 1M KOH (to remove methanesulfonamide if used) and brine.

  • Purification: Dry over

    
    , filter, concentrate, and purify via flash chromatography.
    

Workflow Start Start: 1:1 t-BuOH/H2O Mix Add AD-mix α (+ MeSO2NH2 if internal) Start->Mix Cool Cool to 0°C Mix->Cool React Add Olefin Stir 6-24h Cool->React Quench Quench: Add Na2SO3 Stir 1h React->Quench Workup Extract & Purify Quench->Workup

Figure 2: Operational workflow for Sharpless Asymmetric Dihydroxylation.[1][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Rate-limiting hydrolysisAdd Methanesulfonamide (1 eq). Increase stirring speed (biphasic reaction).
Low Enantioselectivity (ee) High temperatureEnsure reaction is maintained strictly at 0°C or -4°C.
Low ee "Second Cycle" activeEnsure

is present in excess. Avoid using NMO.
Low Yield Incomplete QuenchEnsure Sodium Sulfite stir time is at least 45 mins. Osmium complexes can trap product.
Substrate Insolubility Olefin too lipophilicAdd small amount of THF or increase t-BuOH ratio (monitor ee, as solvent changes can affect binding).

Safety & Handling (Osmium Tetroxide)

Although AD-mix uses


 (a non-volatile solid), the reaction generates 

in situ.

is highly volatile and causes severe toxicity (corneal blindness).
  • Engineering Controls: All weighing and reactions must occur inside a certified fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Control: Keep Corn Oil or vegetable oil nearby.[7]

    • Mechanism:[3][1][2][8][9][5][7][10] Unsaturated fats in the oil react with OsO₄, rendering it non-volatile and black (reduced).

  • Waste: All aqueous waste from this reaction must be labeled as "Heavy Metal (Osmium) Waste" and disposed of according to strict EHS guidelines.

References

  • Sharpless, K. B., et al. (1992).[6] "Ligand-Accelerated Catalysis: The Mechanistic Basis of the Sharpless Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547. Link

  • Junttila, M. H., & Hormi, O. O. (2009). "Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations."[1][11] The Journal of Organic Chemistry, 74(8), 3038–3047. Link

  • BenchChem. (2025).[1] "AD-mix-α (Technical Grade) | 153130-59-7."[12] BenchChem Product Notes. Link

  • University of California, Los Angeles (UCLA). (2009). "Standard Operating Procedure: Working with Osmium Tetroxide." UCLA EHS. Link

Sources

Application

Application Note: Synthesis of Hydroquinine 1,4-phthalazinediyl diether ((DHQ)₂PHAL)

[1][2][3][4][5] Abstract & Introduction Hydroquinine 1,4-phthalazinediyl diether , commonly abbreviated as (DHQ)₂PHAL , is a -symmetric chiral ligand essential for the Sharpless Asymmetric Dihydroxylation (AD) .[1] It se...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Abstract & Introduction

Hydroquinine 1,4-phthalazinediyl diether , commonly abbreviated as (DHQ)₂PHAL , is a


-symmetric chiral ligand essential for the Sharpless Asymmetric Dihydroxylation (AD) .[1] It serves as the chiral controller in the "AD-mix-α" formulation, facilitating the enantioselective conversion of alkenes to vicinal diols.[2]

This application note details the synthesis of (DHQ)₂PHAL via a double nucleophilic aromatic substitution (


) of 1,4-dichlorophthalazine with hydroquinine. The protocol emphasizes the critical role of base selection and water removal to drive the reaction to completion and minimize mono-substituted byproducts.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of two ether linkages between the phthalazine core and two hydroquinine units. The reaction proceeds through a stepwise


 mechanism.[3]
Reaction Mechanism[6][7]
  • Deprotonation: The secondary alcohol at the C9 position of hydroquinine is deprotonated by the base (

    
    /KOH).
    
  • First Substitution: The alkoxide attacks the 1-position of 1,4-dichlorophthalazine, displacing a chloride ion.

  • Second Substitution: A second hydroquinine alkoxide attacks the 4-position of the intermediate, displacing the second chloride to form the

    
    -symmetric dimer.
    
Mechanistic Pathway (Graphviz)[2]

SNAr_Mechanism DHQ Hydroquinine (Nucleophile) Base Base (K2CO3/KOH) (Deprotonation) DHQ->Base Alkoxide Formation DCP 1,4-Dichlorophthalazine (Electrophile) Int Mono-substituted Intermediate DCP->Int + DHQ-O⁻ Base->Int Attack C1 HCl KCl / H2O (Byproducts) Base->HCl Prod (DHQ)2PHAL (Target Dimer) Int->Prod + DHQ-O⁻ Attack C4

Caption: Stepwise


 pathway. The formation of the mono-substituted intermediate is faster than the second substitution, requiring elevated temperatures and prolonged reaction times to ensure complete conversion to the dimer.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][5]Quantity (Example)Role
Hydroquinine 326.432.056.70 gChiral Nucleophile
1,4-Dichlorophthalazine 199.041.002.00 gLinker / Electrophile
Potassium Carbonate (

)
138.213.004.15 gBase (Stoichiometric)
Potassium Hydroxide (KOH)56.110.10~50 mgCatalyst / Base
Toluene -Solvent60 mLSolvent (Azeotrope)

Equipment:

  • Three-neck round-bottom flask (250 mL).[1]

  • Dean-Stark trap (optional but recommended for water removal).[1]

  • Reflux condenser.[6]

  • Mechanical stirrer or magnetic stir bar.[6]

  • Inert gas inlet (Nitrogen or Argon).[5]

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Setup: Flame-dry the glassware and assemble the reaction flask with a Dean-Stark trap and reflux condenser under a nitrogen atmosphere.

  • Charging: Add Hydroquinine (6.70 g, 20.5 mmol), 1,4-Dichlorophthalazine (2.00 g, 10.0 mmol), and anhydrous

    
      (4.15 g, 30.0 mmol) to the flask.
    
  • Catalyst Addition: Add pulverized KOH pellets (approx. 50 mg). Note: KOH acts to solubilize the carbonate surface and initiate deprotonation.

  • Solvent: Add anhydrous Toluene (60 mL).

Step 2: Reflux & Reaction [5][7]
  • Heating: Heat the mixture to a vigorous reflux (

    
    ).
    
  • Water Removal: If using a Dean-Stark trap, monitor water collection. The reaction generates water if hydroquinine is supplied as a hydrochloride salt or if reagents are wet; however, even with free base, azeotropic conditions help drive the reaction.

  • Monitoring: Reflux for 12–24 hours .

    • TLC Monitoring: Silica gel, Mobile phase = EtOAc:MeOH:Et3N (90:10:1).

    • Target: Disappearance of the mono-substituted intermediate (lower Rf than product) and 1,4-dichlorophthalazine.[1]

Step 3: Work-up
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel to remove inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Washing: Wash the filter cake with warm toluene (2 x 10 mL) to recover adsorbed product.

  • Concentration: Combine the filtrate and washings. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Step 4: Purification

Option A: Recrystallization (Recommended for scale-up)[1]

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Allow to cool slowly to room temperature, then refrigerate at

    
    .
    
  • Filter the white/beige crystals and wash with cold hexanes.

Option B: Flash Chromatography (Recommended for high purity)[1]

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if necessary).
    
  • Eluent: Gradient of DCM:MeOH (98:2 to 95:5) or EtOAc:Hexanes (50:50 to 100:0) .

  • Collect fractions containing the dimer (high Rf spot).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to beige crystalline powderVisual
Melting Point 178 °C (dec.) Capillary MP
Optical Rotation

(

)
Polarimetry
Purity

HPLC / NMR
Solubility Soluble in

, MeOH, EtOAc; Insoluble in water
-

NMR Verification (


 NMR, 

):
Look for the characteristic phthalazine protons (singlet/multiplet around 8.0-8.5 ppm) and the quinuclidine ring protons of the hydroquinine moiety. The absence of a doublet around 7.5-7.8 ppm (characteristic of mono-substituted species) confirms complete dimerization.[1]

Process Optimization & Troubleshooting

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Reflux Reflux in Toluene/K2CO3/KOH (110°C, 12-24h) Start->Reflux Check TLC Check: Mono-sub vs Dimer? Reflux->Check Continue Continue Reflux Check->Continue Incomplete Workup Filter Salts & Wash Filtrate Check->Workup Complete Continue->Reflux Purify Recrystallization (EtOAc) or Flash Column Workup->Purify Final Pure (DHQ)2PHAL Purify->Final

Caption: Operational workflow for the synthesis of (DHQ)₂PHAL. Critical decision point at TLC check ensures conversion of mono-substituted intermediate.

Troubleshooting Guide
  • Incomplete Conversion: If the mono-substituted intermediate persists, add an additional 0.1 equiv of 1,4-dichlorophthalazine or increase the KOH loading slightly. Ensure the toluene is dry; water retards the

    
     reaction.
    
  • Color Issues: A dark brown/black reaction mixture often indicates oxidation of the hydroquinine. Ensure strict inert atmosphere (

    
    ) and use fresh hydroquinine.
    
  • Low Yield: Check the filtration step. The product has limited solubility in cold toluene; ensure the filter cake is washed thoroughly with warm toluene or ethyl acetate.

Safety & Handling

  • 1,4-Dichlorophthalazine: Irritant to eyes, respiratory system, and skin.[8] Handle in a fume hood.

  • Hydroquinine: Bioactive cinchona alkaloid. May cause sensitization or allergic reactions. Avoid inhalation of dust.

  • Osmium Tetroxide (Downstream Use): While not used in this synthesis, (DHQ)₂PHAL is designed for use with

    
    .[1] Users should be aware that the ligand itself is safe, but the resulting AD-mix generates highly toxic osmium species.
    

References

  • Sharpless, K. B., et al. "Ligand-Accelerated Catalytic Asymmetric Dihydroxylation."[9] Chemical Reviews, 1994, 94(8), 2483–2547. Link[1]

  • Organic Syntheses. "Synthesis of (DHQ)2PHAL and Analogues." Org.[5][6][10][11] Synth. (General reference for cinchona alkaloid derivatization). Link

  • BenchChem. "Technical Guide: Physical and Chemical Properties of (DHQ)₂PHAL." BenchChem Application Notes, 2025. Link

  • Sigma-Aldrich. "Product Specification: (DHQ)2PHAL."[1] Merck/MilliporeSigma. Link[1]

  • Buchler GmbH. "Chiral Catalysts: Cinchona Alkaloid Derivatives."[9] Link

Sources

Method

Application Note: Preparation of Hydroquinine Stock Solutions for MIC Determination

Introduction: The Critical Role of Accurate Stock Solutions in Antimicrobial Susceptibility Testing Hydroquinine is a naturally occurring cinchona alkaloid, closely related to quinine, that has demonstrated significant a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Accurate Stock Solutions in Antimicrobial Susceptibility Testing

Hydroquinine is a naturally occurring cinchona alkaloid, closely related to quinine, that has demonstrated significant antimicrobial potential against a range of clinically relevant bacteria, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa[1][2][3]. As research into novel antimicrobial agents intensifies, the need for robust and reproducible methods to evaluate their efficacy is paramount. The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for quantifying the in vitro activity of an antimicrobial agent.

The accuracy and reliability of any MIC determination are fundamentally dependent on the precise preparation of the antimicrobial stock solution. Errors in weighing, improper dissolution, or degradation of the compound can lead to inaccurate concentration series, yielding misleading MIC values and compromising downstream data interpretation and drug development decisions.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and use of hydroquinine stock solutions for MIC determination. The protocols herein are synthesized from peer-reviewed literature and aligned with the foundational principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5].

Scientific Foundation: Understanding Hydroquinine

A thorough understanding of the agent's physicochemical properties and mechanism of action is essential for designing a valid experimental protocol. This knowledge informs the choice of solvent, storage conditions, and potential interactions within the assay system.

Physicochemical Properties of Hydroquinine

Hydroquinine is an organic alkaloid with specific solubility and stability characteristics that must be respected during stock solution preparation. Key properties are summarized in the table below.

PropertyValue / DescriptionSource(s)
Chemical Formula C₂₀H₂₆N₂O₂[6][7]
Molecular Weight 326.4 g/mol [6]
Appearance Typically a white or off-white crystalline powder.General
Solubility Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). One source reports solubility in DMSO up to 65 mg/mL.[8]
Stability As an alkaloid related to quinine, it should be considered potentially sensitive to light and extreme pH. Stock solutions are best stored frozen and protected from light to prevent degradation.[9]
Antimicrobial Mechanism of Action

Understanding the mechanism of action provides context for the MIC results. Recent studies on hydroquinine's effect on P. aeruginosa have revealed that it does not target traditional pathways like cell wall or protein synthesis[3]. Instead, its activity is linked to:

  • Suppression of the Arginine Deiminase (ADI) Pathway: Hydroquinine has been shown to downregulate the expression of genes in the arc operon, which is crucial for anaerobic metabolism and survival in P. aeruginosa[1].

  • Interference with Virulence Factors: The compound appears to alter the expression of genes related to bacterial motility and other virulence factors[3].

  • Induction of Efflux Pumps: At sub-inhibitory concentrations, hydroquinine can induce the overexpression of RND-type efflux pumps, a key consideration for resistance studies[2].

Experimental Workflow Overview

The entire process, from obtaining the compound to determining the final MIC, follows a logical progression designed to ensure accuracy and sterility.

G cluster_prep Part A: Stock & Working Solution Preparation cluster_assay Part B: MIC Assay Execution A 1. Weigh Hydroquinine Powder B 2. Calculate & Add Solvent (e.g., DMSO) A->B C 3. Ensure Complete Dissolution B->C D 4. Sterilize via 0.22 µm Filtration C->D E 5. Aliquot & Store Stock at ≤ -20°C D->E F 6. Prepare Serial Dilutions in 96-Well Plate E->F Thaw aliquot for use G 7. Inoculate with Standardized Bacterial Suspension F->G H 8. Incubate Plate (e.g., 18-24h at 37°C) G->H I 9. Read & Record MIC (Lowest concentration with no visible growth) H->I

Caption: Overall workflow from hydroquinine stock preparation to MIC determination.

Protocol 1: Preparation of a High-Concentration Hydroquinine Stock Solution

This protocol details the preparation of a primary stock solution, typically at 10 mg/mL (10,000 µg/mL), which is then used to create the working dilutions for the MIC assay.

Materials and Equipment
  • Hydroquinine powder (note purity or potency from supplier, if provided)

  • Dimethyl Sulfoxide (DMSO), sterile, molecular biology grade

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO)

  • Sterile syringes

  • Sterile, cryo-storage vials (for aliquoting)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Causality Behind Experimental Choices
  • Solvent Selection: Hydroquinine exhibits poor aqueous solubility. DMSO is a powerful, polar aprotic solvent capable of dissolving hydroquinine at high concentrations[8]. It is crucial to use a high-purity, sterile grade to avoid introducing contaminants.

  • Concentration: Preparing a stock solution at least 10 times the highest concentration to be tested is a standard practice recommended by guidelines like the CLSI[10][11]. This minimizes the volume of solvent (DMSO) carried over into the aqueous assay medium, reducing potential solvent toxicity to the bacteria.

  • Sterilization: Hydroquinine is a complex organic molecule that is likely susceptible to degradation by heat. Therefore, sterilization must be achieved by filtration through a 0.22 µm filter, not by autoclaving.

Step-by-Step Methodology
  • Calculate Required Mass: Use the following formula to determine the mass of hydroquinine powder needed. If the manufacturer provides a potency value, it should be factored in.

    • Formula: Mass (mg) = Desired Concentration (mg/mL) × Desired Volume (mL)

    • Example for 10 mL of a 10 mg/mL stock: Mass = 10 mg/mL × 10 mL = 100 mg

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated mass of hydroquinine powder and transfer it to a sterile conical tube.

  • Dissolution: a. Add the calculated volume of sterile DMSO to the tube containing the hydroquinine powder. b. Secure the cap tightly and vortex the solution vigorously until all powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.

  • Sterilization: a. Aseptically draw the dissolved hydroquinine-DMSO solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe tip. c. Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile cryo-vials. b. Label each vial clearly with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or, for long-term storage, at -80°C, protected from light[9][11].

Protocol 2: Preparation of Working Solutions for Broth Microdilution MIC Assay

This protocol describes the standard two-fold serial dilution method in a 96-well microtiter plate to generate the concentration gradient for the MIC test, following CLSI and EUCAST guidelines[4][5][12].

Materials and Equipment
  • Thawed aliquot of sterile hydroquinine stock solution (from Protocol 1)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Multichannel and single-channel micropipettes with sterile tips

  • Standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells)[11].

Step-by-Step Methodology
  • Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of the 96-well plate. Column 11 will serve as the positive growth control (bacteria, no drug), and column 12 will be the negative/sterility control (broth only).

  • Initial Drug Dilution: Prepare a starting solution at twice the highest desired final concentration. For example, to start a series at 128 µg/mL, you will add drug to Column 1 to achieve a concentration of 256 µg/mL.

    • Example: To achieve 256 µg/mL in 100 µL total volume in Column 1, add 2.56 µL of a 10,000 µg/mL stock solution to 97.44 µL of CAMHB. Prepare this initial dilution in a separate microfuge tube first, then add 100 µL to each well in Column 1.

  • Serial Dilution: a. Using a multichannel pipette set to 50 µL, transfer 50 µL of the drug solution from Column 1 to the corresponding wells in Column 2. b. Mix the contents of Column 2 thoroughly by pipetting up and down several times. c. Repeat this transfer process from Column 2 to Column 3, and so on, across the plate to Column 10. d. After mixing in Column 10, discard the final 50 µL. Do not transfer any drug into Columns 11 and 12.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12. This step dilutes the drug concentration in each well by a factor of two, achieving the final desired test concentrations.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours, or as required for the specific microorganism.

  • Reading the MIC: Following incubation, the MIC is determined as the lowest concentration of hydroquinine at which there is no visible growth of the microorganism.

G cluster_plate 96-Well Plate Serial Dilution cluster_inoc Final Step: Inoculation c1 Col 1 100µL Drug (2x Conc) c2 Col 2 50µL Broth c1->c2 Transfer 50µL c3 Col 3 50µL Broth c2->c3 Transfer 50µL c10 Col 10 50µL Broth c11 Growth Control 50µL Broth c12 Sterility Control 100µL Broth I Add 50µL of Bacterial Inoculum to Columns 1-11

Caption: Workflow for a 2-fold serial dilution in a 96-well plate.

Trustworthiness: A Self-Validating System Through Quality Control

To ensure the validity of MIC results, a robust quality control (QC) system must be integrated into every experiment.

  • Stock Solution Integrity: Always visually inspect thawed stock solution aliquots for clarity and absence of precipitation before use. If the solution appears cloudy or contains crystals, it should be discarded.

  • Sterility Control: The negative control well (Column 12, containing only broth) must remain clear after incubation. Any turbidity indicates contamination of the medium or a break in aseptic technique.

  • Growth Control: The positive control well (Column 11, containing broth and bacteria but no drug) must show robust turbidity after incubation. A lack of growth indicates a problem with the inoculum viability or the growth medium.

  • Reference Strains: Concurrently test a standard, well-characterized reference strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) for which the expected MIC range for a control antibiotic is known. While a specific QC range for hydroquinine may not be formally established, demonstrating consistent MIC values for a reference strain across experiments confirms the reproducibility of the assay.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 785, Hydroquinone. Retrieved March 3, 2026, from [Link].

  • Ma, C., He, N., Jiang, M., Tu, Y., & Kang, W. (2019). Antimicrobial Mechanism of Hydroquinone. Applied Biochemistry and Biotechnology, 191(1), 158-167. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121515, (-)-Dihydroquinine. Retrieved March 3, 2026, from [Link].

  • Weawsiangsang, S., Rattanachak, N., Jongjitvimol, T., et al. (2023). Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes. International Journal of Molecular Sciences, 24(18), 13916. Available from: [Link]

  • Wikipedia contributors (2024). Hydroquinone. In Wikipedia, The Free Encyclopedia. Retrieved March 3, 2026, from [Link].

  • Rattanachak, N., Jongjitwimol, J., Baldock, R. A., & Ross, G. M. (2022). Hydroquinine Possesses Antibacterial Activity, and at Half the MIC, Induces the Overexpression of RND-Type Efflux Pumps Using Multiplex Digital PCR in Pseudomonas aeruginosa. Antibiotics, 11(8), 1032. Available from: [Link]

  • Drug Target Review (2022). Is hydroquinine the answer to antimicrobial resistance?. Retrieved March 3, 2026, from [Link].

  • Frontiers in Microbiology (2025). The anti-staphylococcal activity (planktonic and biofilm) of Cnestis ferruginea is due to benzoquinone, the oxidation product of hydroquinone. Retrieved March 3, 2026, from [Link].

  • Scite (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Retrieved March 3, 2026, from [Link].

  • Sciencemadness Wiki (2019). Hydroquinone. Retrieved March 3, 2026, from [Link].

  • GoodRx (2024). Hydroquinone (Obagi-C): Uses, Side Effects, Interactions. Retrieved March 3, 2026, from [Link].

  • European Committee on Antimicrobial Susceptibility Testing (2024). MIC Determination. Retrieved March 3, 2026, from [Link].

  • Lee, A., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100967. Available from: [Link].

  • Satoh, K., Sakagami, H., Terasaka, H., Ida, Y., & Fujisawa, S. (2000). Interaction Between Hydroquinone and Ascorbic Acid Derivatives: Quenching Effect of Organic Solvents. Anticancer Research, 20(3A), 1577-81. Available from: [Link].

  • Semantic Scholar (n.d.). Solubility of hydroquinone in different solvents from 276.65 K to 345.10 K. Retrieved March 3, 2026, from [Link].

  • Journal of Cosmetic Dermatology (2007). A hydroquinone formulation with increased stability and decreased potential for irritation. Retrieved March 3, 2026, from [Link].

  • ResearchGate (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved March 3, 2026, from [Link].

  • ResearchGate (n.d.). A hydroquinone formulation with increased stability and decreased potential for irritation. Retrieved March 3, 2026, from [Link].

  • Google Patents (n.d.). EP2047846A2 - Process for stabilizing hydroquinone.
  • Academia.edu (n.d.). Effect of Storage Temperature to Determine Hydroquinone in Face Cream by Spectrophotometry. Retrieved March 3, 2026, from [Link].

  • British Society for Antimicrobial Chemotherapy (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. Retrieved March 3, 2026, from [Link].

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link].

  • Clinical and Laboratory Standards Institute (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved March 3, 2026, from [Link].

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1507-1512. Available from: [Link].

  • Scientific Research Publishing (n.d.). CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. Retrieved March 3, 2026, from [Link].

  • Asia-Pacific Economic Cooperation (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved March 3, 2026, from [Link].

Sources

Application

Using hydroquinine as a chiral selector in capillary electrophoresis

Application Note: Hydroquinine as a Chiral Selector in Capillary Electrophoresis Part 1: Introduction & Scientific Rationale Subject: High-Efficiency Enantioseparation of Acidic Analytes Using Hydroquinine (Dihydroquinin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydroquinine as a Chiral Selector in Capillary Electrophoresis

Part 1: Introduction & Scientific Rationale

Subject: High-Efficiency Enantioseparation of Acidic Analytes Using Hydroquinine (Dihydroquinine) in Non-Aqueous Capillary Electrophoresis (NACE).

Abstract Hydroquinine (also known as dihydroquinine, CAS: 522-66-7) is a Cinchona alkaloid derivative structurally identical to quinine, except for the saturation of the vinyl group at the C-3 position.[1][2][3] While often overshadowed by its parent compound, hydroquinine offers distinct advantages in chiral capillary electrophoresis (CE).[1] Its saturated ethyl group alters the steric environment of the chiral "cleft," often providing superior resolution for specific N-protected amino acids and acidic pharmaceuticals compared to quinine. Furthermore, hydroquinine exhibits greater chemical stability against oxidation than quinine.

This guide details the protocol for utilizing hydroquinine as a chiral selector, primarily in Non-Aqueous Capillary Electrophoresis (NACE) . The low aqueous solubility of hydroquinine (~0.1 g/L) makes NACE the preferred mode, leveraging organic solvents to solubilize the selector while enhancing ion-pairing interactions essential for chiral recognition.[3]

Mechanism of Action: The "Three-Point" Recognition Hydroquinine functions as a basic chiral selector (pKa values


 5.3 and 8.9).[1][3] It is most effective for separating acidic analytes  (e.g., carboxylic acids, N-derivatized amino acids) by forming transient diastereomeric complexes.[1][3] The separation mechanism relies on a synergistic three-point interaction:[1][3]
  • Ionic Interaction: The protonated quinuclidine nitrogen (positively charged) forms an ion pair with the anionic analyte.[3]

  • Hydrogen Bonding: The secondary hydroxyl group at C-9 acts as a donor/acceptor site.[1][3]

  • 
     Stacking:  The quinoline ring provides a platform for aromatic interaction with the analyte.[3]
    

ChiralRecognition Selector Hydroquinine (Cationic) Interaction1 Ion-Pairing (Quinuclidine N+) Selector->Interaction1 Interaction2 H-Bonding (C9-OH) Selector->Interaction2 Interaction3 Pi-Pi Stacking (Quinoline Ring) Selector->Interaction3 Analyte Acidic Analyte (Anionic) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Complex Transient Diastereomer Separation Chiral Resolution Complex->Separation Differential Mobility Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 1: Mechanistic pathway of chiral recognition between Hydroquinine and an acidic analyte.

Part 2: Experimental Protocols

Safety Warning: Hydroquinine is a bioactive alkaloid.[3] Handle with gloves and eye protection.[3] Methanol and acetonitrile are toxic and flammable; work in a fume hood.[3]

Protocol A: Preparation of Background Electrolyte (BGE)

Target Application: Separation of N-protected amino acids (e.g., DNB-Leu, DNB-Phe) and acidic drugs (e.g., Ibuprofen, Ketoprofen).[1][3]

Rationale: Hydroquinine has poor water solubility.[3] A methanolic or ethanolic medium is required.[3] We use a Non-Aqueous (NACE) system which enhances the stability of the ion-pair complex due to the lower dielectric constant of the solvent.

Reagents:

  • Hydroquinine (Dihydroquinine), >95% purity.[1][3]

  • Methanol (HPLC Grade).[3]

  • Ethanol (Absolute, HPLC Grade).[1][3]

  • Glacial Acetic Acid (or Octanoic acid for higher viscosity/selectivity).[1][3]

  • Ammonium Acetate (or Ammonia solution).[1][3]

Step-by-Step Procedure:

  • Stock Solution (50 mM):

    • Weigh 163.2 mg of Hydroquinine (MW

      
       326.43  g/mol ).[3]
      
    • Dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

    • Note: This stock is stable for 1 week at 4°C.[3]

  • BGE Preparation (Standard Screening Buffer):

    • Composition: 10 mM Hydroquinine, 50 mM Acetic Acid, 25 mM Ammonium Acetate in Methanol/Ethanol (60:40 v/v).[3]

    • Mixing:

      • Take 2.0 mL of Hydroquinine Stock.

      • Add 1.0 mL of 500 mM Acetic Acid stock (in MeOH).

      • Add 0.5 mL of 500 mM Ammonium Acetate stock (in MeOH).

      • Add 2.5 mL Methanol.[3]

      • Add 4.0 mL Ethanol.[3]

    • Total Volume: 10.0 mL.[3]

    • Filtration: Filter through a 0.22

      
      m PTFE syringe filter.[3] Degas by sonication for 2 minutes.
      

Critical Check: The apparent pH (


) of this non-aqueous buffer should be adjusted if necessary. However, the ratio of acid/base provided usually yields a 

suitable for ionizing the quinuclidine nitrogen while keeping the acidic analyte deprotonated.
Protocol B: Capillary Conditioning & Separation

System: Standard CE instrument (e.g., Agilent 7100, Beckman PA 800 Plus) with UV-Vis or DAD detection.[1][3] Capillary: Fused Silica, 50


m I.D.[1] 

30-50 cm effective length.[1][4]
  • New Capillary Conditioning:

    • Flush with 1 M NaOH (10 min)

      
      Water  (10 min) 
      
      
      
      Methanol (10 min).
    • Why Methanol? To remove water and prevent precipitation of hydroquinine inside the capillary when the BGE is introduced.

  • Daily Conditioning:

    • Flush with Methanol (2 min) at 20 psi.

    • Flush with BGE (Protocol A) (5 min) at 20 psi.

  • Sample Injection:

    • Dissolve analyte in Methanol (not water) at 0.1 - 0.5 mg/mL.[1][3]

    • Injection: Pressure (50 mbar) for 3-5 seconds.[1][3]

  • Separation Parameters:

    • Voltage: +25 kV to +30 kV (Normal Polarity).[3]

    • Temperature: 20°C (Lower temperatures often enhance resolution by stabilizing the complex).[3]

    • Detection: UV at 214 nm (peptide bond/carbonyl) or 254 nm (aromatic).[1][3]

  • Shutdown:

    • Flush with Methanol (5 min) to remove the alkaloid.[3]

    • Flush with Water (5 min).[1][3]

    • Flush with Air (2 min) for dry storage.[1]

Part 3: Method Optimization Strategy

If baseline separation is not achieved, follow this logic tree. In NACE, the "pH" is controlled by the ratio of acid to base additives.

Optimization Start Initial Run (10mM Hydroquinine, 20°C) CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 1.5 Validation CheckRes->Good Yes Poor Rs < 1.5 Optimization Needed CheckRes->Poor No Opt1 Increase Selector Conc. (Try 20-30 mM) Poor->Opt1 Peak shape good, selectivity low Opt2 Lower Temperature (Try 15°C) Poor->Opt2 Resolution poor, current high Opt3 Change Counter-Ion (Switch Acetic to Octanoic Acid) Poor->Opt3 Selectivity poor, need steric bulk Opt4 Modify Solvent Ratio (Increase EtOH or add ACN) Poor->Opt4 Long migration time

Figure 2: Decision tree for optimizing chiral separation using Hydroquinine.

Key Optimization Insight:

  • Counter-Ion Effect: In NACE, replacing acetic acid with octanoic acid or camphorsulfonic acid often drastically changes selectivity.[3] The counter-ion competes with the analyte for the selector's binding site and alters the ionic strength.

  • Solvent: Increasing the ethanol or isopropanol content increases viscosity, which slows EOF and migration, potentially increasing interaction time and resolution.

Part 4: Data Summary & Case Studies

Table 1: Typical Separation Performance for Acidic Analytes

Analyte ClassSpecific AnalyteBGE ConditionsResolution (Rs)Notes
N-Protected AA DNB-Leucine10mM HQ, 1M Acetic Acid in MeOH> 3.0Fast separation (<10 min)
N-Protected AA DNB-Phenylalanine10mM HQ, 0.5M Acetic Acid in MeOH/EtOH> 2.5Strong

interaction observed
NSAID Ibuprofen20mM HQ, 20mM NH4OAc in MeOH~ 1.8Requires higher selector conc.[1][3]
NSAID Ketoprofen20mM HQ, 20mM NH4OAc in MeOH~ 1.6Sensitive to temperature (use 15°C)

Note: DNB = 3,5-dinitrobenzoyl.[1] HQ = Hydroquinine.[1][3]

References

  • Piette, V., et al. "Enantiomeric separation of N-protected amino acids by non-aqueous capillary electrophoresis with dimeric forms of quinine and quinidine derivatives serving as chiral selectors."[3] Journal of Chromatography A, vol. 948, no. 1-2, 2002.[1]

  • Lämmerhofer, M., & Lindner, W. "Quinine and quinidine derivatives as chiral selectors in non-aqueous capillary electrophoresis." Journal of Chromatography A, vol. 741, no. 1, 1996.

  • Servais, A. C., et al. "Separation of basic drugs by non-aqueous capillary electrophoresis using cinchona alkaloid derivatives as chiral selectors." Journal of Chromatography A, vol. 1158, no. 1-2, 2007.[1][3]

  • Scriba, G. K. E. "Chiral recognition in separation science – an overview." Chromatographia, vol. 82, 2019. [1][3]

  • PubChem. "Dihydroquinine (Hydroquinine) Compound Summary."[3] National Library of Medicine, 2025.

Sources

Method

Hydroquinine-derived phase-transfer catalysts in organic synthesis

Application Note: Hydroquinine-Derived Phase-Transfer Catalysts in Asymmetric Synthesis Executive Summary This technical guide details the application of Hydroquinine (DHQ) derived phase-transfer catalysts (PTC) in asymm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydroquinine-Derived Phase-Transfer Catalysts in Asymmetric Synthesis

Executive Summary

This technical guide details the application of Hydroquinine (DHQ) derived phase-transfer catalysts (PTC) in asymmetric organic synthesis. Unlike metal-ligand catalysis, PTC offers a metal-free, environmentally benign ("green") pathway for creating carbon-carbon and carbon-heteroatom bonds with high enantioselectivity.

This note focuses on the pseudoenantiomeric relationship between Hydroquinine (DHQ) and Hydroquinidine (DHQD). By selecting the appropriate alkaloid scaffold, researchers can access either the (


) or (

) enantiomer of a target molecule with predictable reliability.

Mechanistic Foundations

The efficacy of cinchona-derived PTCs relies on the Interfacial Mechanism .[1] Unlike extraction mechanisms where the catalyst pulls an ion into the bulk organic phase, highly lipophilic cinchona salts operate strictly at the interface of the immiscible solvents.

The Contact Ion Pair Model
  • Deprotonation: An inorganic base (e.g., KOH, CsOH) in the aqueous phase deprotonates the pro-nucleophile at the interface.

  • Ion Exchange: The chiral quaternary ammonium cation (

    
    ) pairs with the generated enolate anion (
    
    
    
    ), displacing the inorganic cation (
    
    
    ).
  • Chiral Shielding: The tight ion pair (

    
    ) detaches into the organic phase. The bulky quinuclidine head and the catalyst's substituents (e.g., anthracenyl, benzyl groups) form a "chiral pocket," effectively blocking one face of the nucleophile.
    
  • Reaction: The electrophile attacks the exposed face of the nucleophile.

Visualizing the Mechanism

PTC_Mechanism cluster_Aqueous Aqueous Phase (Base Source) cluster_Interface Liquid-Liquid Interface cluster_Organic Organic Phase (Reaction Zone) Base Inorganic Base (KOH / CsOH) Deprotonation Deprotonation Event Base->Deprotonation OH- M_X M+ X- (Waste Salt) IonExchange Ion Exchange (M+ replaced by Q+) Deprotonation->IonExchange Nu- IonExchange->M_X M+ leaves IonPair Chiral Ion Pair [Q+ Nu-] IonExchange->IonPair enters Organic Phase Q_Salt Chiral Catalyst (Q+ X-) Q_Salt->IonExchange Q+ Product Chiral Product (Nu-R) IonPair->Product + Electrophile Electrophile Electrophile (R-X) Product->Q_Salt Regeneration

Figure 1: The interfacial mechanism cycle showing the generation of the active chiral ion pair and catalyst regeneration.

Catalyst Selection Guide

Selection depends on the steric demand of the substrate and the required reaction type.

GenerationCatalyst StructureKey FeaturesPrimary Application
Gen 1 N-Benzyl Hydroquininium Chloride Moderate steric bulk. Free -OH group participates in H-bonding.Simple alkylations, early O'Donnell substrates.[2][3]
Gen 2 (DHQ)₂PHAL (Dimeric)Bis-cinchona alkaloid. Two active sites. "Sharpless" ligand adapted for PTC.Michael additions, Aldol reactions.
Gen 3 N-Anthracenylmethyl (Corey-Lygo) Gold Standard. Massive steric screening via anthracene group.Asymmetric alkylation of glycine imines (α-amino acid synthesis).

Critical Note on Stereochemistry:

  • Hydroquinine (DHQ) derivatives generally yield (

    
    ) -amino acids (when alkylating glycine imines).
    
  • Hydroquinidine (DHQD) derivatives generally yield (

    
    ) -amino acids.
    
  • Always verify specific optical rotation against literature, as priority rules (Cahn-Ingold-Prelog) may flip the R/S designation depending on the electrophile.

Detailed Protocols

Protocol A: Asymmetric Synthesis of -Amino Acids (The Corey-Lygo Method)

This protocol utilizes the "Generation 3" catalyst to alkylate glycine Schiff bases, providing access to unnatural chiral amino acids.

Target: Synthesis of (


)-Allyl-Phenylalanine derivative.
Catalyst:  N-(9-anthracenylmethyl)hydroquininium chloride.

Reagents:

  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
    
  • Electrophile: Allyl bromide (1.2 equiv)

  • Catalyst: N-(9-anthracenylmethyl)hydroquininium chloride (10 mol%)

  • Base: 50% aq. KOH (5.0 equiv)

  • Solvent: Toluene (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ check): Ensure the catalyst is a free-flowing powder. If hygroscopic clumping is observed, dry under vacuum at 40°C for 2 hours.

  • System Setup: Charge a round-bottom flask with the Glycine Imine substrate and the Catalyst. Add Toluene.

  • Temperature Equilibration: Cool the mixture to 0°C (ice bath) or -20°C (cryostat) depending on selectivity requirements.

    • Note: Lower temperatures increase enantioselectivity (

      
      ) but decrease rate. 0°C is the standard starting point.
      
  • Base Addition: Add the Electrophile first, followed immediately by the dropwise addition of 50% KOH. Vigorous stirring is critical to maximize the interfacial surface area.

  • Reaction Monitoring: Monitor by TLC or HPLC. Typical reaction time: 4–12 hours.

  • Quench & Workup:

    • Dilute with water and ethyl acetate.

    • Separate phases. Extract aqueous layer 2x with ethyl acetate.

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Hydrolysis (Deprotection):

    • Dissolve the crude imine in THF/1N HCl (1:1). Stir at RT for 2 hours.

    • The benzophenone byproduct precipitates or is extracted; the amino acid ester remains in the aqueous phase.

    • Basify aqueous phase and extract to isolate the chiral amino acid ester.

Self-Validation Check:

  • Visual: The reaction emulsion should be milky/opaque due to vigorous stirring. If phases separate during reaction, stirring is insufficient.

  • QC: If

    
     is <90%, switch solvent to 
    
    
    
    /Toluene mix or lower temperature to -40°C.
Protocol B: Asymmetric Michael Addition

Target: Enantioselective addition of malonates to chalcones. Catalyst: (DHQ)₂PHAL (1.0 mol%).

Reagents:

  • Chalcone: 1.0 mmol

  • Diethyl malonate: 1.2 mmol

  • Base:

    
     (solid, anhydrous) or 50% KOH
    
  • Solvent: Toluene or Xylene

Methodology:

  • Mix chalcone, catalyst, and base in Toluene.

  • Add diethyl malonate dropwise at RT.

  • Stir for 12–24 hours.

  • Filter off the solid base (if using

    
    ) or separate phases.
    
  • Purify via flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst DecompositionHofmann Elimination: Quaternary ammonium salts degrade under high T and strong base. Keep T < 25°C.
Low

Background ReactionThe uncatalyzed reaction is competing. Lower the temperature or reduce the polarity of the solvent (move from DCM to Toluene).
Slow Rate Poor Interfacial MixingIncrease agitation speed (RPM > 800). Use a baffled flask.
Product Racemization Over-hydrolysisDuring the hydrolysis step (Protocol A), avoid prolonged exposure to strong acid if the product is sensitive.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Substrate + Catalyst in Toluene (0°C) Start->Mix Add Add Electrophile + 50% KOH (Vigorous Stir) Mix->Add Check TLC Check (Consumption of Imine) Add->Check Check->Add Incomplete (Add time) Workup Phase Separation & Evaporation Check->Workup Complete Hydrolysis Hydrolysis (1N HCl/THF) Remove Benzophenone Workup->Hydrolysis Finish Final Product: Chiral Amino Acid Ester Hydrolysis->Finish

Figure 2: Operational workflow for the asymmetric alkylation of glycine imines.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Lygo, B., & Andrews, B. I. (2004).[4][5] "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt under Phase Transfer Conditions." Journal of the American Chemical Society.[3][4] Link

  • Jew, S., & Park, H. (2009).[2] "Cinchona-based phase-transfer catalysts for asymmetric synthesis." Chemical Communications.[2][6] Link

  • Maruoka, K. (2008).[4] "Asymmetric Phase Transfer Catalysis."[1][2][3][4][6][7][8][9][10] Wiley-VCH.[4] Link

Sources

Application

Application Note: Advanced Protocols for the Extraction and Isolation of Hydroquinine from Cinchona Bark

Executive Summary Hydroquinine (HQ) is a minor Cinchona alkaloid, structurally identical to Quinine (Q) except for the saturation of the vinyl group at the C-3 position (ethyl vs. vinyl).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroquinine (HQ) is a minor Cinchona alkaloid, structurally identical to Quinine (Q) except for the saturation of the vinyl group at the C-3 position (ethyl vs. vinyl). In natural bark extracts, HQ typically constitutes 2–5% of the total alkaloid content and frequently co-crystallizes with Quinine, making it a persistent impurity in commercial Quinine Sulfate.[1]

While industrial production often relies on the catalytic hydrogenation of Quinine to produce Hydroquinine, this Application Note details the direct extraction and isolation from Cinchona bark. We present a two-phase workflow:

  • Bulk Extraction: A modified Soxhlet-free acid-base protocol to isolate the "Total Quinine Fraction" (Q + HQ).

  • High-Resolution Isolation: A preparative HPLC protocol designed to resolve the critical diastereomeric and structural analogs.

Part 1: Pre-Analytical & Mechanistic Considerations

The Structural Challenge

The separation of Quinine and Hydroquinine is one of the classic challenges in phytochemistry due to their structural isomorphism.

  • Quinine (Q): Contains a vinyl group (

    
    ) at C-3.
    
  • Hydroquinine (HQ): Contains an ethyl group (

    
    ) at C-3.
    

Standard crystallization (e.g., as sulfate salts) results in solid solutions (mixed crystals).[1] Therefore, this protocol utilizes hydrophobicity-based discrimination via Reverse-Phase Chromatography (RPC) as the primary purification mechanism.

Bark Selection[1]
  • Species: Cinchona ledgeriana (highest total alkaloid content, typically 6–14%).[1]

  • Preparation: Bark must be dried to <10% moisture and ground to a mesh size of 40–60. Finer powder causes emulsion issues during liquid-liquid extraction; coarser powder reduces yield.

Part 2: Primary Extraction Protocol (Total Alkaloid Fraction)

Objective: Isolate the crude alkaloid mixture containing Quinine and Hydroquinine, removing cellular debris, tannins, and non-alkaloidal impurities.[1]

Reagents & Equipment
  • Solvents: Toluene (Reagent Grade), Sulfuric Acid (0.5 N), Sodium Hydroxide (15% w/v), Calcium Hydroxide (Slaked Lime).[1]

  • Equipment: Mechanical stirrer, 2L Separatory Funnel, Buchner filtration setup, pH meter.

Workflow Logic (Graphviz)

ExtractionWorkflow Bark Powdered Cinchona Bark (C. ledgeriana) Basify Basification Mix with Ca(OH)2 + NaOH pH > 10 Bark->Basify Activation Extract Solvent Extraction Reflux with Toluene (3x) Basify->Extract Free Base Liberation Partition Acid Partitioning Extract Toluene with 0.5N H2SO4 Extract->Partition Selectivity for Alkaloids Precipitation Crude Precipitation Adjust pH to 6.5 (Hot) Cool to crystallize Partition->Precipitation Salt Formation Product Crude Quinine/Hydroquinine Sulfate Complex Precipitation->Product Filtration

Figure 1: Modified Acid-Base Extraction Workflow for Total Cinchona Alkaloids.

Step-by-Step Protocol
  • Alkaloid Liberation (Basification):

    • Mix 100 g of powdered bark with 30 g of Calcium Hydroxide and 100 mL of 5% NaOH.

    • Moisten with water until a crumbly paste forms.

    • Mechanism:[2][3][4][5] The strong base converts alkaloid salts (quinates/tannates) into free bases, which are soluble in non-polar solvents.

    • Incubate: Allow to stand for 2 hours to ensure complete penetration.

  • Solvent Extraction:

    • Transfer the paste to a flask and add 500 mL of Toluene.

    • Heat to 50°C with stirring for 3 hours (or use Soxhlet extraction for 6 hours).

    • Filter the toluene layer. Repeat extraction 2x with fresh toluene.

    • Validation: Spot the marc (residue) on TLC (Dragendorff reagent) to ensure no alkaloids remain.

  • Acid Partitioning (Purification):

    • Combine toluene extracts in a separatory funnel.

    • Extract with 0.5 N H₂SO₄ (3 x 100 mL). The alkaloids migrate into the aqueous acid phase as sulfate salts, leaving lipids and chlorophyll in the toluene.

    • Critical Step: Monitor the aqueous phase; it should be fluorescent blue under UV (365 nm) due to the quinine moiety.[6]

  • Crystallization of the "Quinine" Fraction:

    • Heat the acidic aqueous solution to 90°C.

    • Neutralize carefully with dilute NaOH to pH 6.0–6.5.

    • Add activated charcoal (1 g), stir for 10 min, and filter hot (removes color).

    • Cool the filtrate slowly to 4°C. Quinine Sulfate and Hydroquinine Sulfate will co-crystallize.

    • Yield: Expect ~3–5 g of "Crude Quinine Sulfate" (containing ~2–5% Hydroquinine).

Part 3: Isolation of Hydroquinine (Preparative HPLC)

Objective: Separate Hydroquinine from the dominant Quinine matrix. Note: Classical fractional crystallization is inefficient for this specific pair. Preparative HPLC is the only reliable method for obtaining >98% purity HQ from natural extracts.

Chromatographic Strategy

We utilize a C18 Reverse Phase system with an amine modifier.[7] The separation relies on the slight hydrophobicity difference: the ethyl group (HQ) is slightly more hydrophobic than the vinyl group (Q), resulting in greater retention for Hydroquinine.

Method Parameters[2][4][7][8][9]
ParameterCondition
Column C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm or 10 µm)
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 5.[1]0) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 10–15 mL/min (depending on column diameter)
Detection UV at 250 nm (primary) and 330 nm (secondary)
Temperature 25°C (Ambient)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Equilibration
5.010%Isocratic Hold (Injection)
25.040%Linear Gradient (Elution of Q then HQ)
30.090%Wash
35.010%Re-equilibration
Separation Logic (Graphviz)

SeparationLogic cluster_peaks Elution Order Sample Crude Sulfate (Q + HQ) Column C18 Prep Column (Hydrophobic Interaction) Sample->Column Detector UV Detector (250 nm) Column->Detector Q_Peak Peak 1: Quinine (Vinyl - Less Retained) Detector->Q_Peak tR ~12 min HQ_Peak Peak 2: Hydroquinine (Ethyl - More Retained) Detector->HQ_Peak tR ~14 min

Figure 2: Chromatographic Separation Logic. Hydroquinine elutes after Quinine due to the saturated ethyl side chain.

Fraction Collection & Post-Processing[1]
  • Injection: Dissolve 500 mg of Crude Sulfate in 5 mL of Mobile Phase A. Filter through 0.45 µm PTFE.

  • Collection: Collect the second major peak (Hydroquinine). Note: Quinine will be the massive first peak.

  • Desalting: The collected fraction contains buffer salts.

    • Evaporate Acetonitrile (Rotavap, <40°C).[1]

    • Basify the remaining aqueous phase to pH 10 with NaOH.

    • Extract with Chloroform (3x).

    • Dry Chloroform layer over Anhydrous Sodium Sulfate and evaporate to dryness.

  • Final Product: White amorphous powder or crystals (Recrystallize from Ethanol/Water if necessary).

Part 4: Analytical Validation

To confirm the identity of the isolated Hydroquinine and ensure <0.5% Quinine contamination.

HPLC-UV/Fluorescence QC Method
  • Column: C18 Analytical (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).

  • Differentiation:

    • Quinine: Retention time ~4.6 min.[7][8]

    • Hydroquinine: Retention time ~6.9 min.[8]

    • Resolution (Rs): Should be > 2.0.

Chemical Validation (Thalleioquin Test)

Both Q and HQ give a positive Thalleioquin test (Emerald green color with Bromine water + Ammonia). This confirms the quinoline core but does not distinguish them. Mass Spectrometry (LC-MS) is recommended for absolute confirmation:

  • Quinine [M+H]+: 325.19 m/z

  • Hydroquinine [M+H]+: 327.21 m/z (+2 Da mass shift due to saturation).

References

  • McCalley, D. V. (2002).[1] "Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques." Journal of Chromatography A, 967(1), 1-19.[1] Link

  • Kaufman, T. S., & Rúveda, E. A. (2005).[1] "The quest for quinine: those who won the battles and those who won the war." Angewandte Chemie International Edition, 44(6), 854-885.[1] Link

  • W.H.O. Pharmacopoeia. "Quinine Sulfate Monograph." The International Pharmacopoeia. Link

  • Fegas, G., et al. (2010).[1][9] "Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC." Asian Journal of Chemistry, 22(2), 1587.[1] Link

  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference. Pharmaceutical Press.

Sources

Method

Application Note: Hydroquinine and Its Derivatives in Enantioselective Desymmetrization

Introduction & Mechanistic Principles The desymmetrization of meso and prochiral compounds is one of the most powerful strategies in asymmetric synthesis, allowing the conversion of inexpensive, achiral starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

The desymmetrization of meso and prochiral compounds is one of the most powerful strategies in asymmetric synthesis, allowing the conversion of inexpensive, achiral starting materials into highly functionalized chiral building blocks with multiple stereocenters. Among the arsenal of organocatalysts, Hydroquinine (HQ) —also known as dihydroquinine (DHQ)—and its pseudoenantiomer hydroquinidine (HQD) have emerged as privileged scaffolds.

The Causality of Bifunctional Activation

The success of hydroquinine-derived catalysts lies in their bifunctional nature. The structural architecture of HQ provides two critical active sites that work in concert:

  • The Quinuclidine Nitrogen: Acts as a tunable Lewis base or nucleophile. It can activate incoming nucleophiles (like alcohols) via general base catalysis or directly attack electrophiles to form highly reactive onium intermediates.

  • The Chiral Pocket & H-Bonding Donors: The C9-hydroxyl group (or modified amine/thiourea moieties) provides critical hydrogen-bonding interactions. This stabilizes the transition state and rigidly locks the substrate into a specific conformation, ensuring that nucleophilic attack occurs exclusively from one enantioface.

By modifying the HQ core—such as dimerizing it via an anthraquinone linker to form (DHQ)₂AQN, or converting the C9-OH to a primary amine to form 9-amino-9-deoxy-epi-hydroquinine—chemists can precisely tune the catalyst for specific desymmetrization workflows [1].

Application 1: Asymmetric Methanolysis of meso-Cyclic Anhydrides

Mechanistic Rationale

The desymmetrization of meso-cyclic anhydrides yields optically active hemiesters, which are invaluable intermediates in pharmaceutical development. When using the dimeric hydroquinine catalyst (DHQ)₂AQN , the quinuclidine nitrogen attacks the anhydride to form an acylammonium intermediate. The rigid anthraquinone linker and the dual cinchona alkaloid pockets create a highly restrictive microenvironment. This steric gating ensures that methanol intercepts the intermediate strictly from one face, yielding the hemiester with exceptional enantiomeric excess (ee) [1].

Protocol 1: Self-Validating Asymmetric Methanolysis

This protocol is designed as a self-validating system, ensuring that kinetic variables are controlled and stereochemical outcomes are verified.

Reagents: meso-cyclic anhydride (e.g., cis-cyclohexane-1,2-dicarboxylic anhydride), anhydrous methanol, (DHQ)₂AQN (5 mol%), anhydrous diethyl ether.

  • Substrate Preparation: Dissolve 5.0 mmol of the meso-anhydride in 50 mL of anhydrous diethyl ether under an inert argon atmosphere.

    • Causality: Diethyl ether provides a non-polar environment that tightens the catalyst-substrate ion pair, significantly enhancing enantiofacial discrimination compared to highly polar solvents.

  • Cryogenic Catalyst Addition: Add 5 mol% of (DHQ)₂AQN and cool the reaction vessel to -20 °C.

    • Causality: Lowering the temperature dampens the background (uncatalyzed) methanolysis and increases the rigidity of the transition state. This thermal control is the primary driver for pushing the ee from 85% at room temperature to 98% at -20 °C.

  • Nucleophile Introduction: Add 10 equivalents (50 mmol) of anhydrous methanol dropwise over 15 minutes.

    • Causality: Slow addition prevents localized high concentrations of methanol, ensuring all nucleophilic attacks are strictly mediated by the chiral catalyst pocket rather than bulk solvent interactions.

  • Reaction Execution & Quenching: Stir for 24–48 hours. Monitor completion via TLC. Once complete, quench the reaction by adding 10 mL of 1N HCl.

    • Causality: The acidic quench immediately protonates the quinuclidine nitrogen, halting the catalytic cycle instantly and partitioning the basic catalyst into the aqueous layer for subsequent recovery.

  • System Validation: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Determine the enantiomeric excess via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H).

    • Causality: Direct chromatographic analysis of the crude hemiester validates the stereochemical integrity of the batch before downstream processing.

Application 2: Intramolecular Aza-Michael Desymmetrization

Mechanistic Rationale

Hydroquinine derivatives are not limited to intermolecular reactions. 9-amino-9-deoxy-epi-hydroquinine , in combination with a Brønsted acid co-catalyst (TFA), efficiently catalyzes the intramolecular aza-Michael desymmetrization of prochiral cyclohexadienones to form highly substituted chiral piperidines . The primary amine of the catalyst condenses with the dienone to form a reactive iminium ion, lowering the LUMO. Simultaneously, the protonated quinuclidine network directs the tethered nitrogen nucleophile to attack one specific enantiotopic double bond.

Protocol 2: Self-Validating Aza-Michael Addition

Reagents: Prochiral cyclohexadienone tethered with an amine nucleophile, 9-amino-9-deoxy-epi-hydroquinine (20 mol%), Trifluoroacetic acid (TFA, 40 mol%), anhydrous toluene.

  • Catalyst Pre-Assembly: In a dry vial, dissolve 20 mol% of 9-amino-9-deoxy-epi-hydroquinine in anhydrous toluene. Add 40 mol% TFA and stir for 10 minutes at room temperature.

    • Causality: TFA acts as a critical co-catalyst. It selectively protonates the quinuclidine nitrogen, modulating its basicity to prevent off-target side reactions, while facilitating the formation of the active iminium intermediate with the primary amine.

  • Substrate Addition: Lower the temperature to 0 °C and add 1.0 equivalent of the prochiral cyclohexadienone.

    • Causality: The substrate binds to the chiral primary amine, forming a rigid iminium ion that differentiates the two enantiotopic double bonds of the dienone.

  • Kinetic Monitoring: Stir the reaction at 0 °C and monitor strictly via LC-MS every 2 hours.

    • Causality: Continuous monitoring ensures the kinetic product is captured. Prolonged exposure after completion can lead to thermodynamic equilibration, which degrades the diastereomeric ratio (dr) of the piperidine product.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the TFA and hydrolyzes the iminium intermediate, releasing the free chiral piperidine product and regenerating the free base catalyst.

  • System Validation: Perform ¹H NMR on the crude mixture to determine the diastereomeric ratio (dr), followed by chiral HPLC to determine the enantiomeric excess (ee).

    • Causality: This dual-validation step confirms both relative (dr) and absolute (ee) stereocontrol, ensuring the protocol's integrity.

Quantitative Data Presentation

The following tables summarize the optimization and validation metrics for the protocols described above, demonstrating the robust nature of hydroquinine-catalyzed desymmetrization.

Table 1: Desymmetrization of meso-Cyclic Anhydrides using (DHQ)₂AQN [1]

SubstrateSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
cis-cyclohexane-1,2-dicarboxylic anhydrideToluene259585
cis-cyclohexane-1,2-dicarboxylic anhydrideEther-209798
endo-bicyclo[2.2.1]heptene anhydrideEther-209697

Table 2: Intramolecular Aza-Michael Desymmetrization of Cyclohexadienones

Catalyst SystemAdditiveTemp (°C)Yield (%)dr (trans:cis)ee (%)
9-amino-epi-HQNone25< 10N/AN/A
9-amino-epi-HQTFA (2 eq to cat)25884:192
9-amino-epi-HQTFA (2 eq to cat)0825:195

Visualizations

CatalyticCycle A meso-Anhydride + HQ Catalyst C Catalyst-Substrate Ion Pair Intermediate A->C Binding B Base-Activated Nucleophile (MeOH) B->C H-Bonding D Enantioselective Ring Opening C->D Stereodetermining Step E Chiral Hemiester Product D->E Product Release F Catalyst Regeneration D->F F->A Cycle Repeats

Catalytic cycle of hydroquinine-mediated enantioselective desymmetrization of meso-anhydrides.

Workflow W1 Step 1: Substrate Prep Prochiral Cyclohexadienone W2 Step 2: Catalyst Assembly 9-amino-epi-HQ + TFA W1->W2 W3 Step 3: Cryogenic Reaction -20°C in Toluene W2->W3 W4 Step 4: Quench & Extract Isolate crude piperidine W3->W4 W5 Step 5: System Validation Chiral HPLC (ee) & NMR (dr) W4->W5

Self-validating experimental workflow for the aza-Michael desymmetrization protocol.

References

  • Deng, L., et al. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society, 2000. URL:[Link]

  • Quintavalla, A., et al. "Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions." Organic & Biomolecular Chemistry, 2016. URL:[Link]

  • Yao, W., et al. "Enantioselective desymmetrization of cyclohexadienones via an intramolecular Rauhut–Currier reaction of allenoates." Nature Communications, 2016. URL:[Link]

Sources

Application

Application Note: In Vitro Assays for Evaluating Hydroquinine Cytotoxicity and Mechanism of Action

Executive Summary & Scientific Rationale Hydroquinine (also known as dihydroquinine) is a cinchona alkaloid derivative historically recognized for its anti-malarial and anti-arrhythmic properties. Recently, it has garner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Hydroquinine (also known as dihydroquinine) is a cinchona alkaloid derivative historically recognized for its anti-malarial and anti-arrhythmic properties. Recently, it has garnered significant attention for its broad-spectrum biological activities, including potent anti-bacterial effects against multidrug-resistant Pseudomonas aeruginosa[1],[2], anti-parasitic efficacy against Toxoplasma gondii[3], and emerging anti-cancer potential[4].

As hydroquinine transitions from a traditional antimicrobial into a candidate for oncology and advanced repurposing (e.g., nanoencapsulation), rigorous in vitro cytotoxicity profiling is mandatory. This application note provides a comprehensive, self-validating methodological framework to assess hydroquinine-induced cytotoxicity. Rather than merely observing cell death, this guide focuses on the causality of cytotoxicity —tracing the mechanistic continuum from metabolic inhibition to reactive oxygen species (ROS) generation, mitochondrial depolarization, and ultimate apoptotic execution.

Causality in Experimental Design: The Multi-Parametric Approach

Cytotoxicity is not a singular event but a cascade of cellular failures. To build a robust pharmacological profile for hydroquinine, researchers must employ a multi-parametric testing matrix:

  • Metabolic Viability (MTT Assay): Measures the flux of NAD(P)H-dependent cellular oxidoreductases. A drop in formazan production indicates metabolic stalling prior to membrane rupture.

  • Apoptosis vs. Necrosis (Annexin V/PI): Hydroquinine-induced cell death must be classified. Annexin V detects early apoptotic externalization of phosphatidylserine, while Propidium Iodide (PI) identifies late-stage necrotic membrane permeabilization.

  • Oxidative Stress (DCFDA Assay): Hydroquinine has been shown to induce ROS generation[3],[4]. DCFDA acts as a fluorogenic probe to quantify this upstream oxidative trigger.

  • Mitochondrial Dysfunction (JC-1 Assay): ROS overproduction directly targets the mitochondria. The JC-1 dye shift (from red aggregates to green monomers) confirms the loss of mitochondrial membrane potential (

    
    ), a critical point of no return in the intrinsic apoptotic pathway.
    

Quantitative Data Summary

The following table summarizes established inhibitory and cytotoxic concentrations (IC₅₀/CC₅₀) of hydroquinine across various biological models to guide dose-response planning.

Target Organism / Cell LineAssay TypeMetricValueReference
Toxoplasma gondii (RH-RFP)Parasite GrowthIC₅₀ (72h)0.0014 µM[3]
Human Fibroblast (hTERT)Cell ViabilityCC₅₀ (72h)209.1 µM[3]
Pseudomonas aeruginosaBroth MicrodilutionMIC2.50 mg/mL[1]
Breast Cancer (MCF-7)CellTiter ViabilityIC₅₀Dose-dependent*[4]

*Note: Nanoencapsulated hydroquinidine derivatives exhibit approximately 10-fold lower IC₅₀ values than soluble forms in MCF-7 cells, highlighting the impact of delivery systems on cytotoxicity[4].

Experimental Workflows & Signaling Pathways

Workflow Start Cell Culture & Seeding (e.g., MCF-7, hTERT) Treatment Hydroquinine Treatment (Dose-Response: 0-250 µM) Start->Treatment Viability Cell Viability (MTT / CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis ROS Oxidative Stress (DCFDA Assay) Treatment->ROS Mito Mitochondrial Potential (JC-1 Assay) Treatment->Mito Data Data Acquisition & IC50 / CC50 Calculation Viability->Data Apoptosis->Data ROS->Data Mito->Data

Fig 1. Multi-parametric in vitro workflow for evaluating hydroquinine cytotoxicity.

Pathway HQ Hydroquinine (DHQ) ROS ROS Overproduction HQ->ROS Induces Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Permeabilization Caspase Caspase 3/7 Activation CytoC->Caspase Cleavage Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Fig 2. Proposed mechanism of hydroquinine-induced cellular apoptosis via ROS generation.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . This means an experiment is only considered successful if the internal controls (Background, Vehicle, and Positive) behave exactly as mathematically predicted. Hydroquinine must be dissolved in DMSO; therefore, vehicle control normalization is critical[5].

Protocol 1: Metabolic Viability (MTT Assay)

Objective: Determine the IC₅₀/CC₅₀ of hydroquinine by measuring the reduction of tetrazolium dye.

  • Cell Seeding: Seed cells (e.g., hTERT or MCF-7) at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Apply hydroquinine in a serial dilution range (e.g., 1 µM to 250 µM).

  • Incubation: Incubate for 24h, 48h, and 72h to assess time-dependent cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate for 15 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Self-Validation System:

  • Vehicle Control: 0.1% DMSO (Must show >95% viability compared to untreated cells).

  • Positive Control: 1 µM Doxorubicin (Must show significant cell death).

  • Background Control: Media + MTT + DMSO without cells (Used for blank subtraction).

Protocol 2: Apoptosis Assessment (Annexin V/PI Flow Cytometry)

Objective: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following hydroquinine exposure.

  • Treatment: Treat cells in 6-well plates with hydroquinine at 0.5×, 1×, and 2× the determined IC₅₀ for 24 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using enzyme-free dissociation buffer to prevent false-positive phosphatidylserine cleavage.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at

    
     cells/mL.
    
  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Readout: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI).

Self-Validation System:

  • Compensation Controls: Unstained cells, cells stained with Annexin V only, and cells stained with PI only (using heat-killed cells to ensure PI uptake).

Protocol 3: Intracellular ROS Measurement (DCFDA Assay)

Objective: Quantify the oxidative stress induced by hydroquinine[3],[4].

  • Pre-staining: Seed cells in a dark, clear-bottom 96-well plate. Wash with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

  • Washing: Remove DCFDA and wash cells twice with PBS to remove extracellular dye.

  • Treatment: Add hydroquinine at varying concentrations in complete media.

  • Kinetics Readout: Measure fluorescence immediately (t=0) and every 30 minutes up to 4 hours using a fluorescence microplate reader (Ex/Em = 485/535 nm).

Self-Validation System:

  • Positive Control: 100 µM H₂O₂ (Must show a rapid, exponential spike in fluorescence within 30 minutes).

  • Negative Control: Unstained cells treated with hydroquinine (To rule out auto-fluorescence of the drug).

Protocol 4: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Confirm that hydroquinine-induced ROS leads to mitochondrial depolarization.

  • Treatment: Expose cells to hydroquinine for 12-24 hours.

  • Staining: Add JC-1 dye to a final concentration of 2 µM in the culture media. Incubate for 30 minutes at 37°C.

  • Washing: Wash twice with PBS to remove excess dye.

  • Readout: Measure fluorescence using flow cytometry or a microplate reader. Healthy cells form JC-1 aggregates (Red: Ex/Em = 535/590 nm). Depolarized cells contain JC-1 monomers (Green: Ex/Em = 485/530 nm). Calculate the Red/Green fluorescence ratio.

Self-Validation System:

  • Positive Control: 50 µM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) incubated for 4 hours prior to staining. FCCP is an uncoupler of oxidative phosphorylation and must force a complete shift to green fluorescence.

References

  • Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action Frontiers in Cellular and Infection Microbiology URL
  • Investigating antibacterial mechanisms of hydroquinine against Pseudomonas aeruginosa Naresuan University Intellectual Repository URL
  • Journal of Drug Delivery Science and Technology (via ResearchGate)
  • Hydroquinine (Dihydroquinine)
  • Hydroquinine Possesses Antibacterial Activity, and at Half the MIC, Induces the Overexpression of RND-Type Efflux Pumps Using Multiplex Digital PCR in Pseudomonas aeruginosa ResearchGate URL

Sources

Method

Synthesis of hydroquinine anthraquinone-1,4-diyl diether (DHQ)2AQN

This guide details the synthesis, characterization, and application of Hydroquinine anthraquinone-1,4-diyl diether , commonly abbreviated as (DHQ)₂AQN . This ligand is a critical component in Sharpless Asymmetric Dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of Hydroquinine anthraquinone-1,4-diyl diether , commonly abbreviated as (DHQ)₂AQN . This ligand is a critical component in Sharpless Asymmetric Dihydroxylation (AD), specifically designed to provide superior enantioselectivity for olefins bearing aliphatic substituents or those with allylic heteroatoms.

Introduction & Strategic Rationale

The (DHQ)₂AQN ligand represents a "second-generation" Cinchona alkaloid derivative. Unlike the phthalazine-linked ligands (e.g., (DHQ)₂PHAL) used in standard AD-mix-α, the anthraquinone (AQN) spacer provides a distinct chiral pocket. The wide bite angle and rigid planar backbone of the anthraquinone core make (DHQ)₂AQN particularly effective for substrates that are sterically demanding or lack aromatic stacking potential (e.g., terminal aliphatic alkenes).

Mechanism of Ligand Synthesis

The synthesis relies on a double Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing carbonyl groups of the anthraquinone core activate the 1 and 4 positions, allowing the alkoxide of dihydroquinine to displace the halide leaving groups.

Key Reaction Parameters:

  • Substrate: 1,4-Dichloroanthraquinone (Commercial standard) or 1,4-Difluoroanthraquinone (Higher reactivity).

  • Nucleophile: Dihydroquinine (DHQ).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvent System: Toluene (with Dean-Stark) or NMP/DMSO (High thermal drive).

Experimental Protocol: Synthesis of (DHQ)₂AQN

Materials & Equipment
  • Reagents:

    • Dihydroquinine (DHQ) (CAS: 522-66-7): >98% purity.

    • 1,4-Dichloroanthraquinone (CAS: 602-25-5): >95% purity.[1]

    • Potassium Carbonate (K₂CO₃): Anhydrous, freshly ground to fine powder.

    • Solvent: Toluene (Anhydrous) or Xylenes.

  • Equipment:

    • Three-neck round-bottom flask (500 mL).[2]

    • Dean-Stark trap with reflux condenser.[3]

    • Mechanical overhead stirrer (preferred over magnetic for slurry suspension).

    • Inert gas line (Nitrogen or Argon).

Step-by-Step Methodology
Step 1: Reaction Setup (Azeotropic Drying)
  • Charge the Flask: In a 500 mL three-neck flask equipped with a magnetic stir bar (or mechanical stirrer), add 1,4-dichloroanthraquinone (2.77 g, 10.0 mmol) and dihydroquinine (7.17 g, 22.0 mmol, 2.2 equiv).

  • Add Base: Add anhydrous K₂CO₃ (6.9 g, 50.0 mmol, 5.0 equiv). Note: Grinding the K₂CO₃ immediately before use significantly increases surface area and reaction rate.

  • Solvent & Trap: Add Toluene (150 mL). Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Inert Atmosphere: Flush the system with Nitrogen/Argon for 10 minutes.

Step 2: Reaction Execution
  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure the toluene is actively distilling into the Dean-Stark trap to remove trace water.

  • Monitoring: Maintain reflux for 24–48 hours .

    • Checkpoint: The reaction mixture will transition from a yellow suspension to a dark orange/brown slurry.

    • TLC Monitoring: Eluent: EtOAc/MeOH (9:1). The starting anthraquinone (non-polar) should disappear; the product (DHQ)₂AQN will appear as a polar, UV-active spot.

Step 3: Workup
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter the slurry through a pad of Celite to remove the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with warm toluene (2 x 50 mL) or dichloromethane (DCM).

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure (Rotavap) to yield a crude orange/brown solid.

Step 4: Purification
  • Flash Chromatography (Recommended):

    • Stationary Phase: Silica Gel 60.

    • Eluent Gradient: Start with 100% EtOAc to elute non-polar impurities, then switch to EtOAc/MeOH/Et₃N (95:4:1) to elute the product.

  • Recrystallization (Alternative):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Ethanol .

    • Allow to cool slowly to 4°C overnight.

    • Collect crystals by filtration.[4][5]

Characterization & Quality Control

A self-validating protocol requires matching the physical properties of the synthesized ligand against established standards.

PropertySpecificationMethod/Notes
Appearance Yellow to Orange crystalline powderVisual inspection
Melting Point 175 – 180 °C Capillary method (uncorrected)
Optical Rotation [α]²⁰_D = +495° c = 1.0 in CHCl₃
Yield 75 – 85%Based on 1,4-dichloroanthraquinone
TLC R_f ~0.3 – 0.4EtOAc/MeOH (9:[1]1)
NMR Validation (400 MHz, CDCl₃)
  • Anthraquinone Core: Distinct signals in the aromatic region (7.0 – 8.2 ppm). Look for the symmetry of the AQN protons.

  • Quinoline Ring: Characteristic signals at ~8.7 ppm (d, H-2') and ~8.0 ppm (d, H-8').

  • Linkage: The proton at the chiral center attached to the oxygen (H-9) typically appears as a doublet around 6.0–6.5 ppm, shifted downfield due to the AQN ring current.

Visualization of Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCP).

SynthesisWorkflow Start Start: Reagent Prep Reagents Mix: 1,4-Dichloro-AQN + DHQ + K2CO3 (Ground) in Toluene Start->Reagents Reflux Reaction: Reflux with Dean-Stark (Removal of Water) Reagents->Reflux 130°C, 24-48h Monitor CCP: Monitor via TLC (Disappearance of AQN) Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Filter Salts (Celite) Concentrate Filtrate Monitor->Workup Complete Purify Purification: Flash Column (EtOAc -> EtOAc/MeOH) Workup->Purify Final Final Product: (DHQ)2AQN Yellow Solid Purify->Final

Caption: Step-by-step synthesis workflow for (DHQ)₂AQN with Critical Control Points (CCP).

Catalytic Cycle Application

Understanding where (DHQ)₂AQN fits in the Sharpless AD cycle ensures proper application.

CatalyticCycle OsVIII OsO4 + (DHQ)2AQN (Active Catalyst) Complex Os-Ligand-Olefin Complex OsVIII->Complex [3+2] Cycloaddition Olefin Olefin Substrate Olefin->Complex OsVI Os(VI) Glycolate Complex->OsVI Hydrolysis Hydrolysis OsVI->Hydrolysis Hydrolysis->OsVIII Re-oxidation Product Chiral Diol (Enantiopure) Hydrolysis->Product Reox Re-oxidant (K3Fe(CN)6 or NMO) Reox->OsVIII Regenerates Os(VIII)

Caption: Simplified catalytic cycle of Sharpless AD using (DHQ)₂AQN ligand.

Expertise & Troubleshooting

Why Toluene/Dean-Stark?

While polar aprotic solvents like NMP or DMF accelerate S_NAr reactions, they are difficult to remove completely and can complicate the workup. The Toluene/Dean-Stark method is preferred for scale-up because:

  • Water Removal: The reaction generates water if hydrated bases are used, or if the reagents are wet. Water kills the reaction by solvating the carbonate. The Dean-Stark trap ensures anhydrous conditions.

  • Ease of Purification: Toluene is easily evaporated, leaving a solid residue that is ready for chromatography.

Troubleshooting Low Yields
  • Problem: Incomplete conversion after 48 hours.

    • Cause: Particle size of K₂CO₃ is too large, or the reaction is "wet".

    • Solution: Use micronized K₂CO₃ or grind it in a mortar under a heat gun before adding. Ensure the Dean-Stark trap is functioning.

  • Problem: Product is an oil/gum instead of a solid.

    • Cause: Residual solvent (toluene) or impurities.

    • Solution: Triturate the gum with cold diethyl ether or hexanes to induce precipitation.

Safety Information

  • 1,4-Dichloroanthraquinone: Irritant to eyes, respiratory system, and skin. Avoid inhalation of dust.

  • Cinchona Alkaloids (DHQ): Generally low toxicity but biologically active. Handle with gloves.[1]

  • Osmium Tetroxide (in application): Extremely toxic and volatile. Always use in a well-ventilated fume hood. (DHQ)₂AQN is the ligand, but it is invariably used with OsO₄.

References

  • Sharpless, K. B., et al. "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement." J. Am. Chem. Soc.[6][7]1991 , 113, 7063. Link

  • Becker, H., Sharpless, K. B. "A New Ligand Class for the Asymmetric Dihydroxylation of Olefins." Angew.[8] Chem. Int. Ed. Engl.1996 , 35, 448. Link

  • Kolb, H. C., VanNieuwenhze, M. S., Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chem. Rev.1994 , 94, 2483. Link

  • Amarasinghe, N. R., et al. "Synthesis and Evaluation of Cinchona Alkaloid Derivatives." Adv.[3] Synth. Catal.2012 , 354, 2954. Link

Sources

Application

Application Note: High-Yield Recrystallization and Purification Protocol for Hydroquinine Hydrochloride

Introduction & Background Hydroquinine hydrochloride (also known as dihydroquinine hydrochloride) is a highly valued cinchona alkaloid derivative. It is extensively utilized as a chiral ligand, a resolving agent in asymm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Background

Hydroquinine hydrochloride (also known as dihydroquinine hydrochloride) is a highly valued cinchona alkaloid derivative. It is extensively utilized as a chiral ligand, a resolving agent in asymmetric synthesis, and a critical reference standard in pharmaceutical quality control . Because trace impurities—such as unreduced quinine, cinchonidine, or polymeric degradation products—can severely compromise enantioselectivity in catalytic applications, achieving absolute chemical and optical purity is paramount.

This application note details a robust, self-validating recrystallization protocol designed to isolate ultra-pure hydroquinine hydrochloride from crude mixtures. By leveraging the specific thermodynamic properties of the alkaloid salt, this workflow ensures high recovery rates while systematically excluding structurally related contaminants.

Physicochemical Properties & Solvent Selection

The selection of an optimal recrystallization solvent is dictated by the temperature-dependent solubility profile of the target compound. Hydroquinine hydrochloride exhibits a highly favorable solubility gradient in water—it is freely soluble at boiling temperatures but only moderately soluble at near-freezing temperatures .

Table 1: Solubility Profile and Solvent Suitability for Hydroquinine Hydrochloride

SolventSolubility ProfileSuitability for Recrystallization
Water Freely soluble (hot), Moderate (cold)Excellent (Primary solvent; yields pure prismatic crystals)
Methanol / Ethanol Freely solubleGood (Often requires an anti-solvent to force precipitation)
Acetone Freely solubleGood (Can be used in binary mixtures with ethanol)
Diethyl Ether Almost insolublePoor for dissolution (Excellent as a cold washing agent)

Causality of Solvent Choice: Aqueous recrystallization is preferred over organic mixtures because it reliably yields well-defined prismatic crystals (often forming as a stable hemihydrate or dihydrate) and effectively partitions lipophilic organic impurities into the aqueous mother liquor .

Experimental Workflow

Recrystallization Start Crude Hydroquinine HCl (Impure Solid) Dissolution Dissolution Add Hot Water (95-100°C) Start->Dissolution Charcoal Decolorization Add Activated Charcoal (Opt.) Dissolution->Charcoal HotFiltration Hot Filtration Remove Insoluble Matter Charcoal->HotFiltration Cooling Controlled Cooling Room Temp -> 4°C HotFiltration->Cooling Filtration Vacuum Filtration Isolate Crystals Cooling->Filtration Washing Washing Cold Water & Diethyl Ether Filtration->Washing Drying Vacuum Drying Desiccator to Constant Weight Washing->Drying End Pure Hydroquinine HCl (Prismatic Crystals, mp 208°C) Drying->End

Workflow for the aqueous recrystallization of hydroquinine hydrochloride.

Step-by-Step Recrystallization Protocol

Step 1: Preparation of the Saturated Solution Weigh the crude hydroquinine hydrochloride and transfer it to a round-bottom flask equipped with a reflux condenser. Add distilled water at a ratio of approximately 2.5 mL per gram of crude solid.

Step 2: Heating and Dissolution Heat the suspension gradually using a water bath or heating mantle until the solvent reaches a gentle boil (95–100 °C). Stir continuously. If the solid does not completely dissolve, add boiling water dropwise until a clear solution is achieved. Causality: Using the absolute minimum volume of boiling solvent ensures that the solution is fully saturated, which is the critical thermodynamic driver for maximizing crystal yield upon cooling.

Step 3: Decolorization (If Required) If the hot solution is heavily discolored (yellow/brown), temporarily remove it from the heat, add activated charcoal (1–2% w/w relative to the crude mass), and boil for an additional 5 minutes. Causality: Activated charcoal provides a massive surface area to adsorb high-molecular-weight polymeric impurities and oxidized degradation products that cause discoloration.

Step 4: Hot Filtration Rapidly filter the boiling solution through a pre-warmed Büchner funnel (or fluted filter paper) into a heated receiving flask. Causality: Pre-warming the apparatus prevents the premature crystallization of the alkaloid salt in the funnel stem, which would otherwise lead to severe product loss and filtration blockages.

Step 5: Controlled Crystallization Seal the receiving flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once ambient temperature is reached, transfer the flask to an ice-water bath (0–4 °C) for 1 to 2 hours. Causality: A gradual reduction in temperature promotes the thermodynamic growth of pure, well-defined prismatic crystals. Rapid cooling ("crashing out") leads to kinetic precipitation, which traps mother liquor and impurities within the crystal lattice.

Step 6: Isolation and Washing Collect the crystals via vacuum filtration. Wash the filter cake first with a minimal volume of ice-cold distilled water, followed immediately by a wash with cold diethyl ether. Causality: Diethyl ether acts as a stringent anti-solvent. It displaces residual aqueous mother liquor and strips away trace lipophilic organic impurities without dissolving the target hydroquinine hydrochloride .

Step 7: Drying Transfer the purified crystals to a watch glass and dry in a vacuum desiccator over a suitable desiccant (e.g., anhydrous CaCl₂) at room temperature until a constant weight is achieved. Causality: Gentle vacuum drying prevents the thermal degradation of the alkaloid. Note that hydroquinine hydrochloride naturally crystallizes from water as a hydrate; applying excessive heat under high vacuum may inadvertently dehydrate the crystal lattice, altering its molecular weight.

Quality Control and Self-Validation

To ensure this protocol has functioned as a self-validating system, the isolated crystals must be subjected to the following analytical checks to confirm purity:

  • Melting Point Determination: Pure hydroquinine hydrochloride crystallizes as prisms from water with a sharp melting point of 208 °C . A depressed or broad melting range indicates occluded solvent or residual alkaloid impurities.

  • Optical Rotation: The specific rotation must be measured to confirm chiral integrity. The expected value for the pure hydrochloride salt is [α]D²¹ = -124° (c = 1.1 in water) .

  • Chromatographic Purity (HPLC): Perform HPLC analysis with UV detection at 235 nm . This specific wavelength is mandated by pharmacopeial standards to verify the absence of related cinchona alkaloids (e.g., cinchonidine and quinidine) .

References

  • DrugFuture. "Hydroquinine - Chemical Data Monograph". DrugFuture Chemical Database. URL:[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). "Quinidine Sulfate Hydrate - Official Monograph". PMDA Japan. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydroquinine Formulation &amp; Solubility Optimization

Welcome to the Formulation Support Center for Hydroquinine (HQ) . Hydroquinine is a cinchona alkaloid derivative recognized for its potent antimalarial, antiarrhythmic, and organocatalytic properties[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center for Hydroquinine (HQ) . Hydroquinine is a cinchona alkaloid derivative recognized for its potent antimalarial, antiarrhythmic, and organocatalytic properties[1]. However, its high lipophilicity (clogP = 4.21) results in extremely poor aqueous solubility, presenting a significant bottleneck for biological assays, in vivo dosing, and clinical formulation[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers and drug development professionals overcome HQ solubility challenges.

Part 1: Troubleshooting & FAQs

Q1: Why does hydroquinine precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? Causality: Hydroquinine is highly hydrophobic. While it achieves high solubility in neat anhydrous DMSO (up to 65 mg/mL)[1], introducing it directly into an aqueous buffer causes a rapid solvent shift. The DMSO diffuses into the water faster than the HQ molecules can disperse, leading to localized supersaturation, crystal nucleation, and rapid precipitation. Solution: Utilize a gradual co-solvency gradient and a surfactant. By transitioning the API through intermediate polarity solvents (like PEG300) and coating the molecules with a non-ionic surfactant (Tween 80) before aqueous exposure, you reduce interfacial tension and prevent nucleation[3].

Q2: I need to administer hydroquinine orally in a rodent model, but the required co-solvent concentration is too toxic. What are my alternatives? Causality: High percentages of DMSO and PEG can cause gastrointestinal irritation or systemic toxicity in preclinical models. Solution: Convert the free base into an ionizable salt or utilize host-guest complexation. Hydroquinine hydrobromide is a highly water-soluble salt form that has been successfully used in clinical settings (e.g., 300 mg/day for the prevention of muscle cramps)[1]. Protonation of the quinuclidine nitrogen drastically lowers the crystal lattice energy, allowing rapid solvation. Alternatively, complexation using γ-cyclodextrin (γ-CD) can shield the hydrophobic quinoline moiety, enhancing solubility entirely without organic solvents[4].

Q3: When using hydroquinine-functionalized monomers for polymeric gene delivery (polyplexes), why do the particles aggregate at physiological pH? Causality: In Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization, increasing the mole percentage of HQ increases the overall hydrophobicity of the polymer chain. At physiological pH, the hydrophobic self-interaction between HQ repeat units dominates over electrostatic repulsion, causing the polyplexes to aggregate into larger particles (50–100 nm)[2]. Solution: Modulate the polymer composition. Limit the HQ mole percentage (e.g., 12–60%) and incorporate hydrophilic co-monomers like 2-hydroxyethyl acrylate (HEA) to balance the hydrophobic-hydrophilic ratio, thereby maintaining colloidal stability[2].

Part 2: Quantitative Data Summary

The following table summarizes the solubility limits and optimal formulation systems for hydroquinine across different experimental contexts.

Solvent System / FormulationMax ConcentrationApplication ContextReference
100% DMSO (Anhydrous) 65.0 mg/mL (199.12 mM)In vitro stock solutionsTargetMol[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2.5 mg/mL (7.66 mM)In vivo systemic dosing (Clear solution)TargetMol[1]
Aqueous Acetic Acid (3% v/v, pH ~2.6) ~3.4 mg/mL (0.0104 M)Polymeric delivery stock solutionsJACS Au[2]
γ-Cyclodextrin Complexation Variable (Molar dependent)Analytical separation & NanomedicineArabian J. Chem[4]

Part 3: Step-by-Step Methodologies

Protocol A: Preparation of a Clear In Vivo Co-Solvent Formulation (2.5 mg/mL)

Mechanistic Principle: The sequential addition of solvents from lowest to highest polarity prevents the hydrophobic crash-out of the API.

  • Primary Solvation: Weigh 2.5 mg of Hydroquinine powder. Add 100 μL of anhydrous DMSO (10% of final volume). Self-Validation: The solution must be completely transparent. Moisture-contaminated DMSO will cause immediate micro-turbidity; if cloudy, discard and use fresh, anhydrous DMSO[3].

  • Viscous Co-Solvent Addition: Add 400 μL of PEG300 (40% of final volume). Vortex vigorously for 30 seconds to ensure homogeneous mixing.

  • Surfactant Coating: Add 50 μL of Tween 80 (5% of final volume). Sonicate the mixture for 2–3 minutes at room temperature. Self-Validation: The mixture should be a homogenous, slightly viscous, clear liquid without striations.

  • Aqueous Phase Integration: Dropwise, add 450 μL of sterile Saline (45% of final volume) while continuously vortexing. Self-Validation: The final solution must remain optically clear. If opalescence occurs, the rate of aqueous addition was too fast; gentle heating (37°C) and sonication can rescue the formulation[1].

Protocol B: Host-Guest Complexation with γ-Cyclodextrin

Mechanistic Principle: Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. Successful inclusion of HQ into the γ-CD cavity results in the transition from a heterogeneous suspension to a monophasic solution[4].

  • Host Solution Preparation: Dissolve γ-Cyclodextrin in ultrapure water to create a 50 mM aqueous stock solution.

  • Guest Addition: Add Hydroquinine free base to the γ-CD solution at a 1:1 molar ratio.

  • Complexation: Stir the suspension magnetically at 500 rpm for 24 hours at 25°C, protected from light.

  • Filtration & Lyophilization: Filter the mixture through a 0.22 μm syringe filter. Self-Validation: The residue on the filter represents uncomplexed, insoluble HQ. A high yield of clear filtrate confirms successful inclusion complexation. Lyophilize the filtrate to obtain the solid, water-soluble HQ-γ-CD complex[4].

Part 4: Formulation Decision Workflow

HQ_Solubility HQ Hydroquinine (HQ) clogP = 4.21 App Select Application HQ->App Vivo In Vivo / Preclinical App->Vivo Oral Oral / Clinical App->Oral Nano Nanomedicine App->Nano CoSolv Co-solvent System DMSO/PEG300/Tween 80 Vivo->CoSolv Soluble Enhanced Aqueous Solubility CoSolv->Soluble Salt Salt Formation (e.g., HQ Hydrobromide) Oral->Salt Salt->Soluble CD Host-Guest Complex (γ-Cyclodextrin) Nano->CD CD->Soluble

Decision tree for selecting hydroquinine solubilization strategies based on application.

References

  • Enhancing pDNA Delivery with Hydroquinine Polymers by Modulating Structure and Composition Source: JACS Au (via PubMed Central / NIH) URL:[Link]

  • Discriminating quinine stereoisomers through collision cross-section differences enhanced by cyclodextrin complexation Source: Arabian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Hydroquinine Photostability &amp; Handling

Topic: Addressing Hydroquinine Degradation Under UV Light Exposure Introduction Welcome to the Technical Support Center. If you are accessing this guide, you likely observed unexpected impurities in your HPLC traces, a d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Hydroquinine Degradation Under UV Light Exposure

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you likely observed unexpected impurities in your HPLC traces, a drop in enantiomeric excess (ee) during Sharpless Asymmetric Dihydroxylations, or color changes in your stored Hydroquinine (Dihydroquinine) samples.

Hydroquinine (DHQ) is structurally robust compared to its parent, Quinine, due to the saturation of the vinyl group. However, it remains a photosensitive Cinchona alkaloid.[1] Exposure to UV (<380 nm) and short-wave visible light triggers photochemical pathways that compromise its integrity as both a pharmaceutical active and a chiral ligand.[1]

This guide provides the diagnostic frameworks and protocols necessary to identify, quantify, and prevent this degradation.

Module 1: Diagnostic & Root Cause Analysis

Q: What is the mechanism of Hydroquinine degradation under UV light?

A: Unlike Quinine, which suffers from rapid photohydration at the vinyl group, Hydroquinine’s primary failure mode under UV irradiation is photo-oxidative cleavage and rearrangement .

When the Quinoline ring absorbs UV photons, it enters an excited singlet state (


), leading to two primary degradation pathways:[1]
  • C9-Oxidation (Ketone Formation): The secondary alcohol at C9 is oxidized to a ketone (9-rubanone derivative), destroying the chiral center essential for enantioselectivity.[1]

  • The "Toxin" Rearrangement (Scission): High-energy UV can induce homolytic cleavage of the C8–C9 bond, leading to the opening of the quinuclidine ring. This forms Hydroquinotoxine (analogous to Quinotoxine from Quinine).[1] This is a specific impurity that is often yellow/brown and lacks the pharmacological or catalytic properties of the parent molecule.

Visualization: Photodegradation Pathway

The following diagram illustrates the critical failure points in the Hydroquinine structure under UV stress.

HydroquinineDegradation DHQ Hydroquinine (Ground State) UV UV Absorption (310-360 nm) DHQ->UV Excited Excited State (S1/T1) UV->Excited Radical Radical Intermediate (Benzylic C9) Excited->Radical Path1 Pathway A: Oxidation Radical->Path1 Path2 Pathway B: C8-C9 Scission Radical->Path2 Prod1 9-Keto-Hydroquinine (Loss of Chirality) Path1->Prod1 + O2 Prod2 Hydroquinotoxine (Ring Opening/Yellowing) Path2->Prod2 Rearrangement

Figure 1: Simplified photochemical degradation pathways of Hydroquinine upon UV exposure.

Module 2: Troubleshooting Experimental Setups

Q: I am seeing low ee in my Sharpless Asymmetric Dihydroxylation (AD). Is light the culprit?

A: It is a high-probability variable. Hydroquinine is the chiral controller in AD-mix-


.[1] If the ligand degrades, the reaction proceeds via a non-enantioselective pathway (racemic background reaction).

Diagnostic Protocol: Ligand Integrity Check Perform this check before blaming the osmium source or oxidant.

  • Isolate the Variable: Prepare two small-scale reaction vials.

    • Vial A: Standard AD reaction wrapped in aluminum foil (Dark Control).[1]

    • Vial B: Standard AD reaction exposed to ambient hood lighting.

  • Analyze Ligand: Do not just analyze the product. Take an aliquot of the reaction mix (pre-quenching), dilute in Methanol, and inject into HPLC (C18 column).

  • Look for:

    • Peak Broadening: Indicates partial oxidation.

    • New Peaks at RRT 0.85 or 1.1: Typical regions for Cinchona rearrangement products.

    • Yellowing: If the reaction turns dark orange/brown rapidly, oxidative degradation of the ligand is occurring.

Q: How do I differentiate between thermal and photo-degradation?

A: Hydroquinine is thermally stable up to moderate temperatures (


C) but photolabile at room temperature.[1] Use the Stress Differentiation Matrix  below to interpret your observation.
ObservationLikely CauseCorrective Action
Sample turns yellow; Purity stable Surface Photo-oxidation (Trace N-oxide)Recrystallize; Store in Amber Glass.[1]
Sample stays white; Purity drops Thermal/Chemical (Acid/Base hydrolysis)Check pH of mobile phase or storage solvent.
Sample turns brown; Purity drops Combined UV + Oxidative Stress CRITICAL: Purge solvents with Argon; Use UV-cutoff filters.[1]
New peak at +16 Da (LC-MS) N-Oxidation (Singlet Oxygen)Exclude light and Oxygen.[1]

Module 3: Analytical Validation (HPLC & Storage)

Q: What is the standard protocol for validating Hydroquinine stability?

A: You must establish a "Self-Validating" stability protocol based on ICH Q1B guidelines but adapted for active research samples.

Protocol: Comparative Stress Testing

Objective: Determine if your current storage method is sufficient.

Materials:

  • Quartz cuvette (UV transparent)[1]

  • Amber HPLC vial (Control)[1]

  • Light Source: Cool White Fluorescent or Xenon Lamp (simulating D65 standard).[1]

Step-by-Step:

  • Preparation: Dissolve Hydroquinine (1 mg/mL) in the solvent of interest (e.g., Methanol or Acetonitrile).

  • Segregation:

    • Sample A (Stressed): Place in quartz cuvette/clear vial. Expose to light source for 24 hours.

    • Sample B (Control): Place in amber vial, wrapped in foil. Keep in the same temperature environment as Sample A.

  • Analysis: Run both samples on HPLC-UV (Detection @ 250 nm and 330 nm).

    • Note: Cinchona alkaloids have high absorption at 250 nm (quinoline ring) and 330 nm (conjugation).[1] Degradation often reduces the 330 nm signal while increasing baseline noise.

Data Reporting Table (Example)

ParameterControl (Dark)Stressed (Light - 24h)Pass Criteria
Assay (%) 99.8%94.2%

Total Impurities 0.1%5.3%

Appearance Clear/ColorlessPale YellowColorless
Q: How should I store Hydroquinine stock solutions?

A: Solid Hydroquinine is relatively stable if kept dark. Solutions are highly vulnerable.

  • Solvent Choice: Avoid chlorinated solvents (Chloroform/DCM) for long-term storage under light, as they generate radicals that accelerate degradation.[1] Use Methanol or Ethanol.

  • Acid Sensitivity: Do not store in acidic media under light. Protonation of the quinuclidine nitrogen changes the absorption properties and can catalyze rearrangement to the "toxine" form.

Module 4: Troubleshooting Workflow Diagram

Use this decision tree when unexpected results occur in Hydroquinine-mediated processes.

Troubleshooting Start Issue: Low Yield/ee or Impurity Detected CheckColor Visual Check: Is solution yellow/brown? Start->CheckColor YesColor Yes: Photodegradation Likely CheckColor->YesColor Discolored NoColor No: Check Chemical Parameters CheckColor->NoColor Clear HPLC Run HPLC (Dark vs. Light) YesColor->HPLC NoColor->HPLC Result1 Impurity > 1% in Light Sample HPLC->Result1 Result2 No Difference HPLC->Result2 Action1 Action: Purify Ligand. Wrap all glassware in foil. Switch to amber silanized vials. Result1->Action1 Action2 Action: Check Water Content, Temperature, or Reagent Stoichiometry. Result2->Action2

Figure 2: Decision matrix for troubleshooting Hydroquinine stability issues.

References

  • ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[2][3] [Link]

  • McCalman, W. et al. (2022).[1] Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action. Frontiers in Cellular and Infection Microbiology. [Link]

  • Sharpless, K. B., et al. (2010).[1] Catalytic Asymmetric Dihydroxylation. Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Hydroquinine Antimicrobial Optimization

Topic: Optimizing pH conditions for Hydroquinine (Alkaloid) Efficacy Welcome to the Advanced Application Support Center. Subject Matter Expert: Senior Application Scientist, Antimicrobial Discovery Unit.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH conditions for Hydroquinine (Alkaloid) Efficacy

Welcome to the Advanced Application Support Center. Subject Matter Expert: Senior Application Scientist, Antimicrobial Discovery Unit. Status: Active | Ticket: #HQ-PH-OPT-001

⚠️ Critical Disambiguation Warning

Before proceeding, verify your compound. There is a frequent nomenclature error in this field.

  • Hydroquinine (C₂₀H₂₆N₂O₂): The Cinchona alkaloid (dihydroquinine). This is the subject of this guide.

  • Hydroquinone (C₆H₆O₂): A phenolic compound used in skin lightening and photography.[1] If you are working with the phenol, this guide is inapplicable.

Module 1: Solubility & Physicochemical Stability

User Issue: "My stock solution precipitates when I add it to the media, or I cannot get the powder to dissolve at neutral pH."

The Science: Ionization & Solubility

Hydroquinine is a weak base with two relevant pKa values (approximate values based on the structural analogue Quinine):

  • pKa₁ (Quinoline nitrogen): ~4.2

  • pKa₂ (Quinuclidine nitrogen): ~8.8

At neutral pH (7.0–7.4), the quinuclidine nitrogen is partially protonated (cationic), conferring moderate solubility. However, as you adjust pH > 8.0 (to test alkaline efficacy), the molecule becomes predominantly unionized (free base), causing a drastic drop in aqueous solubility.

Troubleshooting Protocol: Solubilization
ParameterRecommendation
Salt Selection Always use Hydroquinine Hydrochloride (or sulfate) for aqueous studies. Avoid the Free Base unless using DMSO.
Stock Solvent Dissolve stock in DMSO (dimethyl sulfoxide) at 100x the final concentration. DMSO prevents precipitation upon dilution into aqueous media, provided the final DMSO concentration is <1% (v/v).
pH Adjustment Order Never adjust the pH of the stock solution. Adjust the pH of the media (CAMHB) first, filter sterilize, and then add the drug.

Module 2: In Vitro Efficacy (MIC/MBC) Optimization

User Issue: "My MIC values fluctuate wildly between experiments, or the bacteria grow despite high drug concentrations."

Mechanistic Insight: The Ion Trapping Effect

Hydroquinine's antimicrobial efficacy is pH-dependent due to ion trapping and membrane permeability .

  • Permeability (Alkaline Favorability): The unionized form (predominant at pH > 8.0) is more lipophilic. It passively diffuses across the bacterial outer membrane more easily than the cationic form.

  • Intracellular Accumulation: Once inside the bacterial cytosol (often lower pH than alkaline media), the alkaloid becomes protonated and "trapped," accumulating to toxic levels.

  • Efflux Pump Activity: Many RND-type efflux pumps (e.g., MexXY-OprM in P. aeruginosa) are proton-motive force (PMF) dependent. Altering external pH can disrupt the PMF, potentially potentiating Hydroquinine.

Visualizing the Mechanism

The following diagram illustrates the relationship between pH, ionization, and cellular uptake.

Hydroquinine_Mechanism Media_Acid Acidic Media (pH 5.5) High [H+] HQ_Ion Hydroquinine (Protonated) (BH+) Media_Acid->HQ_Ion Favors Ionization Media_Alk Alkaline Media (pH 8.0) Low [H+] HQ_Union Hydroquinine (Unionized) (B) Media_Alk->HQ_Union Favors Free Base Membrane Bacterial Membrane (Lipid Bilayer) HQ_Ion->Membrane Low Permeability HQ_Union->Membrane High Permeability Cyto_HQ Intracellular Accumulation Membrane->Cyto_HQ Diffusion Target Target Binding (DNA/Protein/Efflux) Cyto_HQ->Target Inhibition

Caption: pH-dependent permeation of Hydroquinine. Alkaline conditions favor the unionized form, enhancing membrane crossing, followed by intracellular protonation and target engagement.

Module 3: Validated Experimental Protocols

User Issue: "How do I stabilize the pH over a 24-hour incubation period?"

Standard Mueller-Hinton Broth (MHB) has weak buffering capacity. Bacterial metabolism (glycolysis) produces acids that lower the pH, invalidating "pH-specific" MIC data. You must use a buffer.

Protocol: Preparation of Buffered Cation-Adjusted Mueller Hinton Broth (CAMHB)

Reagents:

  • CAMHB powder.[2]

  • HEPES (for pH 7.0–8.0) or MES (for pH 5.5–6.5). Note: Do not use Citrate or Phosphate buffers if possible, as they chelate cations (Ca²⁺/Mg²⁺) required for bacterial growth and drug bridging.

  • 10 M NaOH and 10 M HCl.

Step-by-Step Workflow:

  • Dissolution: Dissolve CAMHB powder in 90% of the final volume of distilled water.

  • Buffering: Add HEPES to a final concentration of 25 mM . (Higher concentrations like 50-100 mM are better for buffering but may inhibit bacterial growth; 25 mM is the CLSI standard compromise).

  • pH Adjustment:

    • Calibrate your pH meter with fresh standards.

    • Adjust to target pH (e.g., 8.0) using 10 M NaOH (to minimize volume change).

    • Critical: Adjust pH at room temperature (25°C).

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane. Do not autoclave pre-adjusted media, as heat can cause pH drift and precipitation of salts.

  • Verification: Incubate a "sterile control" and a "growth control" (bacteria only) to confirm the buffer maintains pH within ±0.2 units after 24 hours.

Data Presentation: Expected Trends

When testing Hydroquinine against P. aeruginosa or S. aureus, expect the following trends:

ConditionpHPredicted MIC TrendMechanism
Acidic 5.5Higher MIC (Lower Potency)High ionization reduces membrane permeability; potential efflux upregulation.
Physiological 7.4Baseline MIC Standard reference point.
Alkaline 8.0Lower MIC (Higher Potency)Increased unionized fraction enters cell; potential PMF disruption affects efflux pumps.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Hydroquinine Sulfate instead of Hydrochloride? A: Yes. Both are soluble salts. However, calculate the stoichiometry carefully. The sulfate salt often comes as a dihydrate. Ensure you calculate the molarity based on the active moiety (Hydroquinine base) to keep MICs comparable.

Q2: My bacteria grow slower in pH 8.0 media. Is this drug toxicity? A: Likely not. Most pathogens (S. aureus, P. aeruginosa) grow optimally at pH 7.0–7.4. At pH 8.0, their growth rate decreases. You must include a Growth Control (No Drug) at pH 8.0. If the bacteria don't reach a specific turbidity (e.g., 5 x 10⁵ CFU/mL) in the control, the test is invalid.

Q3: Does Hydroquinine degrade at high pH? A: Cinchona alkaloids are relatively stable, but they are light-sensitive. At high pH (alkaline), they are susceptible to oxidative degradation over long periods (>48 hours). Always wrap incubation plates/tubes in foil or incubate in the dark.

References

  • Jongjitwimol, J., & Baldock, C. (2023).[3] Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes. Antibiotics.[2][4][5][6] Link

  • Rattanachak, N., et al. (2022).[3] Hydroquinine Possesses Antibacterial Activity, and at Half the MIC, Induces the Overexpression of RND-Type Efflux Pumps Using Multiplex Digital PCR in Pseudomonas aeruginosa. Biology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link

  • Kaufman, T. S., & Rúveda, E. A. (2005). The Quest for Quinine: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition. (Context for Cinchona alkaloid chemistry and stability). Link

Sources

Optimization

Removing dihydroquinidine impurities from hydroquinine samples

Here is the technical support guide for the purification of Hydroquinine. Topic: Removal of Dihydroquinidine (DHQD) Impurities Document ID: TSC-HQ-PUR-042 Version: 2.1 (Current)[1] Executive Summary & Chemical Context Th...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of Hydroquinine.

Topic: Removal of Dihydroquinidine (DHQD) Impurities Document ID: TSC-HQ-PUR-042 Version: 2.1 (Current)[1]

Executive Summary & Chemical Context

The Challenge: Researchers often encounter Dihydroquinidine (DHQD) contamination in Hydroquinine (HQ) samples.[1] This is not a random impurity; it is a diastereomeric byproduct stemming from the hydrogenation of natural Cinchona bark extracts. Because natural Quinine (the precursor to HQ) invariably contains Quinidine (the precursor to DHQD), the resulting hydrogenated product is a mixture of these two pseudo-enantiomers.

The Solution Logic: Unlike enantiomers, which require chiral stationary phases for separation, HQ and DHQD are diastereomers. They possess distinct physical properties (solubility, pKa).[1]

  • Hydroquinine (HQ): (8S, 9R) configuration.[1]

  • Dihydroquinidine (DHQD): (8R, 9S) configuration.[1]

We exploit the differential solubility of their sulfate salts in water. Hydroquinine sulfate is significantly less soluble in water than Dihydroquinidine sulfate, making fractional crystallization the most robust, self-validating purification method.[1]

Diagnostic Module: "Is My Sample Contaminated?"[1]

Before attempting purification, you must quantify the impurity. Standard TLC is often insufficient due to spot overlap.[1]

Method A: Reversed-Phase HPLC (Accessible & Robust)

Best for: Routine purity checks in labs without chiral columns.[1]

Theory: The addition of an amine modifier (Triethylamine) suppresses the interaction between the basic quinuclidine nitrogen and the silanol groups on the silica column, sharpening the peaks and allowing diastereomeric resolution.

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Isocratic Ratio 85:15 (Buffer:ACN) + 0.1% Triethylamine (TEA)
Flow Rate 1.0 - 1.2 mL/min
Detection UV @ 230 nm (high sensitivity) or 254 nm
Retention Order Typically: Hydroquinine (Early) < Dihydroquinidine (Late) Note: Verify with standards as pH shifts can invert elution.[1]
Method B: Chiral HPLC (The "Gold Standard")

Best for: Final validation of >99% purity.

ParameterSpecification
Column Chiralpak IC or IG (Daicel)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.[1]1)
Mode Normal Phase
Resolution Baseline separation (Rs > 2.[1]5) is typical.[1]

Preparative Workflow: Fractional Crystallization

Objective: Remove DHQD from HQ on a gram-to-kilogram scale. Mechanism: Solubility Differential.[1][2]

  • Hydroquinine Sulfate:[1][3] ~1.2 g / 1000 mL water at 20°C (Sparingly Soluble).[1]

  • Dihydroquinidine Sulfate:[4] ~10 g / 100 mL water at 20°C (Highly Soluble).[1]

Step-by-Step Protocol

Reagents:

  • Crude Hydroquinine (Free base or salt).[1]

  • Sulfuric Acid (1M H₂SO₄).[1]

  • Ammonium Hydroxide (28% NH₄OH) or Sodium Hydroxide (1M NaOH).[1]

  • Deionized Water.[1][5]

  • pH Paper/Meter.[1]

Procedure:

  • Salt Formation (If starting with Free Base):

    • Suspend crude HQ in water (approx. 20 mL per gram of HQ).

    • Slowly add 1M H₂SO₄ while stirring and heating to 80°C.

    • Add acid until the solid dissolves and pH reaches ~6.0–6.5. Do not go below pH 5.5 to avoid hydrolysis or oiling out.

  • Crystallization (The Critical Step):

    • Bring the solution to a gentle boil. Ensure all solids are dissolved.[1]

    • Slow Cooling: Turn off the heat and let the flask sit in the oil bath/mantle to cool to room temperature over 4–6 hours. Rapid cooling traps impurities.[1]

    • Once at room temperature, move to a fridge (4°C) for 12 hours.

  • Filtration:

    • Filter the white needles (HQ-Sulfate) using a Buchner funnel.[1]

    • Wash: Rinse with a small volume of ice-cold water.[1]

    • Save the filtrate (Mother Liquor): This contains the DHQD impurity.

  • Free Base Recovery (Optional but Recommended for Synthesis):

    • Suspend the purified sulfate salt in water.

    • Add NH₄OH or NaOH dropwise until pH > 10.[1]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Dry over MgSO₄ and evaporate.

Workflow Logic Diagram

HQ_Purification Start Crude Hydroquinine (Contains DHQD) Dissolve Dissolve in Hot Water + Dilute H2SO4 (pH 6.5) Start->Dissolve Acidification Cool Controlled Cooling (80°C -> 20°C -> 4°C) Dissolve->Cool Slow Kinetic Control Filter Vacuum Filtration Cool->Filter Solid Solid Cake: Hydroquinine Sulfate (High Purity) Filter->Solid Precipitate Liquid Mother Liquor: Contains DHQD (Discard or Reprocess) Filter->Liquid Filtrate Check QC Check (HPLC) Purity > 99%? Solid->Check Base Neutralize (NaOH/NH4OH) Extract to Free Base Check->Base Yes Recryst Repeat Crystallization Check->Recryst No Recryst->Dissolve Loop

Caption: Logical flow for the fractional crystallization of Hydroquinine sulfate to remove Dihydroquinidine.

Troubleshooting & FAQs

Q1: My yield is terrible (<40%), but the purity is high. What happened?

Diagnosis: You likely used too much water or the pH was too low.

  • The Fix: Hydroquinine sulfate is sparingly soluble, but not insoluble. If you use excessive water volume, significant product remains in the mother liquor.

  • Protocol Adjustment: Concentrate the mother liquor by 50% on a rotovap and cool again to harvest a "second crop." Note that the second crop will have lower purity than the first.

Q2: I still see ~5% DHQD after one crystallization.

Diagnosis: Occlusion.[1] The DHQD was trapped inside the HQ crystal lattice due to rapid cooling.

  • The Fix: Perform a second recrystallization.

  • Critical Tip: Use ethanol/water (90:10) for the second crystallization if water alone isn't working. The solubility dynamics change, often releasing the trapped impurity.

Q3: Can I use Flash Chromatography instead of crystallization?

Answer: Yes, but it is difficult. Because they are diastereomers, they have slightly different Rf values on silica.

  • Condition: You must use a very polar, basic mobile phase.

  • Recipe: DCM : Methanol : NH₄OH (90 : 9 : 1).[1]

  • Warning: The separation is often partial (overlapping peaks). Crystallization is generally superior for bulk purification (>5g), while chromatography is better for small-scale "polishing" (<100mg).[1]

Q4: Why use Sulfuric Acid? Can I use HCl?

Answer: No. Hydroquinine Hydrochloride is significantly more soluble in water than the Sulfate. The solubility difference between the HQ-HCl and DHQD-HCl is less pronounced than that of the sulfates, making the separation less efficient. Stick to the sulfate salt.

References & Grounding

  • McCalley, D. V. (2002).[1][6] "Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques." Journal of Chromatography A. (Discusses the difficulty of silanol interactions and the necessity of amine modifiers).

  • Lämmerhofer, M., & Lindner, W. (1996).[1] "Quinine and quinidine derivatives as chiral selectors." Journal of Chromatography A. (Establishes the stereochemical differences and separation logic on chiral phases).

  • W. Zhao et al. (2015).[1] "Determination of Cinchona Alkaloids by Capillary Electrophoresis." Taylor & Francis.[1] (Provides comparative separation data for diastereomers). [1]

  • BenchChem Application Notes. (2025). "Purification of Hydroquinone and Alkaloid Derivatives by Recrystallization." (General protocols for solubility-based separation of phenolic and alkaloid derivatives). [1][2]

Sources

Troubleshooting

Technical Support Center: Hydroquinine Catalyst Recovery &amp; Lifecycle Management

Status: Operational Ticket ID: HQ-REC-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Operational Context Hydroquinine (HQ) and its derivatives (e.g., (DHQ)₂PHAL, (DHQ)₂P...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HQ-REC-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Operational Context

Hydroquinine (HQ) and its derivatives (e.g., (DHQ)₂PHAL, (DHQ)₂PYR) are cornerstones of asymmetric organocatalysis and ligand-accelerated catalysis (e.g., Sharpless dihydroxylation). While highly effective, their cost and potential for product contamination (leaching) necessitate robust recovery protocols.

This guide moves beyond basic textbook procedures. It addresses the physicochemical realities of recovering a bulky, basic alkaloid from complex reaction matrices. We focus on three recovery tiers:

  • Liquid-Liquid Extraction (LLE): Exploiting the basicity of the quinuclidine nitrogen.

  • Heterogenization: Troubleshooting polymer-supported and magnetic systems.

  • Organic Solvent Nanofiltration (OSN): Non-thermal separation for scale-up.

Tier 1: Homogeneous Catalyst Recovery (Acid-Base Extraction)

The Principle: Hydroquinine contains a quinuclidine nitrogen with a pKa of approximately 8.5–9.5 (depending on solvent/derivatization). By manipulating pH, we can reversibly switch the catalyst between an organic-soluble free base and a water-soluble ammonium salt.

Standard Operating Procedure (SOP-HQ-LLE)
StepActionMechanistic Rationale
1. Quench Dilute reaction mixture with organic solvent (e.g., EtOAc, MTBE).Reduces viscosity and prevents precipitation of reactants during acidification.
2. Acidify Add 1M H₂SO₄ or HCl until aqueous pH < 2. Agitate vigorously.Protonation: Converts the hydrophobic HQ free base into the hydrophilic ammonium salt (

).
3. Partition Separate layers.[1] Keep the Aqueous Phase .The product remains in the organic phase; the catalyst moves to the aqueous phase.
4. Wash Wash aqueous phase with fresh organic solvent (x2).Removes trapped product or neutral impurities from the aqueous catalyst stream.
5. Basify Add 4M NaOH dropwise to the aqueous phase until pH > 12.Deprotonation: Regenerates the neutral HQ free base, rendering it insoluble in water.
6. Recover Extract the turbid aqueous mixture with EtOAc or CH₂Cl₂ (x3).The regenerated catalyst migrates back into the organic phase.
Troubleshooting Guide: LLE Failure Modes

Q: My recovery yield is low (<60%), but the catalyst isn't degrading. Where is it?

  • Diagnosis: Incomplete phase transfer due to insufficient pH swing.

  • The Fix: The quinuclidine nitrogen is sterically hindered.

    • Extraction (Step 2): Ensure pH is < 2 . If using a weak acid (e.g., citric), you may not fully protonate the catalyst in the presence of other buffering species. Use H₂SO₄.

    • Recovery (Step 5): Ensure pH is > 12 . A pH of 9 is insufficient to drive the equilibrium fully to the free base form for extraction.

Q: I have a persistent emulsion during the acid wash.

  • Diagnosis: Formation of "rag layers" due to surfactants or high viscosity.

  • The Fix:

    • Salting Out: Add saturated NaCl (brine) to the aqueous phase to increase ionic strength.

    • Filtration: Pass the biphasic mixture through a Celite pad before separation to remove micro-particulates stabilizing the emulsion.

Tier 2: Heterogeneous (Immobilized) Catalyst Recovery

The Principle: Covalent attachment of HQ to polymers (polystyrene, silica) or magnetic nanoparticles (MNPs) allows for recovery via filtration or magnetic decantation.

Visualizing the Decision Logic

ImmobilizedTroubleshooting Start Issue: Activity Drop After Recycling CheckLeaching Test Supernatant for N-Content (Leaching Check) Start->CheckLeaching LeachingYes N Detected in Supernatant CheckLeaching->LeachingYes Yes LeachingNo No N Detected CheckLeaching->LeachingNo No LinkerFail Linker Hydrolysis/Cleavage LeachingYes->LinkerFail PoreBlock Pore Blocking / Fouling LeachingNo->PoreBlock SolventChange Change Solvent to Minimize Swelling Stress LinkerFail->SolventChange WashProtocol Implement Acidic Wash (Remove trapped amines) PoreBlock->WashProtocol

Figure 1: Diagnostic logic for immobilized hydroquinine catalyst failure.

Troubleshooting Guide: Immobilized Systems

Q: The catalyst beads are fragmenting (mechanical degradation).

  • Cause: Osmotic shock. Rapidly switching from a swelling solvent (e.g., CH₂Cl₂) to a non-swelling solvent (e.g., Hexane) creates stress fractures in polystyrene backbones.

  • Solution: Use a gradient solvent wash (e.g., CH₂Cl₂ → 50:50 Mix → Hexane) or stick to a single solvent system compatible with the polymer's swelling index.

Q: Activity is zero in the second cycle, but mass recovery is 100%.

  • Cause: Site Isolation/Pore Collapse. The active sites are trapped inside the collapsed polymer matrix during drying.

  • Solution: Do not dry the catalyst to completion under high vacuum if it is a gel-type resin. Store it wet or solvated. If drying is necessary, wash with a low-surface-tension solvent (ether) before drying to prevent pore collapse.

Tier 3: Advanced Recovery (Organic Solvent Nanofiltration - OSN)

The Principle: Using solvent-stable membranes (e.g., polyimide) to filter the high-molecular-weight catalyst (MW ~326 Da for HQ, >700 Da for dimers) from the smaller product molecules without phase changes.

Comparative Data: Recovery Methods
MetricAcid-Base ExtractionImmobilization (Polymer)Nanofiltration (OSN)
Recovery Yield 85–95%90–99% (Physical)>98% (Retentate)
Catalyst Activity High (Regenerated)Moderate (Mass transfer limits)High (Homogeneous)
Purity Impact GoodExcellent (No leaching ideally)Good
Scalability LinearDifficult (Filtration times)Excellent (Continuous)
Primary Failure EmulsionsLinker CleavageMembrane Fouling

Q: Flux across the membrane dropped by 50% during filtration.

  • Diagnosis: Concentration Polarization or Pore Blocking.

  • The Fix:

    • Back-flushing: Reverse flow periodically to dislodge cake formation.

    • Solvent Compatibility: Ensure the membrane (e.g., DuraMem, StarMem) is stable in your reaction solvent. Ketones (Acetone) can swell/dissolve certain polyimide membranes, closing the pores.

FAQ: Chemical Stability & Storage

Q: My recovered Hydroquinine has turned yellow/brown. Is it usable?

  • Answer: The color change often indicates trace N-oxidation (formation of N-oxides) or Hofmann degradation products.

  • Action: Perform a recrystallization.[1][2] Dissolve in minimal hot ethanol and precipitate with water. If the melting point deviates by >2°C from the standard (172–174 °C for HQ), repurify via column chromatography.

Q: Can I use the acid-base extraction for Sharpless Ligands (e.g., (DHQ)₂PHAL)?

  • Answer: Proceed with Caution. The phthalazine (PHAL) linker is susceptible to hydrolysis under strong acidic conditions (pH < 1) for extended periods.

  • Modification: Use a milder acid (e.g., 1M NaH₂PO₄ buffered to pH 3-4) or reduce contact time during the acid wash step to <5 minutes.

References

  • Song, C. E., et al. (2002). "Polymer-Supported Cinchona Alkaloids: A Review of Immobilization Strategies." Chemical Reviews, 102(10), 3495–3524.

  • Kacprzak, K. M. (2013). "Sequestering and Recovery of Cinchona Alkaloid Organocatalysts." RSC Green Chemistry Series, Chapter 4. [3]

  • Wong, H., et al. (2006). "Organic Solvent Nanofiltration in Asymmetric Hydrogenation: Catalyst Recycling." Journal of Membrane Science, 279(1-2), 458-469.

  • Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalysis: Turnovers and Recovery." Journal of the American Chemical Society, 114(19), 7568–7570.

Sources

Optimization

Troubleshooting HPLC peak tailing for hydroquinine analysis

Topic: Troubleshooting Peak Tailing & Asymmetry Introduction: The Chemistry of the Problem Welcome to the technical support center. You are likely here because your Hydroquinine (Dihydroquinine) peak is exhibiting signif...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing & Asymmetry

Introduction: The Chemistry of the Problem

Welcome to the technical support center. You are likely here because your Hydroquinine (Dihydroquinine) peak is exhibiting significant tailing (


), compromising resolution from its parent compound, Quinine, or other impurities.

The Root Cause: Hydroquinine is a Cinchona alkaloid containing a highly basic quinuclidine nitrogen atom (


). On standard silica-based HPLC columns, this basic moiety acts as a magnet for residual silanols (

) on the stationary phase surface.

At neutral or weakly acidic pH (


), these silanols are ionized (

). The resulting ion-exchange interaction (Coulombic attraction) retains the analyte longer than the primary hydrophobic mechanism intends, causing the "tail" of the peak to drag.

This guide provides a self-validating workflow to diagnose and eliminate this tailing.

Diagnostic Workflow

Before altering your chemistry, use this logic tree to identify the specific source of your tailing.

TroubleshootingLogic Start START: Peak Tailing (As > 1.5) CheckConc Step 1: Check Concentration (Inject 1/10th dilution) Start->CheckConc CheckPH Step 2: Check Mobile Phase pH CheckConc->CheckPH Shape Unchanged Overload Diagnosis: Mass Overload Action: Reduce Injection Vol/Conc CheckConc->Overload Shape Improves CheckCol Step 3: Column Type CheckPH->CheckCol pH < 2.5 or > 10 Silanols Diagnosis: Silanol Interaction Action: Add TEA or Lower pH CheckPH->Silanols pH 3.0 - 7.0 CheckCol->Silanols Standard C18 Void Diagnosis: System/Column Void Action: Replace Column/Fittings CheckCol->Void Hybrid/BDS C18

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Troubleshooting Guides (Q&A)

Category 1: Mobile Phase Chemistry (The "Silanol" Factor)

Q: I am using a standard C18 column with a Water/Methanol gradient. Why is the tailing so severe?

A: A simple Water/Methanol mixture usually has a pH near 6-7. At this pH, two things happen:

  • The Hydroquinine quinuclidine nitrogen is protonated (positively charged).

  • The silica surface silanols are deprotonated (negatively charged).

This creates a strong ion-exchange mechanism. You must suppress this interaction.

Protocol: The "Sacrificial Base" Method To fix this without changing columns, add a competing base to the mobile phase.

  • Additive: Triethylamine (TEA) or Diethylamine (DEA).

  • Concentration: 0.1% (v/v) in the aqueous portion of your mobile phase.

  • Mechanism: TEA molecules saturate the active silanol sites, "blocking" them from the Hydroquinine.

Q: I cannot use TEA because I am using LC-MS. What is the alternative?

A: TEA suppresses ionization in Mass Spectrometry. For LC-MS, you must use pH control or chaotropic salts.

Protocol: Low pH / High Ionic Strength

  • Acid: Use Formic Acid (0.1%) or Ammonium Formate (10-20 mM).

  • Target pH: Adjust aqueous mobile phase to pH 2.5 - 3.0 .

    • Why? At pH < 3, surface silanols become protonated (

      
      ) and neutral, eliminating the attraction to the positively charged Hydroquinine.
      
  • Chaotropic Agent: If tailing persists, use Ammonium Hexafluorophosphate (rare, but effective) or simply increase Ammonium Formate concentration to 25mM to mask electrostatic interactions.

Data Summary: Mobile Phase Additives

AdditiveRoleMS Compatible?MechanismRecommendation
Triethylamine (TEA) Sacrificial BaseNo Blocks SilanolsBest for UV/PDA methods.
Trifluoroacetic Acid (TFA) Ion-Pairing AcidPoor (Signal suppression)Pairs with analyte + Low pHExcellent peak shape; tricky for MS.
Formic Acid AcidifierYes Lowers pH (Silanol suppression)Standard starting point for LC-MS.
Ammonium Bicarbonate High pH BufferYes Analyte NeutralizationRequires High-pH stable column (Hybrid).
Category 2: Column Selection

Q: My mobile phase is optimized (pH 2.5), but I still see a tail (


). Is my column the issue? 

A: Likely. Older "Type A" silica columns have high metal content and acidic silanols. For Cinchona alkaloids like Hydroquinine, you need a "Type B" (High Purity) or Hybrid column.

Recommended Column Technologies:

  • Charged Surface Hybrid (CSH): These columns have a slightly positive surface charge that repels the positively charged basic analyte, sharpening the peak.

  • Bidentate C18 / Steric Protection: Columns with bulky side chains (e.g., "Shield" or "Polar Embedded") prevent the bulky Hydroquinine molecule from reaching the silica surface.

  • Phenyl-Hexyl: Often provides better selectivity for the aromatic quinoline ring in Hydroquinine compared to C18, potentially separating the tail from the main peak.

Category 3: Mass Overload

Q: The peak looks like a "shark fin" (triangular with a straight front and long tail). What does this mean?

A: This is the classic signature of Mass Overload (Langmuir Isotherm behavior). You have saturated the adsorption sites on the column.

Self-Validating Experiment:

  • Prepare your sample at the current concentration.

  • Dilute the sample 1:10 with mobile phase.

  • Inject the diluted sample.

  • Result: If the peak symmetry factor (

    
    ) improves significantly (gets closer to 1.0) with the dilution, you were suffering from mass overload.
    

Solution:

  • Decrease injection volume (e.g., 10 µL

    
     2 µL).
    
  • Increase column diameter (e.g., 2.1 mm

    
     4.6 mm) if system allows.
    
  • Increase the organic strength of the mobile phase slightly to elute faster (reducing on-column focusing).

Visualizing the Interaction Mechanism

Understanding why the tailing happens helps you choose the right fix.

SilanolMechanism cluster_legend Interaction Types Silica Silica Surface Si-O- Si-O- Si-OH Analyte Hydroquinine (+) Quinuclidine N+ Silica:s1->Analyte:n1 Strong Attraction (Causes Tailing) Blocker TEA (+) Sacrificial Base Silica:s2->Blocker:n2 Blocked by TEA key1 Coulombic (Ionic) key2 Steric Blockade

Figure 2: Mechanism of silanol-analyte interaction and the blocking effect of TEA.[1]

References

  • United States Pharmacopeia (USP). Quinine Sulfate Monograph: Organic Impurities.[2][3] USP-NF. (Standard method utilizing Methanesulfonic acid and amine modifiers for peak shape control).[4]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative review on separating basic alkaloids like Hydroquinine).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (The fundamental text on HPLC troubleshooting and band broadening).

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Application Note. (Practical guide on pH and buffer selection).

For further assistance, please contact the Applications Engineering team with your specific chromatograms and column lot numbers.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis and Characterization of Hydroquinine: A Comparative Guide

As a cornerstone of asymmetric organocatalysis, hydroquinine (dihydroquinine or DHQ) and its derivatives—such as (DHQ)₂PHAL—are indispensable for transformations like the Sharpless asymmetric dihydroxylation. For researc...

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of asymmetric organocatalysis, hydroquinine (dihydroquinine or DHQ) and its derivatives—such as (DHQ)₂PHAL—are indispensable for transformations like the Sharpless asymmetric dihydroxylation. For researchers and drug development professionals, distinguishing hydroquinine from its parent alkaloid, quinine, is a critical quality control step.

This guide provides an authoritative, objective comparison of the ¹H NMR spectral features of hydroquinine versus quinine. By examining the causality behind chemical shifts and detailing a self-validating experimental protocol, we establish a robust framework for the structural and conformational characterization of cinchona alkaloids.

Structural Context & Causality: Why Hydroquinine?

Quinine possesses a vinyl group at the C3 position of its quinuclidine ring. While synthetically useful, this alkene is susceptible to unwanted oxidation or side reactions during rigorous catalytic cycles. Catalytic hydrogenation of this vinyl group yields hydroquinine , replacing the alkene with an ethyl group.

This seemingly minor structural modification has two profound effects:

  • Chemical Stability : The saturated ethyl group is inert to the oxidative conditions of osmium-catalyzed dihydroxylations.

  • Conformational Dynamics : The steric profile of the ethyl group slightly alters the rotational freedom around the C8–C9 and C9–C4' bonds. In non-coordinating solvents like CDCl₃, hydroquinine predominantly adopts an anti-open or anti-closed conformation, stabilized by intramolecular hydrogen bonding between the C9-hydroxyl group and the quinuclidine nitrogen 1.

In ¹H NMR spectroscopy, this structural change acts as a primary diagnostic marker. The disappearance of the downfield olefinic multiplets and the emergence of upfield aliphatic signals provide a definitive, quantifiable measure of hydrogenation efficiency.

Comparative ¹H NMR Spectral Data

To objectively evaluate the purity and identity of hydroquinine, its ¹H NMR spectrum must be directly compared against quinine. The table below summarizes the diagnostic chemical shifts acquired in CDCl₃ at 298 K.

Table 1: Key ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentQuinine (δ ppm)Hydroquinine (δ ppm)Multiplicity & Causality
H-2 (Quinoline) 8.648.66Doublet (

Hz). Deshielded by the adjacent aromatic nitrogen.
H-8 (Quinoline) 7.927.94Doublet (

Hz). Aromatic ring current effect.
H-9 (Carbinol) 5.535.50Doublet (

Hz). Shifted downfield due to the electronegative -OH group.
H-10 (C3 Substituent) 5.77 1.21 – 1.53 Critical Marker: Multiplet. Shifts from a deshielded vinylic CH to a shielded aliphatic CH₂ 2.
H-11 (C3 Substituent) 4.90 – 5.05 0.75 – 0.85 Critical Marker: Shifts from terminal alkene protons (multiplet) to a terminal methyl group (triplet) 3.
-OCH₃ (Methoxy) 3.813.82Singlet. Unaffected by the C3 hydrogenation.

Note: Variance in exact ppm values (


 ppm) may occur based on sample concentration due to the self-association phenomena of cinchona alkaloids at higher concentrations (>0.01 M).

Self-Validating Experimental Protocol

To ensure high-fidelity spectral data, the following methodology employs a self-validating loop: internal referencing ensures chemical shift accuracy, while 2D NMR cross-verifies 1D assignments.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of hydroquinine base and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is a non-hydrogen-bonding solvent. This preserves the alkaloid's native intramolecular hydrogen bonds, which are critical for accurate conformational analysis via NOESY.

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

Step 2: 1D ¹H NMR Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H frequency and lock onto the deuterium signal of CDCl₃.

  • Shimming: Perform gradient shimming (Z1-Z5) until the CDCl₃ solvent peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Parameters: Set a 30° excitation pulse (zg30), a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation (

      
      ) for all protons, guaranteeing that the integration ratios between the quinoline protons and the aliphatic ethyl protons are strictly quantitative.
      
  • Acquisition: Acquire 16 to 32 scans.

Step 3: 2D NMR Validation (COSY & NOESY)
  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to map scalar couplings.

    • Validation Check: Verify the cross-peak between the new triplet at ~0.80 ppm (H-11) and the multiplet at ~1.35 ppm (H-10). This confirms the presence of the intact ethyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 300–500 ms.

    • Validation Check: Look for through-space correlations between the H-9 carbinol proton and the quinuclidine ring protons. Strong NOE cross-peaks between H-9 and H-8 confirm the specific 3D architecture (typically anti-open in CDCl₃) 4.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR characterization system.

Conformational_Analysis Sample Hydroquinine in CDCl3 Acq1D 1D 1H NMR (Chemical Shifts) Sample->Acq1D Primary screening Acq2D 2D NOESY/COSY (Spatial/Scalar) Sample->Acq2D Through-space interactions Conf Conformational Assignment Acq1D->Conf Functional group ID Acq2D->Conf Anti-open vs Anti-closed

Figure 1: Self-validating NMR workflow for the conformational analysis of hydroquinine.

Conclusion

The transition from quinine to hydroquinine fundamentally upgrades the molecule's stability profile for asymmetric catalysis. By utilizing ¹H NMR spectroscopy, researchers can objectively track this modification. The shift from vinylic multiplets (5.77 ppm and 4.90 ppm) to aliphatic signals (1.35 ppm and 0.80 ppm) serves as an unambiguous, quantifiable metric of hydroquinine's identity. When coupled with 2D COSY and NOESY experiments, this protocol provides a self-validating system that ensures absolute structural and conformational certainty before deploying the catalyst in sensitive drug development workflows.

References

  • Wiley-VCH. "An Overview of Cinchona Alkaloids in Chemistry." Wiley Online Library. Available at:[Link]

  • JKU ePUB. "Novel Insights into the Iodine(III) / Cinchona Alkaloid Mediated α-Chlorination." Johannes Kepler University. Available at:[Link]

  • Magritek. "Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods." Magritek Applications. Available at: [Link]

Sources

Comparative

Advanced Validation of Hydroquinine Purity: A Comparative LC-MS/MS Guide

Executive Summary In the synthesis and purification of Cinchona alkaloids, Hydroquinine (dihydroquinine) exists as a ubiquitous impurity within Quinine or as a distinct chiral catalyst. Its structural difference from Qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and purification of Cinchona alkaloids, Hydroquinine (dihydroquinine) exists as a ubiquitous impurity within Quinine or as a distinct chiral catalyst. Its structural difference from Quinine is minute—a single saturated ethyl group replacing a vinyl group—resulting in a mass difference of only +2 Da.

Standard HPLC-UV methods often fail to achieve baseline resolution between these two species, leading to integration errors and purity overestimation. This guide delineates a high-sensitivity LC-MS/MS validation protocol that supersedes traditional UV and NMR limitations. We focus on the causality of method selection , proving why mass spectrometry is the only viable path for trace (<0.1%) quantitation in complex matrices.

The Structural Challenge: Specificity Gaps

The fundamental difficulty in validating Hydroquinine purity lies in its "dihydro" nature. Most separation mechanisms (C18 interaction) struggle to differentiate the vinyl group of Quinine from the ethyl group of Hydroquinine.

Comparative Technology Analysis

The following table contrasts the three primary analytical techniques used for this application.

FeatureHPLC-UV (Pharmacopeial) 1H-NMR LC-MS/MS (Recommended)
Differentiation Principle Hydrophobicity (Retention Time)Magnetic Environment of ProtonsMass-to-Charge Ratio (

)
Sensitivity (LOD) Moderate (10-50 ppm)Low (>1000 ppm)High (<1 ppb)
Specificity Low: Peaks often co-elute or tail into each other.High: Distinct vinyl vs. ethyl signals.Ultimate: Filters by mass (

327 vs 325).
Throughput HighLowHigh
Primary Limitation Cannot confirm peak purity without MS; prone to false positives.Requires high purity bulk; useless for trace analysis in biological matrices.Matrix effects (ion suppression) if not separated.

Core Protocol: LC-MS/MS Methodology[1][2][3][4]

This protocol is designed as a self-validating system . It employs a deuterated internal standard (Hydroquinine-d6) to correct for ionization suppression, a common pitfall in alkaloid analysis.

Reagents and Materials
  • Analytes: Hydroquinine (Target), Quinine (Impurity/Interference).

  • Internal Standard (IS): Hydroquinine-d6 (or Quinidine-d3 if unavailable).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 High-Strength Silica (HSS) or Phenyl-Hexyl (100 mm x 2.1 mm, 1.8 µm). Note: Phenyl-Hexyl provides orthogonal selectivity for aromatic alkaloids.

Instrument Parameters

Liquid Chromatography:

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% -> 60% B (Linear Ramp)

    • 6-8 min: 95% B (Wash)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode)[1][2]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring): The specificity relies on the precursor-to-product ion transitions.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Rationale
Hydroquinine 327.2 160.1 3525Quinoline ring fragment (Quantifier)
327.2309.23518Loss of water (Qualifier)
Quinine 325.2 160.1 3525Quinoline ring fragment
Hydroquinine-d6 333.2 160.1 3525Internal Standard

Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

Specificity (The Critical Test)

Goal: Prove that Quinine does not interfere with Hydroquinine quantification.

  • Protocol: Inject a neat solution of Quinine (10 µg/mL). Monitor the Hydroquinine MRM channel (327.2 -> 160.1).

  • Acceptance Criteria: Response in the Hydroquinine channel must be < 0.1% of the LLOQ response. This confirms that the +2 Da mass difference is sufficient and no "crosstalk" occurs due to isotopic overlap (C13 isotopes of Quinine).

Linearity & Range
  • Range: 1 ng/mL to 1000 ng/mL.

  • Weighting:

    
     (Essential for large dynamic ranges in MS).
    
  • Correlation:

    
    .
    
System Suitability Test (SST)

Every analytical run must begin with an SST injection containing both Quinine and Hydroquinine.

  • Requirement: Resolution (

    
    ) > 1.5 between Quinine and Hydroquinine in the Total Ion Chromatogram (TIC).
    
  • Why? Even though MS separates them by mass, co-elution causes ion suppression , where the abundant Quinine suppresses the ionization of trace Hydroquinine. Physical separation remains critical.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experiment and the decision-making process for method selection.

Diagram 1: LC-MS/MS Validation Workflow

LCMS_Workflow Sample Sample Preparation (Spike with IS: Hydroquinine-d6) LC LC Separation (C18/Phenyl-Hexyl) Sample->LC ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Elution Q1 Q1 Filter Select m/z 327.2 ESI->Q1 Ions CID Collision Cell Fragmentation Q1->CID Precursor Q3 Q3 Filter Select m/z 160.1 CID->Q3 Fragments Data Quantification (Ratio Analyte/IS) Q3->Data Detection

Caption: Step-by-step ion path for the specific detection of Hydroquinine using Triple Quadrupole MS.

Diagram 2: Method Selection Decision Matrix

Method_Selection Start Start: Purity Analysis PurityCheck Is Purity > 99% expected? Start->PurityCheck NMR Use 1H-NMR (Structural Confirmation) PurityCheck->NMR Yes (Bulk ID) ImpurityCheck Is Hydroquinine < 0.1%? PurityCheck->ImpurityCheck No (Impurity Profiling) HPLC Use HPLC-UV (Routine QC) ImpurityCheck->HPLC No (Major Impurity) LCMS Use LC-MS/MS (Trace Validation) ImpurityCheck->LCMS Yes (Trace/Toxicology)

Caption: Decision matrix for selecting the appropriate analytical technique based on purity requirements.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] (2005).[2][4][5]

  • McCalley, D. V. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.[5][6][7] Journal of Chromatography A (2002).[7]

  • United States Pharmacopeia (USP). Quinine Sulfate Monograph: Organic Impurities. (Current Revision).

  • BenchChem. High-Throughput Analysis of Hydroquinone using Hydroquinone-d6 as an Internal Standard by LC-MS/MS. (2025).[8][9][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034034, Hydroquinine.

Sources

Validation

Comparative study of hydroquinine and quinidine as chiral ligands

This comparative study explores the distinct roles of Hydroquinine (HQn) and Quinidine (Qd) in asymmetric catalysis. While often grouped simply as "Cinchona alkaloids," their selection dictates not only the stereochemica...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative study explores the distinct roles of Hydroquinine (HQn) and Quinidine (Qd) in asymmetric catalysis. While often grouped simply as "Cinchona alkaloids," their selection dictates not only the stereochemical outcome (enantiomer selection) but also the chemical stability of the catalytic system, particularly under oxidative conditions.

Executive Summary

  • The Core Distinction: Hydroquinine and Quinidine act as pseudo-enantiomers .[1] In most asymmetric reactions, they induce opposite chirality (e.g., HQn yields the S-enantiomer, Qd yields the R-enantiomer).

  • The Stability Factor: Hydroquinine possesses a saturated ethyl side chain, whereas Quinidine retains the native vinyl group. This makes Hydroquinine chemically superior in oxidative environments (e.g., Sharpless Dihydroxylation) where the vinyl group of Quinidine can participate in side reactions, lowering catalyst turnover and enantiomeric excess (ee).

  • Recommendation: Use Hydroquinine for accessing its specific enantiomeric series in high-fidelity oxidative, radical, or acidic reactions. Use Quinidine for the opposite enantiomeric series in non-oxidative organocatalysis (e.g., Michael additions), though its dihydro-analog (Hydroquinidine) is preferred if oxidative stability is required.

Technical Specifications & Structural Analysis

The structural differences between these ligands govern their binding modes and chemical resilience.

FeatureHydroquinine (HQn)Quinidine (Qd)
CAS Number 522-66-756-54-2
Stereochemistry (8S, 9R)(8R, 9S)
C3-Substituent Ethyl (–CH₂CH₃)Vinyl (–CH=CH₂)
Induction (General) Re-face attack (yields S-products)Si-face attack (yields R-products)
Oxidative Stability High (Saturated tail)Moderate/Low (Vinyl group vulnerable)
Primary Use Ligand for AD-mix-α; Phase Transfer CatalysisLigand for AD-mix-β precursor; Organocatalysis
Structural Visualization

The following diagram illustrates the stereochemical inversion at C8/C9 and the critical tail modification.

CinchonaStructure Common Cinchona Scaffold (Quinuclidine + Quinoline) HQn Hydroquinine (HQn) (8S, 9R) Tail: Ethyl (Saturated) Common->HQn Reduction of Vinyl Qd Quinidine (Qd) (8R, 9S) Tail: Vinyl (Unsaturated) Common->Qd Native Alkaloid Outcome_S Product Enantiomer A (e.g., S-Diol) HQn->Outcome_S Shields Top Face Stability Oxidative Stability HQn->Stability High (Inert Tail) Outcome_R Product Enantiomer B (e.g., R-Diol) Qd->Outcome_R Shields Bottom Face Qd->Stability Low (Reactive Vinyl)

Figure 1: Structural divergence and functional consequences of Hydroquinine vs. Quinidine.

Performance Comparison: The "Why" and "When"

A. Sharpless Asymmetric Dihydroxylation (SAD)

This is the definitive case study for ligand selection. The reaction uses Osmium Tetroxide (OsO₄) to convert alkenes to diols.[2][3][4]

  • The Problem with Quinidine: In the presence of OsO₄, the electron-rich vinyl group of Quinidine can undergo dihydroxylation itself. This consumes the catalyst, creates a complex mixture of byproducts, and lowers the effective concentration of the chiral ligand, dropping the ee.

  • The Hydroquinine Solution: The ethyl group in Hydroquinine is inert to OsO₄. This allows the ligand to recycle thousands of times without degradation.

  • The "Pseudo-Enantiomer" Rule:

    • To get the (S,S)-diol , use (DHQ)₂PHAL (derived from Hydroquinine ).[3]

    • To get the (R,R)-diol , use (DHQD)₂PHAL (derived from Hydroquinidine , the saturated analog of Quinidine).

    • Note: While Quinidine can be used, it is chemically inferior to Hydroquinidine for this reaction due to the stability issue.

B. Organocatalysis (Michael Addition / Desymmetrization)

In non-oxidative reactions, the stability of the vinyl group is less critical. Here, Quinidine is a robust, cost-effective choice for accessing the R-series products.

  • Mechanism: Both ligands act as bifunctional catalysts. The quinuclidine nitrogen activates the nucleophile (via general base catalysis), while the C9-OH group directs the electrophile via hydrogen bonding.

  • Selectivity: The choice is purely stereochemical.[1]

    • Hydroquinine: Top-face shielding.

    • Quinidine: Bottom-face shielding.

Experimental Protocols

Protocol A: Sharpless Asymmetric Dihydroxylation (Using Hydroquinine Derivative)

Target: Synthesis of (S,S)-Hydrobenzoin from Trans-Stilbene.

Reagents:

  • Ligand: (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether) - 1 mol%

  • Oxidant: K₃Fe(CN)₆ (3 equiv)

  • Osmium Source: K₂OsO₂ (OH)₄ (0.2 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of trans-stilbene in 10 mL of t-BuOH/H₂O.

  • Catalyst Addition: Add 7.8 mg of (DHQ)₂PHAL and the osmium source.

  • Oxidant Addition: Add solid K₃Fe(CN)₆ and K₂CO₃ (3 equiv each) in one portion.

  • Reaction: Stir vigorously at 0°C for 24 hours. The orange color of the ferricyanide indicates active oxidant.

  • Quench: Add Na₂SO₃ (1.5 g) and stir for 30 mins to reduce Os(VIII) to Os(IV) and quench excess oxidant.

  • Workup: Extract with ethyl acetate, wash with 1M H₂SO₄ (to remove ligand into aqueous phase for recovery), then brine.

  • Result: >95% Yield, >98% ee of the (S,S)-diol.

Protocol B: Organocatalytic Michael Addition (Using Quinidine)

Target: Enantioselective addition of thiophenol to cyclohexenone.

Reagents:

  • Catalyst: Quinidine (10 mol%)

  • Substrate: 2-Cyclohexen-1-one (1.0 equiv)

  • Nucleophile: Thiophenol (1.2 equiv)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Setup: In a flame-dried flask, dissolve 0.1 mmol Quinidine in 1.0 mL Toluene.

  • Substrate: Add 1.0 mmol 2-cyclohexen-1-one. Cool to -20°C.

  • Addition: Dropwise add 1.2 mmol thiophenol.

  • Monitoring: Stir at -20°C for 18 hours. Monitor by TLC.

  • Purification: Flash chromatography on silica gel.

  • Result: The vinyl group of Quinidine remains intact. The product is obtained in ~90% yield with high enantioselectivity favoring the R-adduct (dependent on specific transition state model).

Decision Matrix: Which Ligand to Choose?

Use the following logic flow to determine the correct ligand for your application.

DecisionMatrix Start Select Target Enantiomer Branch1 Need (S)-Product / Re-face Attack? Start->Branch1 Branch2 Need (R)-Product / Si-face Attack? Start->Branch2 Cond1 Is the reaction Oxidative? (e.g., OsO4, Radical) Branch1->Cond1 Cond2 Is the reaction Oxidative? (e.g., OsO4, Radical) Branch2->Cond2 Res1 Use HYDROQUININE (HQn) (Essential for stability) Cond1->Res1 Yes Res2 Use HYDROQUININE (HQn) (Standard choice) Cond1->Res2 No Res3 Use HYDROQUINIDINE (HQd) (Avoid Quinidine due to vinyl oxidation) Cond2->Res3 Yes (Critical) Res4 Use QUINIDINE (Qd) (Cost-effective, stable enough) Cond2->Res4 No

Figure 2: Ligand Selection Decision Tree based on stereochemistry and reaction conditions.

References

  • Sharpless Asymmetric Dihydroxylation. Wikipedia. [Link][2][3][5]

  • Hydroquinine-catalyzed asymmetric 1,4-hydrophosphination. Organic Chemistry Frontiers. [Link]

  • Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry. [Link][6]

Sources

Comparative

Reproducibility of hydroquinine MIC values across bacterial strains

Reproducibility of Hydroquinine MIC Values Across Bacterial Strains: A Comparative Technical Guide As antimicrobial resistance (AMR) accelerates, the re-evaluation of natural organic compounds has become a critical vecto...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Hydroquinine MIC Values Across Bacterial Strains: A Comparative Technical Guide

As antimicrobial resistance (AMR) accelerates, the re-evaluation of natural organic compounds has become a critical vector in drug development. Hydroquinine, a quinine-derivative traditionally recognized for its antimalarial properties, has recently demonstrated potent antibacterial activity against ESKAPE pathogens, particularly Pseudomonas aeruginosa[1].

For drug development professionals and application scientists, the utility of a novel antimicrobial hinges on the reproducibility of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This guide provides an objective comparison of hydroquinine’s performance across varying bacterial strains, the mechanistic causality behind its efficacy, and a self-validating protocol for reproducible MIC determination.

Quantitative Comparison: MIC & MBC Profiles Across Strains

Hydroquinine exhibits a broad-spectrum inhibitory profile, though its efficacy is distinctly strain-dependent. Recent microdilution assays reveal that MIC values range from 650 µg/mL to 2500 µg/mL across Gram-negative and Gram-positive bacteria[1],[2].

Table 1: Comparative MIC and MBC Values of Hydroquinine

Bacterial StrainPhenotype / OriginMIC (µg/mL)MBC (µg/mL)
Escherichia coli ATCC 25922Drug-Sensitive (Reference)6501250
P. aeruginosa ATCC 27853Drug-Sensitive (Reference)25005000
P. aeruginosa BAA-2108Multidrug-Resistant (MDR)12505000
P. aeruginosa (PA-S1 to PA-S6)MDR Clinical Isolates25005000

Data synthesized from standardized broth microdilution studies[2],[3].

The MDR Susceptibility Paradox: A counterintuitive but highly reproducible finding is that hydroquinine often demonstrates a lower MIC against specific MDR strains (e.g., P. aeruginosa BAA-2108 at 1250 µg/mL) compared to drug-sensitive reference strains (ATCC 27853 at 2500 µg/mL)[3]. This causality is rooted in the "fitness cost" of resistance. MDR strains expend immense metabolic energy maintaining complex resistance cassettes and efflux systems. When hydroquinine introduces a novel mechanism of action—specifically targeting core metabolic pathways—the already metabolically burdened MDR strains collapse at lower concentrations than their wild-type counterparts.

Mechanistic Causality: Why MICs Fluctuate

To achieve reproducible results, researchers must understand the dual-action nature of hydroquinine on bacterial transcriptomics. The compound does not simply lyse cells; it actively modulates metabolic and resistance pathways based on concentration gradients[3].

  • Bactericidal Pathway (At or Above MIC): Hydroquinine effectively suppresses the Arginine Deiminase (ADI) pathway. By downregulating the arc operon (including arcA, arcB, arcC, and arcD), hydroquinine starves the bacteria of essential ATP generated via arginine fermentation, leading to metabolic collapse and cell death[3].

  • Compensatory Resistance (Sub-MIC Exposure): When exposed to sub-lethal doses (e.g., 0.5x MIC), P. aeruginosa mounts a robust defense by overexpressing RND-type efflux pumps, specifically the MexCD-OprJ and MexXY systems[1],[2].

G cluster_0 Bactericidal Pathway (>MIC) cluster_1 Compensatory Response (0.5x MIC) HQ Hydroquinine Exposure ADI Suppression of ADI Pathway (arcA, arcB, arcC, arcD) HQ->ADI High Dose Efflux Upregulation of RND Efflux (MexCD-OprJ, MexXY) HQ->Efflux Sub-lethal Dose Death Metabolic Collapse & Cell Death ADI->Death Survival Bacterial Tolerance Efflux->Survival

Mechanistic duality of hydroquinine: ADI suppression vs. RND efflux compensatory response.

Self-Validating Protocol for Reproducible MIC Determination

Variability in hydroquinine MIC reporting is frequently an artifact of poor assay design. The following step-by-step methodology utilizes a self-validating framework based on CLSI guidelines, ensuring that any observed MIC is a true biological endpoint rather than a methodological error.

Step-by-Step Methodology: Broth Microdilution
  • Inoculum Standardization:

    • Action: Grow bacterial strains in Tryptic Soy Broth (TSB) for 18–24 h at 35±2°C. Adjust turbidity to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[4].

    • Causality: An inoculum exceeding this standard induces the "inoculum effect," where the collective basal expression of bacterial efflux pumps artificially inflates the MIC value.

  • Compound Solubilization & Dilution:

    • Action: Dissolve hydroquinine in a compatible solvent (e.g., DMSO) and perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

    • Causality: Hydroquinine's lipophilicity requires precise solvent control to prevent precipitation, which would falsely lower the bioavailable concentration and artificially raise the MIC.

  • Implementation of Internal Controls (The Self-Validating System):

    • Growth Control: Broth + Inoculum (Validates bacterial viability).

    • Sterility Control: Broth only (Validates aseptic technique).

    • Vehicle Control: Broth + Inoculum + Solvent at maximum assay concentration. (Crucial: Ensures that membrane permeabilization is driven by hydroquinine, not solvent toxicity).

  • Incubation & Readout:

    • Action: Incubate plates at 35±2°C for 16–20 hours. Determine MIC as the lowest concentration with no visible growth (or OD600 baseline equivalent)[2].

  • MBC Confirmation:

    • Action: Subculture 10 µL from clear wells onto Tryptic Soy Agar (TSA). Incubate for 24h. The MBC is the concentration that kills ≥99.9% of the initial inoculum[2].

Workflow Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Microdilution (Serial 2-fold) Inoculum->Dilution Incubation 3. Incubation (35°C, 16-20h) Dilution->Incubation MIC 4. MIC Readout (Visual/OD600) Incubation->MIC MBC 5. MBC Plating (99.9% Kill Check) MIC->MBC

Self-validating broth microdilution workflow for reproducible MIC/MBC determination.

Conclusion

Hydroquinine represents a viable scaffold for combating MDR bacterial infections. However, its reproducible evaluation requires strict adherence to standardized inoculum preparations and an understanding of its concentration-dependent mechanisms. By tracking both the bactericidal suppression of the ADI pathway and the sub-MIC induction of RND efflux pumps, researchers can accurately benchmark hydroquinine against existing therapeutic alternatives.

References

*[1] Title: Hydroquinine possesses antibacterial activity, and at half the mic, induces the overexpression of RND-type efflux pumps using multiplex digital PCR in Pseudomonas Aeruginosa. Source: Tropical Medicine and Infectious Disease - Informit. URL: 1 *[2] Title: Hydroquinine Possesses Antibacterial Activity, and at Half the MIC, Induces the Overexpression of RND-Type Efflux Pumps Using Multiplex Digital PCR in Pseudomonas aeruginosa. Source: MDPI. URL:2 *[3] Title: Hydroquinine Inhibits the Growth of Multidrug-Resistant Pseudomonas aeruginosa via the Suppression of the Arginine Deiminase Pathway Genes. Source: PMC / NIH. URL: 3 *[4] Title: A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. Source: PMC / NIH. URL: 4

Sources

Validation

X-ray crystallographic validation of hydroquinine derivatives

X-ray Crystallographic Validation of Hydroquinine Derivatives: A Comparative Technical Guide Executive Summary: The Stereochemical Imperative Hydroquinine derivatives, particularly the bis-cinchona alkaloid ligands like...

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallographic Validation of Hydroquinine Derivatives: A Comparative Technical Guide

Executive Summary: The Stereochemical Imperative

Hydroquinine derivatives, particularly the bis-cinchona alkaloid ligands like (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether), are the architectural cornerstones of asymmetric synthesis. As the chiral engine behind the Sharpless Asymmetric Dihydroxylation (SAD), their utility hinges entirely on their absolute configuration. A single stereochemical error in these ligands can invert the enantioselectivity of a multi-ton pharmaceutical process.

While NMR and Circular Dichroism (CD) provide rapid structural insights, X-ray crystallography remains the non-negotiable gold standard for absolute stereochemical validation. This guide dissects the technical superiority of X-ray diffraction for these flexible alkaloid systems, provides a field-tested crystallization protocol, and objectively compares it against spectroscopic alternatives.

Comparative Analysis: X-ray vs. NMR vs. CD

The following table contrasts the three primary validation methods for hydroquinine derivatives. Note that while NMR is faster, it often struggles with the conformational flexibility of the quinuclidine-quinoline linkage.

FeatureX-ray Crystallography NMR Spectroscopy (Mosher/NOE) Circular Dichroism (CD/VCD)
Primary Output 3D Atomic Coordinates (Absolute)Relative Connectivity & ConformationGlobal Chirality / Helicity
Stereochem Confidence Absolute (100%) via Anomalous DispersionHigh (90-95%) but model-dependentModerate (Qualitative unless computed)
Sample State Single Crystal (Solid)Solution (Isotropic or Anisotropic)Solution
Key Limitation Requires crystallizable sampleAmbiguity in flexible ring systemsCannot resolve atomic-level bond lengths
Hydroquinine Specifics Resolves the "Open" vs "Closed" U-shapeBroadening due to C9-O rotationGood for checking bulk enantiopurity

Technical Deep Dive: The X-ray Advantage

The Challenge of Flexibility

Hydroquinine derivatives possess a "hinge" at the C9-O bond connecting the rigid quinuclidine cage and the quinoline ring. In solution (NMR), this bond rotates, creating an ensemble of conformers. X-ray crystallography freezes this motion, revealing the bioactive conformation .

For (DHQ)₂PHAL, X-ray analysis was critical in identifying the U-shaped binding pocket formed by the two methoxyquinoline rings. This structural insight directly validated the "Sharpless Mnemonic" used to predict which face of an olefin is attacked during dihydroxylation.

Absolute Configuration via Anomalous Scattering

For drug development, "relative" stereochemistry is insufficient. You must prove the absolute configuration.

  • Mechanism: Heavy atoms (like Oxygen, or incorporated Br/Cl counter-ions) absorb X-rays at specific wavelengths, causing a phase shift in the diffracted light.

  • The Flack Parameter: In the refinement process, the Flack parameter (

    
    ) indicates chirality.
    
    • 
      : The structural model is correct.
      
    • 
      : The model is the inverted enantiomer.
      
    • Target: For hydroquinine derivatives, a Flack parameter < 0.1 with a standard deviation < 0.05 is the validation threshold.

Experimental Protocol: Crystallization of Hydroquinine Derivatives

Crystallizing flexible alkaloids is an art. The free base often forms amorphous oils. The following protocol uses salt formation and slow diffusion to enforce lattice rigidity.

Target: Hydroquinine derivative (e.g., (DHQ)₂PHAL or a novel analog).

Step 1: Salt Formation (The "Heavy" Anchor)
  • Rationale: Converting the alkaloid to a salt (HCl or HBr) increases lattice energy and introduces heavy halogens (Cl/Br) that enhance anomalous scattering signals for absolute configuration.

  • Procedure:

    • Dissolve 10 mg of the hydroquinine derivative in 0.5 mL of methanol.

    • Add 1.05 equivalents of 1M HCl (in ether or dioxane) dropwise.

    • Evaporate solvent to yield the crude hydrochloride salt.

Step 2: Vapor Diffusion Crystallization
  • System: Two-vial system (Solvent/Anti-solvent).[1]

  • Procedure:

    • Inner Vial: Dissolve the salt in a minimal amount of "Good Solvent" (Methanol or Ethanol). Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust).[1]

    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Anti-solvent" (Diethyl Ether or Pentane).

    • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

    • Timeline: Ether vapors will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms over 3-7 days.

Step 3: Cryo-Protection & Mounting
  • Harvest crystals using a nylon loop.

  • Briefly dip in Paratone-N oil (cryo-protectant).[1]

  • Flash-cool in a liquid nitrogen stream (100 K) on the goniometer to minimize thermal disorder during data collection.

Visualization: Decision Logic & Workflow

Figure 1: Structural Validation Decision Matrix

Caption: A logic flow for selecting the appropriate validation method based on sample state and required data depth.

ValidationLogic Start New Hydroquinine Derivative IsSolid Is the sample crystalline? Start->IsSolid NeedAbs Is Absolute Config Required? IsSolid->NeedAbs Yes NMR NMR (Mosher Analysis) (Secondary Validation) IsSolid->NMR No (Oil/Amorphous) XRay X-ray Crystallography (Gold Standard) NeedAbs->XRay Yes CD Circular Dichroism (Tertiary/Batch Check) NeedAbs->CD No (Batch Purity only) Structure 3D Bioactive Conformation + Absolute Stereochem XRay->Structure Connect Connectivity & Relative Stereochem NMR->Connect CD->Connect Connect->IsSolid Attempt Salt Formation (HCl/HBr)

Figure 2: The X-ray Structure Solution Pipeline

Caption: Step-by-step workflow from raw sample to validated CIF (Crystallographic Information File).

XrayPipeline Sample Crude Derivative Cryst Vapor Diffusion (MeOH/Ether) Sample->Cryst Diffraction Data Collection (Mo/Cu Source, 100K) Cryst->Diffraction Select Crystal Phase Phasing (SAD/MR/Direct Methods) Diffraction->Phase Integration Refine Refinement (ShelX/Phenix) Phase->Refine Electron Density Valid Validation (CheckCIF/Flack Param) Refine->Valid R-factor < 5% Valid->Refine Flack > 0.1 (Invert)

References

  • Sharpless Asymmetric Dihydroxylation. Wikipedia. Retrieved from [Link][1][2][3][4]

  • Syntheses and crystal structures of the cinchona alkaloid derivatives used as ligands in the osmium-catalyzed asymmetric dihydroxylation of olefins. Journal of Organic Chemistry. Retrieved from [Link][1]

  • Handedness Determination of 21 Helical Motifs and Hierarchical Analysis of Crystal Structures Based on the Motifs: The Case of Cinchona Alkaloid Derivatives. Crystal Growth & Design. Retrieved from [Link][1]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Retrieved from [Link]

Sources

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